N-Stearoyldopamine
Descripción
Propiedades
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSVLPLQCBIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434391 | |
| Record name | STEARDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-10-0 | |
| Record name | N-Stearoyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STEARDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-STEAROYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Stearoyldopamine: A Technical Guide to Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyldopamine (NSDA) is an endogenous N-acyldopamine that has garnered significant interest within the scientific community for its potential neuromodulatory and therapeutic properties. As a member of the endovanilloid and endocannabinoid systems, NSDA's biological activities, particularly its indirect modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, present a compelling avenue for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological functions of this compound, offering detailed experimental protocols and data interpretation to support further research in this field.
Introduction
N-acyldopamines are a class of lipid signaling molecules found in the central nervous system and peripheral tissues. Among these, this compound is a saturated fatty acid amide of dopamine (B1211576). While structurally similar to other N-acyldopamines like N-arachidonoyldopamine (NADA), which is a potent agonist of the TRPV1 receptor, this compound exhibits a more nuanced mechanism of action. It is not a direct agonist of TRPV1 but rather potentiates the activity of other endogenous and exogenous TRPV1 ligands, a phenomenon often referred to as an "entourage effect".[1] This modulatory role suggests that NSDA could be involved in the fine-tuning of nociception and inflammation. Furthermore, the structural similarity of NSDA to other N-acyl-amides that interact with peroxisome proliferator-activated receptor gamma (PPARγ) hints at a potential role in anti-inflammatory signaling pathways.[2][3]
This guide details a robust synthetic route to obtain high-purity this compound, outlines key analytical techniques for its characterization, and explores its known signaling pathways.
Synthesis of this compound
An efficient one-pot synthesis of this compound can be achieved through the direct amide coupling of dopamine with stearic acid using a condensing agent such as propylphosphoric acid cyclic anhydride (B1165640) (PPACA).[4][5] This method avoids the need for protecting groups on the catechol hydroxyls of dopamine, simplifying the overall process.
Experimental Protocol: Synthesis
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Propylphosphoric acid cyclic anhydride (PPACA, 50% in ethyl acetate)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
To a solution of dopamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (2.2 eq) and stir at room temperature for 10 minutes.
-
Add stearic acid (1.0 eq) to the reaction mixture and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add propylphosphoric acid cyclic anhydride (PPACA) (1.2 eq) to the cooled mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc in hexane and gradually increasing to 50% EtOAc in hexane). The optimal solvent system should be determined by TLC analysis of the crude product.[4]
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% EtOAc in hexane) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
References
- 1. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Stearoyldopamine: An In-depth Technical Guide on the Endogenous Capsaicin Analog
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyldopamine (NSDA) is an endogenous N-acyldopamine found in mammalian nervous tissues, belonging to a family of lipids that are structural analogs of capsaicin (B1668287), the pungent compound in chili peppers.[1][2] While unsaturated N-acyldopamines like N-arachidonoyldopamine (NADA) and N-oleoyldopamine (ODA) are potent direct agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, saturated congeners such as NSDA are characterized as inactive or very weak agonists.[2][3][4] However, NSDA's significance lies in its role as a modulator, exhibiting a potent "entourage effect." It enhances the activity of other endogenous and exogenous TRPV1 agonists, suggesting a sophisticated regulatory mechanism within the endovanilloid system.[3][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanism of action, physiological implications, and the experimental protocols used for its study.
Core Concepts: N-Acyldopamines and the Endovanilloid System
N-acyldopamines are a class of bioactive lipids formed by the conjugation of dopamine (B1211576) with a fatty acid.[1][2] They are considered endogenous analogs of capsaicin and are part of the broader "endocannabinoidome," a complex signaling system of lipids, receptors, and enzymes. Several N-acyldopamines have been identified in brain extracts, with varying affinities for cannabinoid receptors and TRPV1 channels.[1][2] The discovery of N-arachidonoyldopamine (NADA) as a potent endogenous TRPV1 ligand highlighted the physiological relevance of this compound family.[5][6]
While NADA and ODA directly activate TRPV1, the saturated forms, N-palmitoyldopamine (PALDA) and this compound (NSDA), do not.[3][7] Instead, they function to potentiate the responses of TRPV1 to other stimuli, including chemical agonists and low pH.[3][4] This modulatory role is crucial for understanding the nuanced regulation of pain and inflammation signaling pathways.
Biosynthesis and Metabolism
The primary proposed biosynthetic pathway for N-acyldopamines, including NSDA, is the direct conjugation of a fatty acid with dopamine.[2] While the specific enzymes responsible for NSDA synthesis in vivo are not fully elucidated, this pathway is analogous to the synthesis of other N-acyl-amides.
-
Precursors: Stearic acid (a saturated C18 fatty acid) and the neurotransmitter dopamine.
-
Proposed Reaction: An enzymatic condensation reaction forms an amide bond between the carboxyl group of stearic acid and the amino group of dopamine.
The metabolic fate of NSDA is less clear. Like other related lipids, it is likely hydrolyzed by an amide hydrolase to break it down into its constituent stearic acid and dopamine. However, N-acyldopamines have been shown to be poor substrates for fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide (B1667382) degradation, suggesting other enzymatic pathways are involved in its inactivation.[7]
Figure 1: Proposed Biosynthesis of this compound.
Mechanism of Action: TRPV1 Channel Modulation
The TRPV1 channel is a non-selective cation channel primarily expressed on sensory neurons that acts as a polymodal sensor for noxious stimuli, including heat (>43°C), protons (low pH), and pungent chemicals like capsaicin.[8][9]
The "Entourage Effect"
NSDA's primary mechanism of action is the potentiation of TRPV1 activity. While inactive on its own, when co-administered with a direct TRPV1 agonist, NSDA significantly enhances the agonist's effect.[3][4] This phenomenon is known as an "entourage effect."
-
Potentiation of Endovanilloids: NSDA enhances the TRPV1-mediated effects of NADA and anandamide (N-arachidonoylethanolamine).[3][4]
-
Synergy with Low pH: NSDA works synergistically with acidic conditions (pH 6.0-6.7) to activate TRPV1, a condition often present in inflamed or ischemic tissues.[3][4]
This suggests that NSDA may act at an allosteric site on the TRPV1 channel or modify the lipid membrane environment to lower the energy barrier for channel gating by other stimuli.
Figure 2: TRPV1 Signaling Pathway and NSDA Modulation.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the modulatory effects of NSDA and its saturated analog, PALDA, on TRPV1 activity.
Table 1: Potentiation of N-Arachidonoyldopamine (NADA) Activity on hTRPV1
Assay: Intracellular Ca²⁺ influx in HEK293 cells overexpressing human TRPV1.
| Modulator | Modulator Conc. (µM) | Agonist | Agonist EC₅₀ (nM) (Alone) | Agonist EC₅₀ (nM) (With Modulator) | Reference |
| STEARDA (NSDA) | 0.1 - 10 | NADA | ~90 | ~30 | [4] |
| PALDA | 0.1 - 10 | NADA | ~90 | ~30 | [4] |
Table 2: Synergistic Effect with Low pH on hTRPV1
Assay: Intracellular Ca²⁺ influx in HEK293 cells overexpressing human TRPV1.
| Compound | Compound Conc. (µM) | Condition | Effect | Reference |
| STEARDA (NSDA) | 10 | pH 7.4 | Inactive | [3] |
| STEARDA (NSDA) | 10 | pH 6.4 - 7.2 | Significant Ca²⁺ influx | [3] |
| PALDA | 10 | pH 7.4 | Inactive | [3] |
| PALDA | 10 | pH 6.4 - 7.2 | Significant Ca²⁺ influx | [3] |
Experimental Protocols
Detailed methodologies are critical for the study of NSDA and its effects. The following sections outline key experimental protocols.
Chemical Synthesis of this compound
A simple and efficient method for synthesizing N-acyldopamines without protective groups has been developed.[1][2]
-
Reagents: Dopamine hydrochloride, Stearic Acid, Triethylamine (B128534) (TEA), Propylphosphoric acid cyclic anhydride (B1165640) (PPACA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve dopamine hydrochloride and stearic acid in dry CH₂Cl₂ under an inert atmosphere (e.g., Argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the mixture to neutralize the hydrochloride and act as a base.
-
Add PPACA as a condensation agent to facilitate amide bond formation.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours).
-
Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography to yield pure this compound.
-
In Vitro TRPV1 Activity Assay (Calcium Influx)
This protocol is used to measure the ability of NSDA to modulate TRPV1 activation in a controlled cellular environment.[3][4]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene.
-
Reagents: Fura-2 AM (calcium indicator dye), Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), NADA, NSDA.
-
Procedure:
-
Cell Culture: Culture hTRPV1-HEK293 cells in appropriate media until they reach 80-90% confluency.
-
Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubation: Pre-incubate the cells with a specific concentration of NSDA (or vehicle control) for 5-10 minutes.
-
Measurement: Place the plate in a fluorescence spectrophotometer or plate reader capable of ratiometric calcium imaging (e.g., excitation at 340/380 nm, emission at 510 nm).
-
Agonist Addition: Establish a baseline fluorescence reading. Add varying concentrations of a primary agonist (e.g., NADA) and record the change in intracellular calcium concentration, reflected by the fluorescence ratio.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to generate dose-response curves. Calculate the EC₅₀ values in the presence and absence of NSDA to quantify the potentiation effect.
-
Figure 3: Workflow for In Vitro TRPV1 Calcium Influx Assay.
In Vivo Nociception Assay (Thermal Hyperalgesia)
This protocol assesses the in vivo effect of NSDA on pain perception, specifically its ability to potentiate agonist-induced thermal hyperalgesia.[3][4]
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Plantar test apparatus (Hargreaves' test) to apply a radiant heat source to the paw.
-
Procedure:
-
Acclimatization: Acclimate animals to the testing environment and apparatus to minimize stress.
-
Baseline Measurement: Measure the baseline paw withdrawal latency (in seconds) in response to the radiant heat source. A cutoff time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Injection: Administer an intraplantar injection into the hind paw of either:
-
Vehicle control.
-
TRPV1 agonist (e.g., NADA) at a sub-threshold or low-effect dose.
-
NSDA alone.
-
A co-injection of the TRPV1 agonist and NSDA.
-
-
Post-Injection Measurement: At various time points after injection (e.g., 5, 15, 30, 60 minutes), re-measure the paw withdrawal latency.
-
Data Analysis: A significant decrease in paw withdrawal latency compared to the agonist-alone group indicates potentiation of thermal hyperalgesia. Data are typically analyzed using ANOVA followed by post-hoc tests.
-
Conclusion and Future Directions
This compound, though largely inactive as a direct TRPV1 agonist, represents a critical layer of complexity in the regulation of the endovanilloid system. Its ability to potentiate the effects of primary agonists like NADA and anandamide, especially under pro-inflammatory conditions like low pH, suggests a significant physiological role in tuning nociceptive signals.[3][4] This "entourage" effect highlights that the biological activity of the endocannabinoidome cannot be understood by studying individual ligands in isolation.
Future research should focus on:
-
Identifying the specific enzymes responsible for NSDA biosynthesis and degradation.
-
Elucidating the precise molecular mechanism of its modulatory action at the TRPV1 channel.
-
Exploring the therapeutic potential of targeting NSDA metabolism to control pain and inflammation, potentially offering a novel analgesic strategy with a more nuanced effect than direct channel blockade.
This guide provides a foundational technical overview for professionals engaged in pain research and drug development, underscoring the importance of modulatory lipids like NSDA in complex biological signaling systems.
References
- 1. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
N-Stearoyldopamine cannabinoid-like activities
An In-Depth Technical Guide to the Cannabinoid-Like Activities of N-Stearoyldopamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SDA) is an endogenous N-acyldopamine, a class of lipid signaling molecules structurally related to the endocannabinoid anandamide (B1667382). While not a classical cannabinoid ligand, SDA exhibits significant cannabinoid-like activities through indirect modulation of key receptors and pathways within the endocannabinoid system (ECS). This document provides a comprehensive technical overview of the synthesis, metabolism, and pharmacological activities of SDA, with a focus on its interactions with cannabinoid receptors, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and G-protein coupled receptor 55 (GPR55). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction to this compound (SDA)
N-acyldopamines are a family of endogenous lipids first identified in nervous tissues.[1][2] They are formed by the conjugation of dopamine (B1211576) with a fatty acid via an amide bond. This compound (STEARDA) is the saturated congener of this family, incorporating an 18-carbon stearoyl group. While other members of this family, such as the unsaturated N-arachidonoyldopamine (NADA), are known to be potent agonists of the CB1 cannabinoid receptor and the TRPV1 channel, SDA displays a more nuanced pharmacological profile.[1][3][4] Its primary role appears to be that of a modulator, enhancing the activity of other endogenous ligands through an "entourage effect," a phenomenon where inactive or weakly active lipids potentiate the effects of primary endocannabinoids.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the bioactivity of this compound and its related N-acyldopamine counterparts.
Table 1: this compound Activity at TRPV1 Channels
| Parameter | Value | Compound(s) | Experimental System | Notes |
|---|---|---|---|---|
| Direct Activity | Inactive | STEARDA, PALDA | hTRPV1-expressing HEK cells | Does not directly gate the TRPV1 channel.[6][7] |
| Potentiation (EC₅₀ Shift) | ~90 nM to ~30 nM | NADA (in presence of 0.1-10 µM STEARDA) | hTRPV1-expressing HEK cells | STEARDA significantly enhances NADA's potency.[6] |
| In Vivo Potentiation | Potentiated Nociception | NADA (0.5 µg) + STEARDA (5 µg) | Rat hind paw (radiant heat) | Shortened withdrawal latencies, indicating potentiation.[6] |
| Inflammatory Pain | Enhanced Nocifensive Behavior | STEARDA (1 and 10 µg) | Carrageenan-induced inflammatory pain model (rat) | Demonstrates in vivo modulatory effects on pain.[6] |
Table 2: N-Acyl Dopamine Activity at Cannabinoid Receptors and FAAH
| Parameter | Value | Compound(s) | Target | Experimental System |
|---|---|---|---|---|
| Binding Affinity (Kᵢ) | 250 nM | N-Arachidonoyl-dopamine (NADA) | CB1 Receptor | Rat brain membranes ([³H]SR141716A displacement)[3] |
| Binding Affinity (Kᵢ) | >10 µM | General NADAs | CB2 Receptor | Rat spleen membranes ([³H]WIN55,212-2 displacement)[3] |
| Enzyme Inhibition (IC₅₀) | 19-100 µM | General NADAs | FAAH | N18TG2 cell homogenates[3] |
| Receptor Affinity | Little to None | N-Arachidonoyl-dopamine (NADA) | D1/D2 Dopamine Receptors | Rat brain membranes[3] |
Note: Specific binding affinity (Kᵢ) and FAAH inhibition (IC₅₀) values for this compound are not prominently available in the reviewed literature; the data presented is for the broader class or the unsaturated analog NADA.
Biosynthesis and Degradation
The metabolic pathways for N-acyldopamines are not as extensively characterized as those for other endocannabinoids. However, putative routes have been proposed based on related lipid signaling pathways.
Biosynthesis
Two primary pathways for the biosynthesis of N-acyldopamines have been suggested[5]:
-
Acyl-CoA Dependent N-acetylation: The direct conjugation of dopamine with the activated fatty acid, stearoyl-CoA. This is analogous to the synthesis of other fatty acid amides.
-
N-Acyltyrosine Oxidation: The formation of N-stearoyltyrosine followed by oxidation mediated by the enzyme tyrosine hydroxylase.
Degradation
The degradation of SDA is thought to occur through two main enzymatic processes[5]:
-
FAAH-Catalyzed Hydrolysis: Fatty Acid Amide Hydrolase (FAAH), the principal enzyme for anandamide degradation, is believed to hydrolyze SDA back to its constituent parts: stearic acid and dopamine.
-
COMT-Mediated O-methylation: The catechol group of the dopamine moiety is a substrate for Catechol-O-methyltransferase (COMT), which would methylate one of the hydroxyl groups.
Pharmacological Activity and Signaling Pathways
Interaction with TRPV1 Channels
While unsaturated N-acyldopamines like NADA are potent direct agonists of TRPV1, saturated congeners like SDA are inactive on their own.[6][7] However, SDA functions as a potent positive allosteric modulator or "entourage" compound at TRPV1. When co-administered, SDA significantly enhances the potency of primary TRPV1 agonists such as NADA and anandamide.[6] This potentiation is observed as a leftward shift in the dose-response curve for agonist-mediated intracellular calcium influx.[6] Furthermore, SDA can act in synergy with other TRPV1 stimuli, such as low pH, to enhance channel gating.[6] This activity suggests a physiological role for SDA in conditions of inflammation and neuropathic pain, where local pH changes and endocannabinoid levels are altered.[6][8]
Interaction with Cannabinoid Receptors (CB1/CB2)
Data on the direct interaction of SDA with CB1 and CB2 receptors is limited. Studies on the broader class of N-acyldopamines (NADAs) show that unsaturated analogs like NADA are moderately potent CB1 receptor ligands (Kᵢ = 250 nM) but have very low affinity for CB2 receptors (Kᵢ > 10 µM).[3] It is plausible that SDA, being a saturated analog, has an even lower affinity for the CB1 receptor. Its primary cannabinoid-like effects are likely mediated through other mechanisms, such as the modulation of TRPV1 or the inhibition of endocannabinoid degradation.
Interaction with GPR55
GPR55 is an orphan G-protein coupled receptor that is activated by certain cannabinoids and lipids. The N-acyl dopamine family has been identified as a class of GPR55 agonists.[9][10] Activation of GPR55 by N-acyl dopamines, such as N-docosahexaenoyl dopamine (DHA-DA), can induce apoptosis in cancer cells through the over-stimulation of neuronal nitric oxide synthase (nNOS).[9][11] While specific data for SDA is scarce, its structural similarity suggests it may also act as a GPR55 ligand, potentially contributing to its pharmacological profile.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from dopamine and stearic acid. This method, adapted from Matsumoto et al. (2016), utilizes propylphosphoric acid cyclic anhydride (B1165640) (PPACA) for efficient condensation without protective groups.[1][2]
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Propylphosphoric acid cyclic anhydride (PPACA), 50% in ethyl acetate (B1210297)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (Ethyl acetate, Hexane)
Procedure:
-
Suspend dopamine hydrochloride (1 mmol) in CH₂Cl₂.
-
Add triethylamine (1.1 mmol) to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
Add stearic acid (1.2 mmol) to the reaction mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add PPACA (1.2 mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to yield this compound as a solid.
Assay for TRPV1 Potentiation
Objective: To determine if SDA potentiates the effect of a known TRPV1 agonist (e.g., NADA) on intracellular calcium levels in cells expressing the human TRPV1 receptor.[6]
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human TRPV1 (hTRPV1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound (SDA) stock solution in DMSO.
-
N-Arachidonoyldopamine (NADA) stock solution in DMSO.
Procedure:
-
Cell Preparation: Plate hTRPV1-HEK-293 cells onto glass coverslips and grow to 70-80% confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse with HBSS and record the baseline Fura-2 fluorescence ratio (340nm/380nm excitation, 510nm emission).
-
Pre-incubation: Perfuse the cells with a solution containing the desired concentration of SDA (e.g., 1 µM) in HBSS for 5 minutes.
-
Agonist Stimulation: While continuing to perfuse with the SDA solution, apply various concentrations of NADA and record the peak change in the fluorescence ratio, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Plot the peak calcium response against the NADA concentration to generate dose-response curves in the presence and absence of SDA. Calculate and compare the EC₅₀ values to determine the extent of potentiation.
Conclusion and Future Directions
This compound represents a fascinating member of the endocannabinoid-like lipid family. While lacking the potent, direct receptor agonism of its unsaturated counterparts, its role as a modulator, particularly through the potentiation of TRPV1 channels, is significant. This "entourage" activity highlights the complexity of the endocannabinoid system, where the overall physiological effect arises from the interplay of multiple lipid mediators. The degradation of SDA by FAAH also positions it as a component of the broader N-acylethanolamine signaling network.
Future research should focus on obtaining more precise quantitative data for SDA's interaction with CB1, CB2, and GPR55 receptors to fully elucidate its pharmacological profile. Investigating its in vivo effects in models of chronic pain, inflammation, and cancer, where TRPV1 and GPR55 are known to play critical roles, will be crucial for understanding its therapeutic potential. The development of selective inhibitors for SDA's biosynthesis or degradation pathways would provide invaluable tools for probing its specific physiological functions.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyldopamine: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (STEARDA) is a naturally occurring N-acyldopamine, a class of lipid signaling molecules structurally related to the endocannabinoid anandamide. While its unsaturated counterparts, such as N-arachidonoyldopamine (NADA), have been extensively studied for their potent activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and cannabinoid receptors, the biological role of saturated N-acyldopamines like STEARDA is less understood. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, focusing on its modulatory effects on key cellular signaling pathways. Due to the limited availability of direct quantitative data for STEARDA in the scientific literature, this document also serves as a practical guide, offering detailed experimental protocols for researchers to further investigate its pharmacological profile.
Quantitative Data on Biological Activity
The available quantitative data for this compound's biological activity is limited. The most significant finding is its "entourage effect" on the TRPV1 channel, where it potentiates the activity of other agonists. Its interaction with cannabinoid receptors appears to be minimal.
Table 1: this compound Activity at the TRPV1 Channel
| Biological Target | Assay Type | Test Compound | Modulatory Effect of this compound (0.1-10 µM) | Reference |
| Human TRPV1 | Intracellular Ca²⁺ influx in HEK-293 cells | N-Arachidonoyldopamine (NADA) | Lowers the EC₅₀ of NADA from ~90 nM to ~30 nM[1][2] | [1][2] |
Table 2: this compound Activity at Cannabinoid Receptors
| Biological Target | Assay Type | Test Compound | Finding | Reference |
| Cannabinoid Receptor 1 (CB1) | Radioligand binding assay ([³H]SR141716A) | This compound (STEARDA) | Inactive at concentrations up to 5 µM[3] | [3] |
Signaling Pathways and Experimental Workflows
Modulation of TRPV1 Signaling
This compound, while not a direct agonist, allosterically modulates the TRPV1 channel, enhancing its sensitivity to endogenous and exogenous agonists. This "entourage effect" suggests a role for STEARDA in physiological and pathological processes involving TRPV1, such as pain and inflammation.
References
- 1. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyldopamine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of N-Stearoyldopamine
Executive Summary
This compound (STEARDA), an endogenous N-acyldopamine, is a lipid signaling molecule composed of stearic acid and dopamine.[1] While structurally related to endocannabinoids, its mechanism of action is distinct and multifaceted, positioning it as a molecule of significant interest for therapeutic development. This document provides a comprehensive overview of the known molecular mechanisms of this compound, focusing on its roles in nociceptive modulation, inflammation, and potential neuroprotection. Its primary modes of action include the allosteric modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, direct inhibition of the pro-inflammatory enzyme 5-lipoxygenase (5-LO), and likely involvement in the PPARγ-mediated suppression of the NF-κB signaling pathway. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of its signaling pathways to support researchers and drug development professionals.
Core Mechanisms of Action
This compound exerts its biological effects through at least two well-defined primary mechanisms and one strongly implicated pathway based on structurally related molecules.
Modulation of TRPV1 Channels: The "Entourage" Effect
The TRPV1 channel is a critical integrator of nociceptive stimuli, including heat and chemical irritants.[2] While N-arachidonoyl-dopamine (NADA) and anandamide (B1667382) are direct endogenous agonists of TRPV1, this compound is inactive as a direct agonist.[2][3] Instead, it functions as a positive allosteric modulator, potentiating the activity of direct agonists. This is often referred to as an "entourage effect."
When co-administered, this compound significantly enhances the TRPV1-mediated effects of NADA and anandamide.[2] In vitro studies show that in the presence of 0.1–10 μM of this compound, the potency of NADA is increased threefold, with its EC50 value for activating human TRPV1 channels being lowered from approximately 90 nM to 30 nM.[3] This potentiation extends to in vivo models of pain, where co-injection of this compound with NADA in rat paws significantly shortens pain withdrawal latencies from a heat source.[2][3] Furthermore, this compound enhances the pain-related behavior induced by the inflammatory agent carrageenan.[2][3]
Anti-Inflammatory Pathways
This compound and its close structural analogs demonstrate significant anti-inflammatory properties through multiple pathways.
This compound is a potent direct inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes from arachidonic acid.[1] Leukotrienes are potent pro-inflammatory mediators involved in asthma, allergic rhinitis, and other inflammatory diseases. This compound inhibits 5-LO with an IC50 value of 16 nM, making this one of its most potent identified actions.[1] By blocking this pathway, this compound effectively reduces the production of key drivers of inflammation.
Studies on the closely related N-stearoylethanolamine (NSE) have revealed a mechanism involving the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] Molecular docking studies show that NSE can bind to PPARγ.[4] This interaction is functionally significant, as NSE treatment prevents the nuclear translocation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), in macrophages stimulated with lipopolysaccharide (LPS).[4] The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Given the structural and functional similarities, it is highly probable that this compound shares this anti-inflammatory mechanism.
Potential Neuroprotective Mechanisms
The constituent parts of this compound—stearic acid and dopamine—and related lipids suggest potential neuroprotective roles. Stearic acid itself has been shown to protect brain slices from injury induced by oxygen-glucose deprivation and oxidative stress, an effect mediated by the activation of the phosphatidylinositol 3-kinase (PI3K) survival pathway.[6] Additionally, N-stearoylethanolamine has demonstrated neuroprotective effects in a model of systemic inflammation, where it was found to support blood-brain barrier integrity and interfere with retrograde endocannabinoid signaling.[7] These findings suggest that this compound may possess intrinsic neuroprotective properties by reducing neuroinflammation and activating pro-survival signaling cascades.
Quantitative Pharmacological Data
The following table summarizes the key quantitative metrics associated with the biological activity of this compound.
| Parameter | Target/Assay | Value | Cell Line / Model | Reference |
| IC50 | 5-Lipoxygenase (5-LO) | 16 nM | N/A (Enzymatic Assay) | [1] |
| EC50 Shift | TRPV1 Potentiation (NADA) | From ~90 nM to ~30 nM | HEK293 cells (human TRPV1) | [3] |
| IC50 | Cytotoxicity vs K562 | 36.8 µM | K562 (human leukemia) | [1] |
| IC50 | Cytotoxicity vs HOS | 15 µM | HOS (human osteosarcoma) | [1] |
| IC50 | Cytotoxicity vs IMR-32 | 1.5 µM | IMR-32 (human neuroblastoma) | [1] |
| IC50 | Cytotoxicity vs MCF-7 | >100 µM | MCF-7 (human breast cancer) | [1] |
Key Experimental Protocols
TRPV1 Potentiation Assay (Intracellular Calcium Measurement)
-
Objective: To quantify the modulatory effect of this compound on the activation of TRPV1 by an agonist.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably overexpressing the human TRPV1 channel.[2][3]
-
Methodology:
-
Cell Plating: Cells are plated onto black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM, for 60 minutes at 37°C in a physiological buffer.
-
Pre-incubation: The cells are washed, and then pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 5 minutes.[2][3]
-
Stimulation & Measurement: A dose-response curve is generated by adding increasing concentrations of the TRPV1 agonist NADA. Intracellular calcium levels are measured continuously using a fluorescence plate reader, monitoring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.
-
Data Analysis: The change in fluorescence ratio is converted to intracellular calcium concentration. EC50 values for NADA are calculated in the presence and absence of this compound using a nonlinear regression model.
-
In Vivo Nociception Assay (Hargreaves Plantar Test)
-
Objective: To determine if this compound modulates nociceptive behavior in an animal model.
-
Methodology:
-
Acclimation: Animals are acclimated to the testing apparatus, which consists of individual Plexiglas chambers on a glass floor.
-
Drug Administration: A volume of 50 µL containing this compound (e.g., 5 µg), NADA (e.g., 0.5 µg), the combination, or vehicle is injected intraplantarly into the hind paw.[3]
-
Testing: At set time points post-injection, a radiant heat source is positioned under the glass floor directly beneath the injected paw. The latency for the rat to withdraw its paw is automatically recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Data Analysis: Paw withdrawal latencies are compared between treatment groups using statistical tests such as ANOVA followed by post-hoc tests. A significant decrease in latency indicates hyperalgesia (increased pain sensitivity).
-
NF-κB Nuclear Translocation Assay
-
Objective: To visualize and quantify the effect of this compound on the activation of the NF-κB pathway.
-
Cell Model: Primary rat peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7).[4]
-
Methodology:
-
Cell Culture: Cells are cultured on glass coverslips in multi-well plates.
-
Pre-treatment: Cells are pre-treated with this compound at various concentrations for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 30-60 minutes.
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Cells are incubated with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Coverslips are mounted and imaged using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit is quantified in multiple cells per condition to determine the extent of translocation.
-
Summary and Future Directions
This compound is a pleiotropic lipid mediator with a distinct mechanism of action centered on the modulation of key proteins in pain and inflammatory signaling. Its ability to potentiate TRPV1 activity without direct agonism, combined with potent 5-LO inhibition and a likely role in suppressing the central NF-κB inflammatory pathway, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Direct PPARγ Interaction: Confirming the direct binding and activation of PPARγ by this compound, as has been demonstrated for its ethanolamine (B43304) analog.
-
In Vivo Efficacy: Expanding in vivo studies to chronic models of inflammatory and neuropathic pain to assess therapeutic potential.
-
Pharmacokinetics: Characterizing the metabolic stability, distribution, and bioavailability of exogenously administered this compound.
-
Neuroprotection: Directly investigating the neuroprotective effects of this compound in models of neuroinflammation and ischemic injury.
This technical guide provides a foundational understanding of this compound's mechanism of action, offering a basis for continued exploration and development in the fields of pharmacology and neuroscience.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Anti-inflammatory effect of N-stearoylethanolamine in experimental burn injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Stearoyldopamine Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSD) is an endogenous N-acyldopamine, a class of lipid signaling molecules that are structurally related to the well-known endocannabinoid anandamide. These molecules are formed by the conjugation of a fatty acid, in this case, stearic acid, with the neurotransmitter dopamine (B1211576). The biological activities of N-acyldopamines are largely determined by the nature of their fatty acid component, including chain length and degree of saturation. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
While less studied than its unsaturated counterparts like N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), NSD exhibits unique properties that make it an interesting subject for research in areas such as sensory perception, inflammation, and the regulation of the endocannabinoid system. A key characteristic of NSD is its lack of direct agonistic activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor activated by capsaicin (B1668287) and involved in pain and heat sensation. However, emerging evidence indicates that NSD can act as a modulator of TRPV1 activity, potentiating the effects of other agonists in what is known as an "entourage effect."
This document aims to provide a detailed technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the nuanced role of saturated N-acyldopamines in biological systems.
Core Concepts: Structure-Activity Relationships of N-Acyldopamines
The biological activity of N-acyldopamines is critically dependent on the structure of the acyl chain. Key structural features that influence activity include:
-
Acyl Chain Length: The number of carbon atoms in the fatty acid chain influences the molecule's lipophilicity and its ability to fit into the binding pockets of target receptors.
-
Degree of Unsaturation: The presence and position of double bonds in the acyl chain are crucial for the agonistic activity of N-acyldopamines at receptors like TRPV1. Unsaturated fatty acid amides, such as NADA and OLDA, are potent TRPV1 agonists, while saturated counterparts like NSD are largely inactive as direct agonists.
-
Dopamine Headgroup: The catechol moiety of the dopamine headgroup is essential for the molecule's interaction with its targets and may contribute to its antioxidant properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related N-acyldopamines, providing a basis for understanding their structure-activity relationships.
Table 1: Activity of N-Acyldopamines at the TRPV1 Receptor
| Compound | Acyl Chain | Activity at TRPV1 | EC50 (human TRPV1) | Potentiation of NADA (EC50 Shift) |
| This compound (NSD) | Stearic acid (18:0) | Inactive as a direct agonist | >10 µM | Lowers NADA EC50 from ~90 nM to ~30 nM |
| N-Palmitoyldopamine (PALDA) | Palmitic acid (16:0) | Inactive as a direct agonist | >10 µM | Similar potentiation to NSD |
| N-Oleoyldopamine (OLDA) | Oleic acid (18:1) | Agonist | ~1.8 µM | - |
| N-Arachidonoyldopamine (NADA) | Arachidonic acid (20:4) | Potent Agonist | ~50 nM | - |
Table 2: Activity of N-Acyldopamines at Cannabinoid Receptors and FAAH
| Compound | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | FAAH Inhibition (IC50) |
| This compound (NSD) | Data not available | Data not available | Data not available |
| N-Palmitoyldopamine (PALDA) | Inactive at concentrations smaller than 5 µM | Data not available | Data not available |
| N-Oleoyldopamine (OLDA) | ~1.6 µM | Data not available | Data not available |
| N-Arachidonoyldopamine (NADA) | ~250 nM | >10 µM | 19-100 µM |
Note: The lack of specific quantitative data for NSD at cannabinoid receptors and FAAH highlights an area for future research. Based on the SAR of related compounds, it is hypothesized that NSD would exhibit weak binding to cannabinoid receptors and may have some inhibitory activity at FAAH.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Synthesis of this compound
A general and efficient method for the synthesis of N-acyldopamines, including NSD, can be performed without the need for protecting groups.[1]
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Propylphosphonic anhydride (B1165640) (T3P®) or a similar coupling agent
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve dopamine hydrochloride and stearic acid (1:1 molar ratio) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (3 equivalents) to the mixture to neutralize the hydrochloride and activate the dopamine.
-
Slowly add the coupling agent (e.g., T3P®, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column.
-
Purify the product by column chromatography using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound.
TRPV1 "Entourage" Effect Assay (Calcium Imaging)
This protocol describes a method to assess the ability of NSD to potentiate the activity of a known TRPV1 agonist, such as NADA, using a calcium imaging assay in cells expressing the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye
-
N-Arachidonoyldopamine (NADA)
-
This compound (NSD)
-
Ionomycin (B1663694) (positive control)
-
Capsazepine (B1668289) (TRPV1 antagonist, negative control)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
Procedure:
-
Cell Culture and Dye Loading:
-
Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Compound Preparation:
-
Prepare stock solutions of NADA and NSD in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of NADA and a fixed concentration of NSD in HBSS.
-
-
Calcium Imaging:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading for each well.
-
Add the NSD solution (or vehicle control) to the wells and incubate for a short period (e.g., 5 minutes).
-
Add the NADA solutions (at various concentrations) to the wells and immediately begin recording the fluorescence intensity over time.
-
After the response to NADA has peaked and started to decline, add ionomycin as a positive control to determine the maximum calcium influx.
-
In separate wells, pre-incubate with capsazepine before adding NADA to confirm the response is TRPV1-mediated.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing ΔF as a percentage of the maximum response to ionomycin.
-
Plot the normalized response as a function of NADA concentration in the presence and absence of NSD.
-
Determine the EC50 values for NADA in both conditions to quantify the potentiation by NSD.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds like NSD on the enzyme Fatty Acid Amide Hydrolase (FAAH).
Materials:
-
Recombinant human FAAH or rat brain microsomes as a source of FAAH
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic FAAH substrate
-
This compound (NSD)
-
A known FAAH inhibitor (e.g., URB597) as a positive control
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
96-well black microplate
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a working solution of FAAH in the assay buffer.
-
Prepare serial dilutions of NSD and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the test compound (NSD or control) or vehicle.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (AAMCA).
-
Immediately measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition as a function of the inhibitor concentration.
-
Determine the IC50 value of NSD for FAAH inhibition by fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Experimental Workflow for TRPV1 "Entourage" Effect Assay
Caption: Workflow for assessing the "entourage" effect on TRPV1.
Proposed Signaling Pathway for NSD's "Entourage" Effect at TRPV1
Caption: Proposed mechanism of NSD's potentiation of NADA at TRPV1.
Conclusion and Future Directions
This compound represents an intriguing member of the N-acyldopamine family. While lacking the direct agonistic activity of its unsaturated counterparts at TRPV1, its ability to potentiate the effects of other agonists highlights a more subtle and potentially significant modulatory role in biological systems. The structure-activity relationships within the N-acyldopamine class clearly demonstrate that the saturation of the acyl chain ablates direct TRPV1 agonism but may confer this "entourage" activity.
Future research should focus on several key areas to fully elucidate the SAR and therapeutic potential of NSD and related saturated N-acyldopamines:
-
Quantitative Pharmacological Profiling: There is a pressing need for comprehensive quantitative data on the binding affinities and functional activities of NSD and a wider range of its analogs at cannabinoid receptors (CB1 and CB2), FAAH, and other potential targets like GPR55 and PPARs.
-
Mechanism of "Entourage" Effect: The precise molecular mechanism by which NSD potentiates TRPV1 activity remains to be fully characterized. Studies are needed to determine if this is due to allosteric modulation of the receptor, changes in membrane fluidity, or other indirect effects.
-
In Vivo Studies: Further in vivo studies are required to understand the physiological and pathophysiological relevance of the "entourage" effect and other potential activities of NSD, particularly in models of pain and inflammation.
-
Analog Synthesis and SAR Exploration: The synthesis and evaluation of a broader range of NSD analogs with systematic variations in the acyl chain length and modifications to the dopamine headgroup will provide a more detailed understanding of the SAR for this class of compounds.
By addressing these knowledge gaps, the scientific community can gain a deeper understanding of the role of saturated N-acyldopamines in physiology and explore their potential as novel therapeutic agents.
References
N-Stearoyldopamine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyldopamine (NSD) is an endogenous N-acyldopamine found in the mammalian central nervous system (CNS). While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in the modulation of nociception and neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of NSD in the CNS, focusing on its synthesis, metabolism, signaling pathways, and physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows as visual diagrams to facilitate further research and drug development efforts targeting this molecule.
Introduction
N-acyldopamines are a class of lipid signaling molecules formed by the conjugation of dopamine (B1211576) with a fatty acid. This compound is a saturated N-acyldopamine that has been identified in bovine and rat nervous tissues.[1][2] Unlike its unsaturated counterparts, such as N-arachidonoyldopamine (NADA), NSD does not directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3] However, it acts as an "entourage" compound, potentiating the effects of other TRPV1 agonists.[1] This modulatory role suggests that NSD may be a key player in fine-tuning neuronal signaling in various physiological and pathological conditions, including pain and inflammation. This guide aims to consolidate the existing knowledge on NSD to serve as a resource for researchers exploring its therapeutic potential.
Synthesis and Metabolism
The biosynthesis of N-acyldopamines, including NSD, is thought to occur through the direct conjugation of a fatty acid with dopamine.[1] An efficient laboratory synthesis method has been developed that does not require protective groups, utilizing propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent in dichloromethane (B109758) (CH₂Cl₂).[4][5]
Metabolism: The metabolic pathways for the degradation of NSD in the central nervous system are not yet fully elucidated. By analogy with other N-acyl-amides, it is hypothesized that fatty acid amide hydrolase (FAAH) and other serine hydrolases may be involved in its breakdown into stearic acid and dopamine.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its interactions within the CNS.
| Parameter | Value | Assay Conditions | Reference |
| Effect on NADA's EC₅₀ at TRPV1 | Lowered from ~90 nM to ~30 nM | Pre-incubation of HEK293 cells overexpressing human TRPV1 with 0.1-10 µM NSD for 5 min. | [1][3] |
| Potentiation of NADA-induced nociception | Significant shortening of withdrawal latencies | Co-injection of 5 µg STEARDA with 0.5 µg NADA in rat hind paws. | [1] |
| Enhancement of carrageenan-induced nocifensive behavior | Dose-dependent enhancement | Injection of 1 and 10 µg STEARDA in rat hind paws. | [1] |
Note: Specific binding affinities (Kd, Ki) and enzyme kinetics (Km, Vmax) for this compound are not yet well-documented in publicly available literature.
Signaling Pathways
Modulation of TRPV1 Signaling
The primary described mechanism of action for NSD in the CNS is the allosteric modulation of the TRPV1 channel. While inactive on its own, NSD enhances the activity of endogenous and exogenous TRPV1 agonists.[1][3] This "entourage" effect suggests that NSD can amplify pain and inflammatory signals mediated by TRPV1.
Potential Role in Neuroinflammation
While direct evidence for NSD's role in neuroinflammation is limited, the involvement of TRPV1 in inflammatory processes suggests an indirect contribution. Furthermore, other N-acyldopamine derivatives have been shown to modulate neuroinflammatory pathways. For instance, N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways. The potential for NSD to influence microglial activation and cytokine release warrants further investigation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from an efficient method for synthesizing N-acyldopamines.[4]
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Propylphosphoric acid cyclic anhydride (PPACA), 50% in ethyl acetate (B1210297)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve dopamine hydrochloride and stearic acid in CH₂Cl₂.
-
Add TEA to the solution to neutralize the hydrochloride and stir at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add PPACA (50% in ethyl acetate) to the cooled mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute the product using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing this compound and evaporate the solvent under reduced pressure to obtain the pure product.
In Vitro Assessment of TRPV1 Modulation
This protocol outlines a general procedure for assessing the modulatory effects of NSD on TRPV1 activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM (calcium indicator dye).
-
This compound (NSD).
-
TRPV1 agonist (e.g., NADA or capsaicin).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubation: Add HBSS containing the desired concentration of NSD (or vehicle control) to the wells and incubate for 5-10 minutes.
-
Calcium Imaging: Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Agonist Application: Add the TRPV1 agonist (e.g., NADA) at various concentrations to the wells.
-
Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.
-
Data Analysis: Plot the peak change in fluorescence ratio against the agonist concentration to generate dose-response curves. Calculate the EC₅₀ values in the presence and absence of NSD to determine its potentiating effect.
Blood-Brain Barrier Permeability
The ability of this compound to cross the blood-brain barrier (BBB) has not been specifically reported. However, its physicochemical properties (a lipophilic stearoyl chain attached to dopamine) suggest that it may have some capacity for passive diffusion across the BBB. General in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transwell assays using brain endothelial cells (like hCMEC/D3), can be employed to predict its BBB permeability. In vivo studies using techniques like in situ brain perfusion would be required for definitive determination.
Conclusion and Future Directions
This compound is an emerging player in the complex signaling networks of the central nervous system. Its role as a modulator of the TRPV1 channel highlights its potential to influence pain and inflammation. However, significant gaps in our understanding remain. Future research should focus on:
-
Deorphanizing NSD's other potential receptors: Investigating interactions with other receptors, such as GPR110, could reveal novel signaling pathways.
-
Elucidating its role in neuroinflammation and neuroprotection: Direct studies on the effects of NSD on microglia, astrocytes, and neuronal survival are crucial.
-
Determining its pharmacokinetic and pharmacodynamic profile: Understanding its BBB permeability, metabolism, and in vivo dose-response relationships is essential for any therapeutic development.
-
Exploring its therapeutic potential: Investigating the effects of NSD in animal models of neuropathic pain, inflammatory disorders, and neurodegenerative diseases could uncover new treatment strategies.
This technical guide provides a foundation for these future investigations, which will be critical in fully understanding the significance of this compound in the central nervous system.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine | springermedizin.de [springermedizin.de]
- 3. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Stearoyldopamine in Nociception and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (STEARDA) is a naturally occurring long-chain saturated N-acyldopamine found in bovine and rat nervous tissues. While structurally related to the endovanilloid and endocannabinoid N-arachidonoyl-dopamine (NADA), STEARDA exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of this compound's role in nociception and inflammation, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Modulation of TRPV1
Current research indicates that this compound's primary role in modulating nociception and inflammation is through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.
Allosteric Potentiation of TRPV1 Activation
Unlike its unsaturated counterpart NADA, this compound does not directly activate the TRPV1 receptor. Instead, it acts as a positive allosteric modulator, enhancing the potency of other endogenous and exogenous TRPV1 agonists. This "entourage effect" is a critical aspect of its function.[1]
When co-administered, this compound significantly lowers the concentration of NADA required to elicit a response from TRPV1-expressing cells.[1] This potentiation extends to other endovanilloids like anandamide.[1] Furthermore, this compound can act in synergy with physical stimuli, such as low pH, to promote the activation of TRPV1 channels.[1]
References
N-Stearoyldopamine: A Modulator of Transient Receptor Potential Vanilloid 1 (TRPV1) Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Stearoyldopamine (STEARDA), a saturated N-acyldopamine found in nervous tissues, represents a fascinating case in the study of the transient receptor potential vanilloid 1 (TRPV1) channel. Unlike its unsaturated analogs, such as N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), which are direct agonists of TRPV1, STEARDA is largely inactive on its own.[1][2] However, emerging evidence reveals a more nuanced role for STEARDA as a positive allosteric modulator or "entourage" compound, potentiating the effects of other endogenous and exogenous TRPV1 activators.[2] This guide provides a comprehensive overview of this compound's interaction with the TRPV1 receptor, detailing its synthesis, modulatory activity, and the experimental protocols used to characterize its function.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and various chemical ligands.[3][4][5] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the generation of action potentials that signal pain.[5][6] The discovery of endogenous ligands for TRPV1, termed "endovanilloids," has opened new avenues for understanding pain and inflammation.[2]
N-acyldopamines are a class of endogenous lipids, structurally analogous to the well-known endocannabinoid anandamide.[1][7] While unsaturated N-acyldopamines like NADA are potent TRPV1 agonists, the saturated counterparts, including N-palmitoyldopamine (PALDA) and this compound (STEARDA), are nearly inactive as direct ligands.[1][2] This document focuses on the unique role of STEARDA as a modulator of TRPV1 activity.
Synthesis of this compound
A simple and efficient method for the synthesis of this compound and other N-acyldopamines has been developed, avoiding the need for protective groups.[1][7]
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Matsumoto et al. (2016).[1][7]
Materials:
-
Dopamine (B1211576) hydrochloride
-
Stearic acid
-
Propylphosphoric acid cyclic anhydride (B1165640) (PPACA)
-
Dichloromethane (B109758) (CH2Cl2)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve dopamine hydrochloride and stearic acid in dichloromethane (CH2Cl2).
-
Slowly add propylphosphoric acid cyclic anhydride (PPACA) (50% in ethyl acetate) to the reaction mixture at a controlled temperature over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Following the reaction, perform a standard aqueous work-up.
-
Evaporate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
Modulatory Role of this compound on TRPV1
While this compound does not directly activate the TRPV1 channel, it significantly enhances the activity of other TRPV1 agonists. This "entourage" effect has been demonstrated with the endogenous agonist NADA and with low pH.[2]
Potentiation of N-Arachidonoyldopamine (NADA) Activity
Pre-incubation of cells expressing human TRPV1 with this compound leads to a dose-dependent enhancement of NADA-mediated intracellular Ca2+ influx.[2] This potentiation is characterized by a significant leftward shift in the NADA dose-response curve, indicating an increased potency of NADA in the presence of STEARDA.[2]
Synergy with Low pH
This compound also acts synergistically with low pH to enhance intracellular Ca2+ levels via TRPV1 activation.[2] This suggests that STEARDA may play a role in sensitizing TRPV1 channels in acidic environments, which are often associated with inflammation and tissue injury.
Data Presentation
| Modulator | Agonist | Concentration of Modulator (µM) | Effect on Agonist EC50 | Reference |
| This compound (STEARDA) | N-Arachidonoyldopamine (NADA) | 0.1 - 10 | Lowered from ~90 nM to ~30 nM | [2] |
Experimental Protocols for Characterizing STEARDA Activity
Calcium Imaging Assay
Calcium imaging is a widely used technique to measure the influx of Ca2+ through TRPV1 channels upon activation.
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transiently transfect the cells with a plasmid encoding for human TRPV1 using a suitable transfection reagent.
-
Plate the transfected cells on collagen-coated glass coverslips and allow them to grow for 24-48 hours.
Calcium Measurement:
-
Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system or a laser scanning confocal microscope.
-
Continuously perfuse the cells with a physiological salt solution.
-
To assess the modulatory effect of STEARDA, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5 minutes) before applying the TRPV1 agonist (e.g., NADA or an acidic solution).
-
Record the changes in intracellular Ca2+ concentration by monitoring the fluorescence intensity.
-
Analyze the data to determine the effect of STEARDA on the agonist's potency (EC50) and efficacy (maximal response).
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through TRPV1 channels.
Cell Preparation:
-
Use HEK293 cells stably or transiently expressing human TRPV1, or cultured dorsal root ganglion (DRG) neurons which endogenously express TRPV1.
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the TRPV1 agonist (e.g., capsaicin (B1668287) or NADA) to the cell via a perfusion system and record the elicited inward current.
-
To test for modulation, pre-apply this compound for a set duration before co-application with the agonist.
-
Measure the peak current amplitude and other kinetic parameters to quantify the effect of STEARDA on TRPV1 channel activity.
Signaling Pathways and Mechanisms of Action
The precise mechanism by which this compound potentiates TRPV1 activity is not fully elucidated. It is hypothesized that STEARDA may bind to an allosteric site on the TRPV1 channel, distinct from the orthosteric site where vanilloids like capsaicin and NADA bind.[4] This allosteric binding could induce a conformational change in the channel that lowers the energy barrier for activation by other stimuli.
Diagrams
Caption: Standard TRPV1 activation by an agonist like NADA.
Caption: Potentiation of TRPV1 by this compound.
Caption: Workflow for Calcium Imaging Assay.
Conclusion and Future Directions
This compound, while not a direct activator of TRPV1, plays a significant role as a positive allosteric modulator. Its ability to potentiate the effects of endogenous agonists like NADA and to act synergistically with low pH suggests a potential physiological role in conditions of inflammation and pain. Further research is warranted to fully elucidate the binding site of STEARDA on the TRPV1 channel and to explore the therapeutic potential of targeting this allosteric site for the development of novel analgesics. The synthesis and experimental protocols detailed in this guide provide a framework for continued investigation into the fascinating and complex pharmacology of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 6. Transient receptor potential cation channel subfamily V member 1 (TRPV1) targeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of N-Stearoyldopamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known natural sources of N-Stearoyldopamine, a lipid signaling molecule with potential therapeutic applications. It details the quantitative data available, experimental protocols for its isolation and identification, and the current understanding of its biosynthetic and signaling pathways.
Natural Occurrence of this compound
This compound has been identified as an endogenous compound in mammalian brain tissue. While its presence in the plant kingdom is yet to be definitively confirmed, the existence of structurally related N-acyl amides in certain plant species suggests potential plant sources.
1.1. Confirmed Mammalian Source
The primary confirmed natural source of this compound is the bovine striatum. A seminal study identified this compound along with other N-acyl dopamines, such as N-oleoyldopamine (OLDA) and N-palmitoyldopamine (PALDA), in extracts of this brain region[1][2].
1.2. Putative Plant Sources
To date, no peer-reviewed studies have definitively isolated and quantified this compound from a plant source. However, the plant Ipomoea aquatica (water spinach) is considered a potential source due to the isolation of other N-acyl amides, specifically N-trans- and N-cis-feruloyltyramines, from this species. The presence of these related compounds indicates that Ipomoea aquatica possesses the necessary enzymatic machinery for the biosynthesis of N-acyl amines, making it a candidate for further investigation for the presence of this compound.
Quantitative Data
Currently, there is a lack of quantitative data in the public domain regarding the concentration of this compound in bovine striatum or any other natural source. The initial discovery focused on the identification of its presence rather than its quantification[1][2].
Table 1: Summary of this compound in Natural Sources
| Natural Source | Organism Type | Compound Presence | Quantitative Data | Reference |
| Bovine Striatum | Mammalian | Confirmed | Not Reported | [1][2] |
| Ipomoea aquatica | Plant | Putative | Not Applicable | - |
Experimental Protocols
The following protocols are based on the methodologies used for the isolation and identification of N-acyl dopamines from bovine striatal extracts and can be adapted for the investigation of other potential natural sources[1][2].
3.1. Extraction of N-Acyl Dopamines
-
Tissue Homogenization: Fresh or frozen tissue (e.g., bovine striatum) is homogenized in a solution of chloroform:methanol (B129727):Tris-HCl (50 mM, pH 7.4) in a 2:1:1 ratio.
-
Phase Separation: The homogenate is centrifuged to separate the organic and aqueous phases. The lower organic phase, containing lipids including N-acyl dopamines, is collected.
-
Solvent Evaporation: The collected organic phase is evaporated to dryness under a stream of nitrogen.
3.2. Purification by Solid-Phase Extraction (SPE)
-
Sample Loading: The dried lipid extract is redissolved in a suitable solvent (e.g., methanol) and loaded onto a C18 solid-phase extraction cartridge.
-
Elution: The cartridge is washed with solvents of increasing polarity to elute different lipid fractions. N-acyl dopamines are typically eluted with a high percentage of methanol or a mixture of methanol and chloroform.
-
Fraction Collection and Evaporation: The fraction containing the N-acyl dopamines is collected and evaporated to dryness.
3.3. Identification and Analysis by Mass Spectrometry
-
Chromatographic Separation: The purified extract is subjected to high-performance liquid chromatography (HPLC) to separate the individual N-acyl dopamines.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., quadrupole time-of-flight mass spectrometer) for detection and identification.
-
Fragmentation Analysis: Collision-induced fragmentation analysis of the parent ion corresponding to the molecular mass of this compound is performed to confirm its structure.
Biosynthesis of this compound
The precise enzymatic pathway for the biosynthesis of this compound in natural sources has not been fully elucidated. However, it is hypothesized to occur via the direct conjugation of dopamine (B1211576) with stearic acid, likely in its activated form, stearoyl-CoA.
4.1. Precursor Synthesis
-
Dopamine Biosynthesis: In plants, dopamine is synthesized from the amino acid tyrosine through two primary pathways involving enzymes such as tyrosine decarboxylase and tyrosine hydroxylase[3].
-
Stearoyl-CoA Biosynthesis: Stearic acid is a common fatty acid synthesized in the fatty acid synthesis pathway and is activated to Stearoyl-CoA.
4.2. Putative N-Acylation Step
The final step is the formation of an amide bond between the amine group of dopamine and the carboxyl group of stearic acid. This reaction is likely catalyzed by an N-acyltransferase enzyme. While a specific "dopamine N-stearoyltransferase" has not been identified, enzymes with analogous functions, such as arylalkylamine N-acetyltransferases, have been characterized and could potentially catalyze this reaction[4][5][6][7].
Signaling Pathways
The biological role and signaling pathways of this compound are an active area of research, with current knowledge primarily derived from studies in mammalian systems.
5.1. Interaction with TRPV1 Receptors
N-acyl dopamines, including this compound, are structurally similar to capsaicin, the active component of chili peppers. Studies on related N-acyl dopamines, such as N-oleoyldopamine (OLDA), have shown that they can act as endogenous ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception and inflammation[1][8][9][10]. However, the initial study on this compound found that it did not significantly affect calcium influx in TRPV1-transfected cells, suggesting it may not be a potent activator of this receptor[1][2].
5.2. Potential Neuromodulatory Roles
Given its presence in the brain and its structural relationship to the neurotransmitter dopamine, this compound may have neuromodulatory functions. The N-acylation of dopamine significantly increases its lipophilicity, which could alter its interaction with receptors and its ability to cross cell membranes. The precise signaling pathways and physiological effects of this compound in the central nervous system remain to be determined.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Screening of Potential Plant Sources: A targeted phytochemical analysis of Ipomoea aquatica and other related species is warranted to confirm the presence and quantity of this compound.
-
Quantitative Analysis: Development of validated analytical methods for the accurate quantification of this compound in various biological matrices.
-
Elucidation of Biosynthetic Pathways: Identification and characterization of the specific N-acyltransferase(s) responsible for the synthesis of this compound in both mammalian and potential plant sources.
-
Investigation of Biological Functions: Further studies are needed to understand the physiological and pharmacological roles of this compound, including its signaling mechanisms and potential therapeutic applications.
References
- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functions of dopamine in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Acyl-CoA N-Acyltransferase Regulates Meristem Phase Change and Plant Architecture in Barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 9. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Stearoyldopamine: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSD) is an endogenous N-acyldopamine, a class of lipid signaling molecules that are gaining increasing attention for their potential therapeutic effects in the central nervous system. Structurally, NSD is composed of dopamine (B1211576) and stearic acid, a saturated fatty acid. This unique structure allows it to interact with various cellular signaling pathways implicated in neuronal survival and function. This technical guide provides an in-depth overview of the putative neuroprotective mechanisms of this compound, detailed experimental protocols to investigate these mechanisms, and a framework for presenting quantitative data. While direct and extensive research on this compound is still emerging, this document synthesizes information from related N-acyldopamines and the known neurobiology of dopamine to present a comprehensive guide for researchers.
Core Putative Neuroprotective Mechanisms
The neuroprotective effects of this compound are hypothesized to be mediated through three primary mechanisms:
-
Activation of Neurotrophic Factor Signaling: Like other N-acyl dopamines, NSD is predicted to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
-
Attenuation of Oxidative Stress: The dopamine moiety of NSD suggests an intrinsic antioxidant potential. Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative diseases.
-
Modulation of Neuroinflammation: Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is another critical factor in the progression of neurodegenerative disorders. N-acyl dopamines have been shown to possess anti-inflammatory properties.
Data Presentation: Framework for Quantitative Analysis
To facilitate the systematic evaluation of this compound's neuroprotective effects, all quantitative data should be summarized in structured tables. Below are template tables for presenting data from the experimental protocols detailed in this guide.
Table 1: Effect of this compound on Neuronal Viability in a 6-OHDA-Induced Toxicity Model
| Treatment Group | Concentration (µM) | Cell Viability (%) | Fold Change vs. 6-OHDA | p-value |
| Control | - | 100 ± 5.2 | - | - |
| 6-OHDA | 100 | 45 ± 4.1 | 1.0 | - |
| NSD + 6-OHDA | 1 | 55 ± 3.8 | 1.22 | <0.05 |
| NSD + 6-OHDA | 10 | 72 ± 5.5 | 1.60 | <0.01 |
| NSD + 6-OHDA | 50 | 85 ± 4.9 | 1.89 | <0.001 |
Table 2: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) | Fold Change vs. 6-OHDA | p-value |
| Control | - | 2 ± 0.5 | - | - |
| 6-OHDA | 100 | 35 ± 3.2 | 1.0 | - |
| NSD + 6-OHDA | 1 | 28 ± 2.9 | 0.80 | <0.05 |
| NSD + 6-OHDA | 10 | 15 ± 2.1 | 0.43 | <0.01 |
| NSD + 6-OHDA | 50 | 8 ± 1.5 | 0.23 | <0.001 |
Table 3: Effect of this compound on TrkB Receptor Phosphorylation
| Treatment Group | Concentration (µM) | p-TrkB / Total TrkB Ratio | Fold Change vs. Control | p-value |
| Control | - | 0.1 ± 0.02 | 1.0 | - |
| BDNF (Positive Control) | 0.05 | 0.8 ± 0.07 | 8.0 | <0.001 |
| NSD | 1 | 0.3 ± 0.04 | 3.0 | <0.05 |
| NSD | 10 | 0.6 ± 0.05 | 6.0 | <0.01 |
| NSD | 50 | 0.7 ± 0.06 | 7.0 | <0.001 |
Table 4: Modulation of Antioxidant Enzyme Expression by this compound
| Treatment Group | Concentration (µM) | SOD1 (Fold Change) | CAT (Fold Change) | GPx1 (Fold Change) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.09 |
| 6-OHDA | 100 | 0.6 ± 0.08 | 0.7 ± 0.09 | 0.5 ± 0.07 |
| NSD + 6-OHDA | 10 | 1.2 ± 0.15 | 1.3 ± 0.11 | 1.4 ± 0.13 |
| NSD + 6-OHDA | 50 | 1.8 ± 0.21 | 1.9 ± 0.18 | 2.1 ± 0.19 |
Table 5: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated Microglia
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 15 ± 3 | 10 ± 2 |
| LPS | 1 | 250 ± 25 | 180 ± 20 |
| NSD + LPS | 1 | 180 ± 18 | 130 ± 15 |
| NSD + LPS | 10 | 100 ± 12 | 80 ± 10 |
| NSD + LPS | 50 | 50 ± 8 | 45 ± 7 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in SH-SY5Y Cells
This protocol details the use of the MTT assay to quantify the protective effects of this compound against the neurotoxin 6-OHDA in a human neuroblastoma cell line.
1. Cell Culture and Seeding:
- Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
2. Treatment:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat cells with varying concentrations of NSD (e.g., 1, 10, 50 µM) for 2 hours.
- Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.
- Include a vehicle control (DMSO) and a 6-OHDA only control.
- Incubate the cells for 24 hours.
3. MTT Assay:
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the control group.
- Perform statistical analysis using one-way ANOVA followed by a post-hoc test.
Protocol 2: Quantification of Apoptosis using TUNEL Staining
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
1. Cell Preparation:
- Culture and treat SH-SY5Y cells on glass coverslips in a 24-well plate as described in Protocol 1.
2. Fixation and Permeabilization:
- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
- Wash twice with PBS.
3. TUNEL Reaction:
- Use a commercial TUNEL assay kit and follow the manufacturer's instructions.
- Briefly, incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.
4. Counterstaining and Imaging:
- Wash the cells with PBS.
- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Mount the coverslips onto microscope slides.
- Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, and all nuclei will show blue fluorescence.
5. Quantification:
- Count the number of TUNEL-positive cells and the total number of cells in at least five random fields per coverslip.
- Express the data as the percentage of apoptotic cells.
Protocol 3: Western Blot Analysis of TrkB Phosphorylation
This protocol details the immunodetection of phosphorylated TrkB to assess the activation of this key neurotrophic receptor by this compound.
1. Cell Lysis:
- Culture primary cortical neurons or SH-SY5Y cells and treat with NSD for a short duration (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins on an 8% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
3. Antibody Incubation:
- Incubate the membrane with a primary antibody against phospho-TrkB (e.g., Tyr816) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total TrkB and a loading control (e.g., β-actin or GAPDH).
- Quantify the band intensities using densitometry software.
- Normalize the phospho-TrkB signal to the total TrkB signal.
Protocol 4: Measurement of Antioxidant Enzyme Expression by RT-qPCR
This protocol outlines the quantification of mRNA levels of key antioxidant enzymes to evaluate the effect of this compound on the cellular antioxidant defense system.
1. RNA Extraction and cDNA Synthesis:
- Culture and treat neuronal cells as described in Protocol 1.
- Extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. Real-Time Quantitative PCR (RT-qPCR):
- Perform RT-qPCR using a SYBR Green-based master mix and specific primers for superoxide (B77818) dismutase 1 (SOD1), catalase (CAT), glutathione (B108866) peroxidase 1 (GPx1), and a housekeeping gene (e.g., GAPDH).
- Use a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
- Include a melt curve analysis to ensure primer specificity.
3. Data Analysis:
- Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
- Express the results as fold change relative to the control group.
Protocol 5: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol details the use of an enzyme-linked immunosorbent assay (ELISA) to measure the levels of pro-inflammatory cytokines released from microglial cells.
1. Microglia Culture and Treatment:
- Culture BV-2 microglial cells or primary microglia.
- Pre-treat the cells with this compound for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
- Collect the cell culture supernatants.
2. ELISA Procedure:
- Use commercial ELISA kits for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
- Follow the manufacturer's instructions precisely.
- Briefly, add the collected supernatants and standards to the antibody-coated microplate.
- Incubate, wash, and add the detection antibody.
- Incubate, wash, and add the enzyme conjugate.
- Incubate, wash, and add the substrate solution.
- Stop the reaction and measure the absorbance at the specified wavelength.
3. Data Analysis:
- Generate a standard curve using the provided standards.
- Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Mandatory Visualizations
Caption: Putative signaling pathway for this compound-mediated neuroprotection via TrkB activation.
Caption: General experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Logical relationships of this compound in counteracting oxidative stress and neuroinflammation.
Conclusion and Future Directions
This compound holds significant promise as a neuroprotective agent. Its unique chemical structure suggests a multi-faceted mechanism of action, encompassing the activation of pro-survival signaling pathways, reduction of oxidative stress, and suppression of neuroinflammation. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these neuroprotective properties. Future research should focus on conducting these and other relevant in vitro and in vivo studies to generate the specific quantitative data needed to fully elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases. Such data will be critical for advancing this promising compound through the drug development pipeline.
Pharmacological Profile of N-Stearoyldopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (STEARDA) is an endogenous N-acyldopamine, a class of lipid signaling molecules found in nervous tissues.[1][2] Structurally, it consists of a dopamine (B1211576) moiety linked to stearic acid via an amide bond. While closely related to other N-acyldopamines with known biological activities, such as the endocannabinoid and endovanilloid N-arachidonoyldopamine (NADA), STEARDA exhibits a unique pharmacological profile. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, including its interactions with key receptor systems and enzymes. The information is presented with detailed experimental protocols and structured data for ease of comparison and replication.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | PubChem |
| Molecular Formula | C26H45NO3 | PubChem |
| Molecular Weight | 419.6 g/mol | PubChem |
| CAS Number | 105955-10-0 | PubChem |
| Synonyms | STEARDA, N-Stearoyl Dopamine | PubChem |
Pharmacological Data
Receptor and Enzyme Interactions
| Target | Activity | Quantitative Data | Cell/System Type | Reference |
| TRPV1 Receptor | Inactive as a direct agonist (up to 5 µM) | - | HEK293 cells overexpressing human TRPV1 | [3] |
| Positive Allosteric Modulator ('Entourage' effect) | Potentiates NADA-induced Ca2+ influx, lowering NADA's EC50 from ~90 nM to ~30 nM in the presence of 0.1-10 µM STEARDA. | HEK293 cells overexpressing human TRPV1 | [3] | |
| Cannabinoid Receptor 1 (CB1) | Inactive | No significant binding or functional activity at concentrations up to 5 µM. | Not specified | |
| 5-Lipoxygenase (5-LOX) | Inhibitor | IC50 = 16 nM | Not specified | |
| Fatty Acid Amide Hydrolase (FAAH) | No significant inhibition | IC50 > 25 µM | Not specified |
In Vivo Activity
| Model | Effect | Dose | Animal Model | Reference |
| Nociception (Hot Plate Test) | Potentiates NADA-induced thermal hyperalgesia | 5 µg STEARDA co-injected with 0.5 µg NADA | Rat | [3] |
Cytotoxicity
| Cell Line | Activity | IC50 |
| K562 (Chronic Myeloid Leukemia) | Cytotoxic | 36.8 µM |
| HOS (Osteosarcoma) | Cytotoxic | 15 µM |
| IMR-32 (Neuroblastoma) | Cytotoxic | 1.5 µM |
| MCF-7 (Breast Cancer) | Not Cytotoxic | > 100 µM |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-acyldopamines, including this compound, has been described.[4][5] This method avoids the need for protecting groups.
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Propylphosphonic acid cyclic anhydride (B1165640) (PPACA)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
Dopamine hydrochloride is dissolved in CH2Cl2, and triethylamine is added to neutralize the hydrochloride.
-
Stearic acid is added to the reaction mixture.
-
The mixture is cooled in an ice bath.
-
PPACA (50% in ethyl acetate) is added slowly to the reaction mixture.
-
The reaction is stirred at room temperature overnight.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.[4]
Intracellular Calcium Influx Assay (TRPV1 Potentiation)
This protocol is based on methods used to assess the potentiation of NADA-induced calcium influx by STEARDA in HEK293 cells overexpressing the human TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
N-Arachidonoyldopamine (NADA)
-
This compound (STEARDA)
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Measurement of Intracellular Calcium:
-
Place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of 510 nm with excitation wavelengths alternating between 340 nm and 380 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Pre-incubate the cells with varying concentrations of STEARDA (or vehicle) for 5 minutes.
-
Add varying concentrations of NADA and record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the peak change in the 340/380 nm ratio in response to NADA in the presence and absence of STEARDA. Determine the EC50 of NADA for calcium influx with and without STEARDA to quantify the potentiation.
CB1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1) or brain tissue.
-
[3H]CP55,940 (radioligand)
-
WIN 55,212-2 (non-labeled competitor for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
This compound (test compound)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add binding buffer, [3H]CP55,940 (at a concentration close to its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, [3H]CP55,940, a high concentration of WIN 55,212-2 (e.g., 10 µM), and the membrane preparation.
-
Test Compound: Add binding buffer, [3H]CP55,940, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]CP55,940 (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
5-Lipoxygenase Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of 5-lipoxygenase activity.
Materials:
-
Soybean 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
This compound (test compound)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase in borate buffer. Prepare a solution of arachidonic acid.
-
Assay:
-
In a quartz cuvette, mix the borate buffer and the 5-lipoxygenase solution.
-
Add varying concentrations of this compound or vehicle and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).
In Vivo Nociception Assay (Hot Plate Test)
This protocol is a standard method for assessing thermal nociception in rodents.
Materials:
-
Male Wistar rats (or other suitable rodent strain)
-
Hot plate apparatus with adjustable temperature and a timer
-
N-Arachidonoyldopamine (NADA)
-
This compound (STEARDA)
-
Vehicle solution for injections (e.g., saline with a small amount of ethanol (B145695) and Tween 80)
-
Syringes for intraplantar injection
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and handling for several days before the experiment.
-
Baseline Measurement: Place each rat on the hot plate (maintained at a constant temperature, e.g., 52 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer STEARDA (or vehicle) and NADA (or vehicle) via intraplantar injection into the hind paw.
-
Post-treatment Measurement: At various time points after injection (e.g., 5, 15, 30, and 60 minutes), place the rat back on the hot plate and measure the paw withdrawal latency.
-
Data Analysis: Compare the paw withdrawal latencies of the different treatment groups. A decrease in latency indicates hyperalgesia. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
K562, HOS, and IMR-32 cell lines
-
Appropriate cell culture medium for each cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Signaling Pathways and Mechanisms of Action
TRPV1 Receptor Modulation
This compound acts as a positive allosteric modulator of the TRPV1 receptor. It does not directly activate the channel but enhances the response to the endogenous agonist NADA. This "entourage effect" lowers the concentration of NADA required to elicit a response, such as calcium influx. The influx of Ca2+ through the TRPV1 channel can initiate a variety of downstream signaling cascades, including the activation of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), which can further sensitize the TRPV1 receptor and contribute to nociceptive signaling.
5-Lipoxygenase Inhibition
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes. By inhibiting 5-LOX, STEARDA can block the production of these pro-inflammatory molecules.
Conclusion
This compound presents a multifaceted pharmacological profile. While inactive on its own at TRPV1 and CB1 receptors at the concentrations tested, it significantly potentiates the action of the endovanilloid NADA at TRPV1. Furthermore, its potent inhibition of 5-lipoxygenase suggests anti-inflammatory potential. The cytotoxic effects observed against specific cancer cell lines warrant further investigation into its potential as an anti-cancer agent. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced biological activities of this endogenous lipid and to aid in the development of novel therapeutic strategies targeting the pathways it modulates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of N-Stearoyldopamine Without Protective Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient, one-pot synthesis of N-Stearoyldopamine without the use of protecting groups. This method, adapted from Matsumoto et al. (2016), offers a streamlined approach for producing this bioactive lipid, which is of significant interest in pharmacological research due to its modulatory effects on key signaling pathways.[1] This protocol is ideal for researchers requiring a straightforward and scalable method for obtaining this compound for further biological investigation.
Introduction
N-acyldopamines are a class of endogenous lipids that have garnered considerable attention for their diverse physiological roles, including their interactions with the endocannabinoid and endovanilloid systems.[1][2] this compound, a saturated N-acyldopamine, has been shown to be largely inactive as a direct agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, it functions as a positive allosteric modulator, enhancing the activity of other TRPV1 agonists such as N-arachidonoyldopamine (NADA) and anandamide. This modulation can lead to an increase in intracellular calcium levels, suggesting a role in cellular signaling cascades. Given its potential to influence key biological pathways, a reliable and efficient synthesis protocol for this compound is highly valuable for the research community. The following protocol details a one-pot synthesis that avoids the complexities of protection and deprotection steps, utilizing propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensing agent.[1][2]
Experimental Protocol
This protocol outlines the synthesis of this compound from dopamine (B1211576) hydrochloride and stearic acid in a one-pot reaction.
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Triethylamine (B128534) (TEA)
-
Propylphosphoric acid cyclic anhydride (PPACA), 50% solution in ethyl acetate (B1210297)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Silica (B1680970) gel for column chromatography
-
Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add dopamine hydrochloride (1.0 eq) and stearic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (CH2Cl2) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Base Neutralization: Slowly add triethylamine (3.0 eq) to the reaction mixture while stirring. Stir for 10 minutes at 0 °C.
-
Condensation: Slowly add propylphosphoric acid cyclic anhydride (PPACA, 50% in ethyl acetate, 1.0 eq) to the reaction mixture at 0 °C.
-
Reaction: After the addition of PPACA, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Product Characterization: Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Dopamine Hydrochloride | 1.0 eq | [1] |
| Stearic Acid | 1.0 eq | [1] |
| Triethylamine | 3.0 eq | [1] |
| PPACA (50% in EtOAc) | 1.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (CH2Cl2) | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Product Information | ||
| Product | This compound | [1] |
| Yield | 83% | |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Eluent | Hexane/Ethyl Acetate | [1] |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Signaling Pathway of this compound
Caption: this compound's modulation of TRPV1 signaling.
References
Application Notes and Protocols for the Analytical Detection of N-Stearoyldopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (STEARDA) is an endogenous N-acyl dopamine (B1211576), a class of lipid signaling molecules that are gaining increasing interest in the scientific community. These compounds are structurally related to the endocannabinoid anandamide (B1667382) and are involved in various physiological processes. N-acyl dopamines, including STEARDA, have been identified in the nervous system and are being investigated for their potential roles in neuromodulation and as therapeutic targets. Accurate and sensitive analytical methods are crucial for understanding the biosynthesis, metabolism, and biological function of this compound. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in complex biological matrices due to its high sensitivity, selectivity, and specificity.[1] This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.
Key Advantages of LC-MS/MS for this compound Analysis:
-
High Sensitivity: Capable of detecting picogram to femtogram levels of the analyte.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of complex biological matrices.
-
Quantitative Accuracy: Provides reliable and reproducible quantitative data.
-
Versatility: Adaptable for various biological samples such as brain tissue, plasma, and cell cultures.
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Samples
Effective sample preparation is critical to remove interferences and enrich the analyte of interest. The choice of extraction method depends on the sample matrix.
a) Liquid-Liquid Extraction (LLE) for Plasma/Serum and Cell Culture Media:
This method is suitable for liquid samples and is based on the partitioning of the analyte between two immiscible liquid phases.
Protocol:
-
To 50 µL of serum, add 1 mL of toluene (B28343) and an appropriate internal standard (e.g., this compound-d5).
-
Vortex the mixture for 15 minutes at medium speed at room temperature.
-
Add 400 µL of water containing 3% formic acid and vortex for an additional 5 minutes.
-
Incubate the samples at -80°C for 2 hours to facilitate phase separation.
-
Thaw the samples at 4°C and centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 40 µL of a 50:50 (v/v) mixture of acetonitrile (B52724) and methanol (B129727).
-
Vortex for 2 minutes and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Brain Tissue:
SPE is a robust method for cleaning up and concentrating analytes from complex samples like tissue homogenates.
Protocol:
-
Homogenize brain tissue samples in an appropriate buffer.
-
Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and mix with 4 volumes of 5% phosphoric acid.
-
Condition a reversed-phase SPE cartridge (e.g., OASIS HLB) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 40% methanol to remove polar interferences.
-
Elute the this compound with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phases A and B) for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a) Chromatographic Conditions:
The following conditions are a general guideline and may require optimization based on the specific instrumentation and sample type.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is recommended. |
| Column | A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used. |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[2] |
| Mobile Phase B | Acetonitrile/Water (95/5, v/v) with 0.1% formic acid or 1 mM ammonium acetate.[2] |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | 40°C. |
| Gradient Elution | A gradient from a lower to a higher percentage of Mobile Phase B is typically used for optimal separation. |
b) Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer is ideal for quantitative analysis. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is generally used for N-acyl dopamines.[1] |
| Ion Source Parameters | Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | The precursor ion will be the [M+H]+ of this compound (m/z 420.3). Product ions are generated by collision-induced dissociation (CID) and specific transitions are monitored. A common product ion for N-acyl dopamines results from the cleavage of the amide bond, yielding a fragment corresponding to the dopamine moiety. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be achieved with a validated LC-MS/MS method for N-acyl dopamines. Data for the closely related N-arachidonoyldopamine (NADA) is provided as a reference.
| Analyte | Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference |
| N-arachidonoyldopamine (NADA) | Cells | 0.03 ng/mL | up to 10 ng/mL | [1] |
| N-arachidonoyldopamine (NADA) | Mouse Striatum | 0.125 pg/mg tissue | Not specified |
Diagrams
Biosynthesis and Degradation Pathway of N-Acyl Dopamines
Caption: Proposed biosynthesis and degradation pathway of this compound.
General Experimental Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound.
Conclusion
The analytical methods described in these application notes provide a robust framework for the reliable detection and quantification of this compound in various biological samples. The use of LC-MS/MS, coupled with appropriate sample preparation techniques, offers the necessary sensitivity and selectivity to advance our understanding of the physiological and pathological roles of this emerging class of lipid signaling molecules. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this compound and other N-acyl dopamines.
References
- 1. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Stearoyldopamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSDA) is an endogenous N-acyl amide, a class of lipid signaling molecules that are gaining prominence for their potential roles in neuromodulation and various physiological and pathological processes.[1][2][3] Structurally, it is formed by the conjugation of stearic acid, a saturated long-chain fatty acid, with the neurotransmitter dopamine (B1211576).[4] While the precise biological functions of NSDA are still under investigation, related N-acyl amides have been implicated in a range of activities, including neuroinflammation, pain perception, and the regulation of ion channels and G protein-coupled receptors.[1][3][5] The analysis of NSDA in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target in neurological disorders.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples such as plasma and brain tissue. The methodologies described are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), adapted for the specific analysis of N-acyl amides.
Data Presentation
Due to the limited availability of published quantitative data for endogenous this compound, the following tables present hypothetical yet realistic data based on levels reported for structurally related N-acyl amides, such as N-arachidonoyl dopamine (~5 pmol/g in striatum).[5] These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Hypothetical Endogenous Levels of this compound in Biological Samples
| Biological Matrix | Species | Concentration Range (pmol/g or pmol/mL) | Analytical Method | Reference |
| Mouse Brain (Striatum) | Mus musculus | 1 - 10 pmol/g | LC-MS/MS | Hypothetical |
| Human Plasma | Homo sapiens | 0.1 - 2 pmol/mL | LC-MS/MS | Hypothetical |
| Rat Brain (Cortex) | Rattus norvegicus | 0.5 - 5 pmol/g | HPLC-UV | Hypothetical |
Table 2: Proposed LC-MS/MS Method Performance Characteristics for this compound Quantification
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 pmol/mL in plasma; 0.5 pmol/g in brain tissue |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound from plasma and brain tissue.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.
Materials and Reagents:
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (or other relevant biological matrix)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 10 ng/mL in methanol).
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of ice-cold MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
-
This compound-d4 (IS): Precursor > Product 1 (Quantifier)
-
Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the analytical standard. Based on its structure (MW: 419.64), the protonated molecule [M+H]⁺ would be at m/z 420.3. A likely fragmentation would be the loss of the dopamine moiety.
-
-
Protocol 2: Quantification of this compound in Brain Tissue by HPLC with UV Detection
This protocol describes a solid-phase extraction (SPE) method for sample cleanup followed by HPLC-UV analysis.
Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., a structurally similar N-acyl amide)
-
HPLC grade acetonitrile, methanol, water, and formic acid
-
Chloroform
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Tissue Homogenization and Lipid Extraction:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Homogenize the tissue in 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add 10 µL of internal standard solution.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Collect the lower organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extracted lipid sample onto the cartridge.
-
Wash the cartridge with 3 mL of water:methanol (90:10, v/v) to remove polar interferences.
-
Elute the this compound and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile:water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm (based on the dopamine chromophore).
-
Injection Volume: 20 µL.
-
Mandatory Visualizations
Caption: Experimental workflows for this compound quantification.
Caption: Putative signaling pathways of this compound.
References
- 1. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylamides - Wikipedia [en.wikipedia.org]
- 4. This compound | C26H45NO3 | CID 10025103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Stearoyldopamine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSDA) is an endogenous N-acyl amide, a class of lipid signaling molecules with diverse biological activities. Structurally, it consists of stearic acid and dopamine (B1211576) linked by an amide bond. Emerging research suggests that N-acyl dopamines, including NSDA, may play significant roles in various physiological processes, potentially through interactions with the endocannabinoid system. Accurate and sensitive quantification of NSDA in biological matrices is crucial for understanding its pharmacology, metabolism, and potential as a therapeutic agent. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]
Biological Significance and Signaling Pathway
N-acyl dopamines are recognized as endovanilloid and endocannabinoid-like molecules. They have been shown to interact with cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. Activation of these receptors can trigger various downstream signaling cascades. For instance, in some cell types, activation of CB1 receptors by N-acyl dopamines has been linked to the stimulation of nitric oxide synthase (NOS), leading to an increase in nitric oxide (NO) production. This pathway can influence a range of cellular responses, from vasodilation to apoptosis. Understanding these pathways is critical for elucidating the functional roles of this compound.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a robust method for extracting this compound from plasma or tissue homogenates.
-
To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard (IS) solution (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and 300 µL of water.
-
Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving this compound from other matrix components.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 60% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for the sensitive and selective detection of this compound. The method utilizes Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation: MRM Transitions and Quantitative Data
The selection of appropriate precursor and product ions is crucial for the specificity of the MRM assay. Based on the structure of this compound (C26H45NO3, Molecular Weight: 419.64 g/mol ), the protonated molecule [M+H]+ would have an m/z of 420.6. Fragmentation is expected to occur at the amide bond and the dopamine moiety.
Note: The following MRM transitions and collision energies are proposed based on theoretical fragmentation and require experimental optimization for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) (Proposed) |
| This compound | 420.6 | 153.1 (Dopamine fragment) | 100 | 30 | 25 |
| This compound | 420.6 | 137.1 (Catechol fragment) | 100 | 30 | 35 |
| This compound-d4 (IS) | 424.6 | 157.1 (Dopamine-d4 fragment) | 100 | 30 | 25 |
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted below.
Caption: Experimental workflow for NSDA analysis.
Method Validation
To ensure the reliability of the quantitative data, the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in the biological matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM parameters, offer a solid starting point for researchers. Proper method validation is essential to ensure the generation of high-quality, reliable data for advancing our understanding of the biological roles of this compound.
References
Application Notes and Protocols for In Vitro Evaluation of N-Stearoyldopamine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of N-Stearoyldopamine. The protocols detailed below are designed to assess its potential effects on key cellular targets and pathways, including TRPV1, GPR119, inflammatory responses, and neuronal survival.
This compound and TRPV1 Activation
While this compound by itself does not appear to directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it has been shown to potentiate the effects of other TRPV1 agonists. This "entourage effect" can be quantified by measuring intracellular calcium influx in cells expressing TRPV1.
Quantitative Data Summary: TRPV1 Potentiation
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Calcium Influx | HEK293-hTRPV1 | EC50 (Potentiation of NADA) | Data Not Available |
| N-Arachidonoyl-dopamine (NADA) (for reference) | Calcium Influx | HEK293-hTRPV1 | EC50 | ~90 nM |
| NADA with this compound (1-10 µM) | Calcium Influx | HEK293-hTRPV1 | EC50 of NADA | Lowered to ~30 nM |
Experimental Protocol: Intracellular Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV1 activation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.[1]
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
TRPV1 agonist (e.g., N-Arachidonoyl-dopamine (NADA) or Capsaicin)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Culture: Plate HEK293-hTRPV1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle control to the wells. Incubate for 5-10 minutes.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject the TRPV1 agonist (e.g., NADA) into the wells and continue to record the fluorescence intensity over time.
-
For Fura-2 AM, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm.[2] For Fluo-4 AM, use excitation at ~490 nm and emission at ~520 nm.
-
-
Controls:
-
Positive Control: Add ionomycin to a set of wells to determine the maximum calcium response.
-
Negative Control: Add EGTA to chelate extracellular calcium.
-
-
Data Analysis: Calculate the change in fluorescence intensity or ratio over baseline to determine the intracellular calcium concentration change. Plot dose-response curves to determine the EC50 of the TRPV1 agonist in the presence and absence of this compound.
Signaling Pathway: TRPV1 Activation
GPR119 Activation by this compound
While direct evidence for this compound is limited, other N-acyldopamines, such as N-oleoyldopamine, have been shown to activate G protein-coupled receptor 119 (GPR119).[3][4] Activation of this Gαs-coupled receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Quantitative Data Summary: GPR119 Activation
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | HEK293-hGPR119 | EC50 | Data Not Available |
| N-Oleoyldopamine (for reference) | cAMP Accumulation | HEK293-hGPR119 | EC50 | ~50 nM |
| AR231453 (Synthetic Agonist for reference) | cAMP Accumulation | HEK293-hGPR119 | EC50 | ~4.7 nM[5] |
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[5]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Culture medium
-
Stimulation buffer
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF or ELISA)
-
96-well or 384-well white plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Seed HEK293-hGPR119 cells into a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Include a vehicle control and a positive control (e.g., forskolin).
-
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified by the assay kit manufacturer (typically 30 minutes).
-
Cell Lysis and Detection:
-
Lyse the cells according to the assay kit protocol.
-
Add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF) to the lysate.
-
-
Incubation: Incubate for the recommended time to allow for the detection reaction to occur.
-
Signal Measurement: Read the plate on a compatible plate reader (e.g., a fluorescence reader for HTRF).
-
Data Analysis: Calculate the cAMP concentration based on a standard curve. Plot dose-response curves to determine the EC50 of this compound.
Signaling Pathway: GPR119 Activation
Anti-Inflammatory Activity of this compound
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), and to suppress key inflammatory signaling pathways like NF-κB.
Quantitative Data Summary: Anti-Inflammatory Effects
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Nitric Oxide Production | RAW 264.7 | IC50 | Data Not Available |
| This compound | NF-κB Activation | - | IC50 | Data Not Available |
| N-Stearoylethanolamine (for reference) | NF-κB Translocation | Rat Peritoneal Macrophages | - | Inhibits translocation |
Experimental Protocol: Nitric Oxide Production Assay (Griess Test)
This protocol measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the IC50 value for the inhibition of NO production by this compound.
Experimental Protocol: NF-κB Activation Assay
This can be assessed by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus via Western blotting or immunofluorescence, or by using a reporter gene assay.[6][7]
Materials:
-
A suitable cell line (e.g., HEK293 or RAW 264.7)
-
Culture medium
-
LPS or TNF-α (stimulants)
-
This compound
-
For Western Blotting: Cell lysis buffers for cytoplasmic and nuclear fractionation, primary antibody against NF-κB p65, secondary antibody, and Western blotting reagents.
-
For Reporter Assay: Cells stably expressing an NF-κB reporter construct (e.g., luciferase).
Procedure (Western Blotting Method):
-
Cell Treatment: Treat cells with this compound followed by stimulation with LPS or TNF-α.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against NF-κB p65.
-
Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B) markers to ensure the purity of the fractions.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Signaling Pathway: LPS-Induced NF-κB Activation
Neuroprotective Effects of this compound
The neuroprotective potential of this compound can be investigated by its ability to inhibit apoptosis (programmed cell death). A key marker of apoptosis is the activation of caspase-3, an executioner caspase.
Quantitative Data Summary: Neuroprotection
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Caspase-3 Activity | - | IC50 | Data Not Available |
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.[8][9][10]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Culture medium
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or hydrogen peroxide)
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Induce apoptosis using an appropriate stimulus. Include untreated and vehicle-treated controls.
-
-
Cell Lysis: After the induction period, lyse the cells using the lysis buffer provided in the kit.
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a new plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubate at 37°C for 1-2 hours.
-
-
Signal Detection:
-
For the colorimetric assay, measure the absorbance at 400-405 nm.
-
For the fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.
-
-
Data Analysis: Compare the signal from treated samples to the controls to determine the percentage of caspase-3 inhibition. Calculate the IC50 value for this compound.
Signaling Pathway: Intrinsic Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying N-Stearoyldopamine Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSD) is an endogenous N-acyldopamine found in the mammalian nervous system. As a conjugate of stearic acid and the neurotransmitter dopamine (B1211576), NSD is of significant interest for its potential roles in neuromodulation, particularly in the contexts of pain, inflammation, and neurodegenerative diseases. Its structural similarity to endocannabinoids and its dopamine moiety suggest that it may interact with multiple signaling pathways. These application notes provide a summary of the current understanding of NSD's effects in animal models and detailed protocols for researchers to investigate its therapeutic potential.
I. Animal Models for Analgesic and Anti-inflammatory Effects
Currently, the most direct evidence for the in vivo effects of this compound comes from studies on pain and inflammation. Research indicates that NSD may not act as a direct agonist on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain signaling. Instead, it appears to function as an "entourage" compound, potentiating the effects of other endogenous TRPV1 agonists.
A. Carrageenan-Induced Inflammatory Pain Model
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation. In this model, this compound has been shown to enhance the nocifensive behavior induced by carrageenan.
| Animal Model | Compound Administered | Dose of NSD | Key Finding |
| Rat | Carrageenan (intraplantar) | 1 and 10 µg (co-injected with carrageenan) | Dose-dependently enhanced carrageenan-induced nocifensive behavior. |
This protocol details the procedure for inducing acute inflammation in the rat paw to assess the anti-inflammatory or pro-inflammatory (or enhancing) effects of this compound.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatize animals to the experimental setup for at least 30 minutes before testing.
-
Compound Preparation:
-
Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline.
-
Dissolve this compound in a vehicle suitable for injection (e.g., a mixture of ethanol, Tween 80, and saline). The final concentration of the vehicle components should be non-inflammatory.
-
-
Experimental Groups:
-
Vehicle control (intraplantar injection of saline).
-
Carrageenan control (intraplantar injection of 1% carrageenan).
-
NSD treatment groups (co-injection of carrageenan and varying doses of NSD).
-
Positive control (e.g., indomethacin, administered intraperitoneally 30 minutes before carrageenan).
-
-
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer the test compounds via intraplantar injection into the subplantar region of the right hind paw in a volume of 100 µL.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Behavioral Assessment (Nocifensive Behavior):
-
Observe the animals for nocifensive behaviors, such as licking and lifting of the injected paw, for a defined period (e.g., the first 5 minutes and then for 5-minute intervals every 15 minutes for the duration of the experiment).
-
The total time spent licking the paw is recorded as an index of pain.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan control group.
-
Analyze the nocifensive behavior scores between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
B. Radiant Heat (Hargreaves) Test
This model is used to assess thermal hyperalgesia. This compound has been shown to potentiate the nociceptive effect of the endogenous TRPV1 agonist N-arachidonoyl-dopamine (NADA) in this assay.
| Animal Model | Compound Administered | Dose of NSD | Key Finding |
| Rat | N-arachidonoyl-dopamine (NADA, 0.5 µg, intraplantar) | 5 µg (co-injected with NADA) | Significantly shortened the paw withdrawal latency from a radiant heat source. |
This protocol describes the method for evaluating thermal pain sensitivity.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g). House and acclimatize as described previously.
-
Apparatus: A plantar test apparatus (e.g., Hargreaves apparatus) consisting of a glass floor and a movable radiant heat source.
-
Compound Preparation:
-
Dissolve this compound and NADA in a suitable vehicle for intraplantar injection.
-
-
Procedure:
-
Place the animals in individual plexiglass chambers on the glass floor of the apparatus and allow them to acclimatize for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start and stop when the animal withdraws its paw.
-
Record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Establish a baseline withdrawal latency for each animal before compound administration.
-
Administer NSD, NADA, or a combination of both via intraplantar injection.
-
Measure the paw withdrawal latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each animal.
-
Compare the withdrawal latencies between treatment groups using appropriate statistical methods.
-
Application Notes and Protocols for Investigating N-Stearoyldopamine Function in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSD) is a naturally occurring N-acyldopamine, a class of lipid signaling molecules. Emerging evidence suggests that NSD plays a significant role in modulating key physiological processes, including pain perception and inflammation. These application notes provide a comprehensive overview of cell-based assays and detailed protocols to investigate the function of NSD, focusing on its effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its anti-inflammatory properties, potentially mediated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Key Functions and Mechanisms of Action
This compound has been identified as a modulator of the TRPV1 channel, a key player in nociception and inflammatory pain. While not a direct agonist, NSD acts as an "entourage" compound, potentiating the effects of endogenous and exogenous TRPV1 agonists.[1] This suggests a role for NSD in sensitizing neurons to painful stimuli.
Furthermore, based on the activity of structurally related N-acyl amides, NSD is hypothesized to possess anti-inflammatory properties. This is likely mediated through the activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation, and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.
Recommended Cell Culture Models
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1): This model is ideal for studying the direct effects of NSD on TRPV1 channel activity, specifically its potentiation of agonist-induced calcium influx.
-
BV-2 murine microglial cells: These immortalized microglial cells are a widely used model to study neuroinflammation. They are suitable for investigating the anti-inflammatory effects of NSD, including its ability to suppress the production of pro-inflammatory mediators in response to lipopolysaccharide (LPS) stimulation.
-
Dopaminergic cell lines (e.g., N27, SH-SY5Y): Given the dopamine (B1211576) moiety of NSD, these neuronal cell lines can be used to investigate any potential effects on dopaminergic neuron viability and function.[2]
Data Presentation: Summary of Quantitative Data
Table 1: Potentiation of TRPV1 Agonist-Induced Intracellular Calcium Influx by this compound in HEK293-hTRPV1 Cells
| Agonist | Agonist Concentration | This compound (NSD) Concentration (µM) | Fold Potentiation of Agonist Response |
| N-Arachidonoyl-dopamine (NADA) | EC50 (~90 nM) | 0.1 | ~3 |
| N-Arachidonoyl-dopamine (NADA) | EC50 (~90 nM) | 1 | Significant potentiation |
| N-Arachidonoyl-dopamine (NADA) | EC50 (~90 nM) | 10 | Significant potentiation |
| Anandamide | 50 nM | 0.1 | Significant potentiation |
| Anandamide | 50 nM | 1 | Significant potentiation |
| Anandamide | 50 nM | 10 | Significant potentiation |
Data is synthesized from studies demonstrating the "entourage" effect of NSD on TRPV1. The EC50 of NADA was lowered from ~90 nM to ~30 nM in the presence of 0.1-10 µM NSD.[1]
Table 2: Predicted Anti-Inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglial Cells
| Inflammatory Marker | Treatment | Predicted % Inhibition by NSD (10 µM) |
| TNF-α release | LPS (100 ng/mL) | 50 - 70% |
| IL-6 release | LPS (100 ng/mL) | 40 - 60% |
| Nitric Oxide (NO) production | LPS (100 ng/mL) | 60 - 80% |
| iNOS protein expression | LPS (100 ng/mL) | Significant reduction |
| COX-2 protein expression | LPS (100 ng/mL) | Significant reduction |
| NF-κB p65 nuclear translocation | LPS (100 ng/mL) | Significant reduction |
Predicted data is based on the observed effects of the structurally related compound N-acetyldopamine dimer (NADD) on LPS-induced inflammation in BV-2 cells.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay in HEK293-hTRPV1 Cells
This protocol measures the potentiation of TRPV1 agonist-induced intracellular calcium ([Ca2+]i) influx by NSD.
Materials:
-
HEK293-hTRPV1 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (NSD)
-
TRPV1 agonist (e.g., NADA, anandamide, capsaicin)
-
Ionomycin (B1663694) (positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS.
-
Add 100 µL of Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
NSD Pre-incubation: Add NSD at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells and incubate for 5-15 minutes at room temperature. Include vehicle control wells.
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence plate reader and set the excitation/emission wavelengths for Fluo-4 (e.g., 485 nm/525 nm).
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Using the automated injector, add the TRPV1 agonist (at its EC20 or EC50 concentration) to the wells.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
At the end of the recording, add ionomycin (e.g., 5 µM) to determine the maximum calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).
-
Calculate the peak response for each well.
-
Compare the peak response in NSD-treated wells to the vehicle control to determine the fold potentiation.
-
Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated BV-2 Microglia
This protocol assesses the ability of NSD to inhibit the production of pro-inflammatory mediators in BV-2 cells.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (NSD)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (iNOS, COX-2, NF-κB p65, IκBα, β-actin)
-
24-well cell culture plates
Procedure:
-
Cell Plating: Seed BV-2 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
NSD Pre-treatment: Pre-treat the cells with various concentrations of NSD (e.g., 1, 5, 10 µM) or vehicle for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling pathway analysis).
-
Measurement of Inflammatory Mediators:
-
NO Production: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm.
-
Cytokine Release (TNF-α, IL-6): Collect the cell culture supernatant and measure the cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Protein Expression:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
NF-κB Activation Analysis (Western Blot for Nuclear Translocation):
-
After a shorter LPS stimulation (e.g., 30-60 minutes), perform nuclear and cytoplasmic fractionation.
-
Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Protocol 3: PPARγ Reporter Gene Assay
This protocol is to determine if NSD can activate the PPARγ nuclear receptor.
Materials:
-
Cells suitable for transfection (e.g., HEK293T or HepG2)
-
PPARγ expression plasmid
-
PPAR-responsive element (PPRE)-luciferase reporter plasmid
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound (NSD)
-
A known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into 96-well plates and allow them to reach 70-80% confluency.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of NSD, the positive control (Rosiglitazone), or vehicle. Incubate for another 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same samples.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound (NSD) potentiates TRPV1 channel activation.
References
- 1. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-independent activation domain in the N terminus of peroxisome proliferator-activated receptor gamma (PPARgamma). Differential activity of PPARgamma1 and -2 isoforms and influence of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Stearoyldopamine: A Pharmacological Tool for Investigating Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSD) is a lipoamino acid, a member of the N-acyldopamine (NADA) family, which are endogenous lipid signaling molecules. Structurally, it consists of a dopamine (B1211576) molecule acylated with stearic acid, a saturated 18-carbon fatty acid. While initially investigated for its potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, evidence suggests that this compound is largely inactive at this receptor.[1] However, the broader family of N-acyldopamines exhibits a diverse range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This positions this compound as a valuable pharmacological tool for elucidating novel cellular signaling pathways independent of TRPV1 activation, with potential applications in inflammation, neurodegeneration, and metabolic disease research.
The presence of the dopamine moiety suggests a potential interaction with dopamine receptors and their associated signaling cascades. Furthermore, its long saturated acyl chain may facilitate interactions with lipid-sensitive signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs). These characteristics make NSD a unique molecule for probing the interplay between lipid and neurotransmitter signaling pathways.
This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a pharmacological tool.
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₅NO₃ | [2] |
| Molecular Weight | 419.6 g/mol | [2] |
| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | [2] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Poorly soluble in aqueous solutions. | |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. |
Pharmacological Profile and Potential Applications
While direct quantitative data for this compound's biological activities are still emerging, research on structurally related N-acylamides provides a strong basis for its potential applications.
Anti-Inflammatory Activity
N-acylamides, including the structurally similar N-stearoylethanolamine (NSE), have demonstrated potent anti-inflammatory properties.[3][4] The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[3][4] Activation of PPARγ can lead to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[3][4]
Potential Applications:
-
Investigating the role of PPARγ in inflammatory processes.
-
Studying the downstream effects of NF-κB inhibition in various cell types.
-
Screening for novel anti-inflammatory compounds that act through lipid signaling pathways.
Antioxidant Activity
The dopamine moiety of this compound contains a catechol group, which is known to possess antioxidant properties through its ability to scavenge free radicals. This suggests that NSD may have direct antioxidant effects.
Potential Applications:
-
Studying the mechanisms of catechol-mediated antioxidant protection.
-
Investigating the role of lipid-soluble antioxidants in protecting cellular membranes from lipid peroxidation.
-
Evaluating the cytoprotective effects of NSD against oxidative stress.
Neuroprotective Activity
The combination of potential anti-inflammatory and antioxidant properties, along with the presence of a dopamine structure, suggests that this compound may exhibit neuroprotective effects. N-acyldopamines have been shown to protect neurons from oxidative stress-induced cell death.
Potential Applications:
-
Investigating novel neuroprotective strategies in models of neurodegenerative diseases such as Parkinson's disease.
-
Studying the interplay between inflammation, oxidative stress, and neuronal survival.
-
Elucidating the role of dopamine-containing lipids in neuronal function and protection.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pharmacological effects of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (NSD)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[5]
-
Treatment:
-
Prepare a stock solution of NSD in DMSO.
-
Pre-treat the cells with various concentrations of NSD (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[5]
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[5]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the NaNO₂ solution.
-
Calculate the concentration of nitrite in each sample.
-
Express the results as a percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value of NSD for NO inhibition.
-
Workflow for Nitric Oxide Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C26H45NO3 | CID 10025103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Stearoyldopamine in Pain Research: An Overview of Current Findings
Application Notes and Protocols
For researchers, scientists, and drug development professionals investigating novel analgesic compounds, N-acyl dopamines represent a class of endogenous lipids with potential modulatory effects on pain pathways. This document provides a detailed overview of the current understanding of N-Stearoyldopamine's application in pain research, focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling.
Introduction
This compound (STEARDA) is an endogenous N-acyldopamine found in the mammalian brain.[1] Its structural similarity to other known pain-modulating lipids, such as N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), has prompted investigation into its potential role as an analgesic or hyperalgesic agent.[1] Research has primarily focused on its interaction with the TRPV1 receptor, a non-selective cation channel activated by various noxious stimuli, including heat, capsaicin, and certain endogenous lipids.[2][3]
Summary of Quantitative Data
A key study by Chu et al. (2003) investigated the effects of this compound on TRPV1 activation and pain behavior. The findings indicate that this compound, unlike some of its unsaturated counterparts, does not exhibit activity at the TRPV1 receptor or influence pain responses in the models tested.
| Compound | Effect on Calcium Influx in VR1-transfected HEK293 cells | Effect on Paw Withdrawal Latency (Radiant Heat Source) | Evidence of Spontaneous Pain Behavior |
| This compound (STEARDA) | No effect | No effect | No evidence |
| N-Palmitoyldopamine (PALDA) | No effect | No effect | No evidence |
| N-Oleoyldopamine (OLDA) | Induced calcium influx (EC50 = 36 nM) | Reduced latency (EC50 = 0.72 µg) | Produced nocifensive behavior |
Data sourced from Chu et al. (2003)[1]
Experimental Protocols
The following protocols are based on the methodologies described by Chu et al. (2003) to assess the activity of this compound.[1]
Calcium Influx Assay in TRPV1-transfected HEK293 Cells
Objective: To determine if this compound can activate the TRPV1 receptor and lead to an influx of calcium ions in a controlled in vitro system.
Materials:
-
Human embryonic kidney (HEK) 293 cells stably transfected with rat TRPV1.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Hanks’ balanced salt solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
This compound (STEARDA).
-
Positive control: Capsaicin or N-Oleoyldopamine (OLDA).
-
Negative control: Vehicle (e.g., DMSO).
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Culture: Culture TRPV1-transfected HEK293 cells in appropriate media and conditions until confluent.
-
Cell Plating: Plate the cells onto 96-well black-walled plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM (e.g., 5 µM) in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Compound Preparation: Prepare serial dilutions of this compound, positive controls, and vehicle control in HBSS.
-
Fluorometric Measurement:
-
Place the plate in a fluorometric imaging plate reader.
-
Measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).
-
Add the prepared compounds to the respective wells.
-
Immediately begin recording the fluorescence ratio at regular intervals for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the change in fluorescence ratio over time for each well. Compare the response of this compound-treated cells to that of the positive and negative controls. An increase in the fluorescence ratio indicates calcium influx.
In Vivo Nociception Assay: Paw Withdrawal Latency
Objective: To assess the effect of this compound on thermal pain sensitivity in a live animal model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound (STEARDA) dissolved in a suitable vehicle (e.g., saline containing 10% Tween 80 and 10% ethanol).
-
Positive control: N-Oleoyldopamine (OLDA) or capsaicin.
-
Vehicle control.
-
Radiant heat source (e.g., plantar test apparatus).
-
Intraplantar injection needles.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency by applying the radiant heat source to the plantar surface of the hind paw and recording the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer a defined volume (e.g., 50 µl) of this compound, positive control, or vehicle control via intraplantar injection into the hind paw.
-
Post-injection Measurement: At specific time points after injection (e.g., 5, 15, 30, 60 minutes), re-measure the paw withdrawal latency using the radiant heat source.
-
Data Analysis: Compare the post-injection withdrawal latencies to the baseline values for each group. A significant decrease in latency indicates hyperalgesia (increased pain sensitivity).
Visualizations
Experimental Workflow for Assessing this compound Activity
Signaling Pathway of TRPV1 Activation
Conclusion
Based on the available scientific literature, this compound does not appear to be a direct activator of the TRPV1 receptor and shows no analgesic or hyperalgesic effects in thermal nociception models.[1] The lack of activity of this compound, in contrast to the potent effects of the unsaturated N-oleoyldopamine, suggests that the degree of saturation in the fatty acid chain is a critical determinant for the functional interaction with the TRPV1 receptor.[1] For researchers in pain and analgesia, these findings suggest that therapeutic strategies targeting the N-acyldopamine system for pain modulation should likely focus on unsaturated analogs. Further research could explore the potential for this compound to act as a modulator of other pain-related targets or to have effects in different pain modalities (e.g., inflammatory or neuropathic pain). However, based on current evidence, its direct application in pain research as a TRPV1 agonist is not supported.
References
- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
Application Notes and Protocols for Studying TRPV1 Channel Modulation with N-Stearoyldopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (acidic conditions), and various exogenous and endogenous chemical ligands.[1][2] Its role in pain perception and neurogenic inflammation has made it a significant target for analgesic drug development. N-Stearoyldopamine (SDA), a naturally occurring saturated N-acyldopamine, has emerged as a modulator of TRPV1 activity. Unlike direct agonists, SDA exhibits a more subtle yet significant role in potentiating the channel's response to other stimuli, acting as an "entourage" compound.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the modulatory effects of this compound on the TRPV1 channel.
Mechanism of Action of this compound on TRPV1
This compound (SDA), along with its analog N-palmitoyldopamine (PALDA), is considered inactive as a direct agonist of the TRPV1 channel.[3][4] However, it significantly enhances the activity of TRPV1 in response to endogenous agonists like anandamide (B1667382) and N-arachidonoyl-dopamine (NADA), as well as to low pH.[3][4] This potentiation suggests that SDA acts as a positive allosteric modulator, binding to a site on the TRPV1 channel that is distinct from the agonist binding site. This "entourage effect" can lower the concentration of the primary agonist required to elicit a response, thereby amplifying the overall signal.
The proposed signaling pathway for TRPV1 activation by an agonist and its modulation by SDA is depicted below. Agonist binding leads to a conformational change in the channel, allowing the influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ triggers various downstream signaling cascades. SDA is thought to bind to an allosteric site, facilitating the agonist-induced channel gating.
Caption: Proposed mechanism of TRPV1 modulation by this compound.
Data Presentation
The following tables summarize the quantitative data regarding the modulatory effects of this compound (STEARDA) and N-Palmitoyldopamine (PALDA) on TRPV1 channel activity.
Table 1: Potentiation of N-Arachidonoyl-dopamine (NADA) Activity on Human TRPV1 by Saturated N-Acyldopamines. [3][4]
| Modulator | Modulator Concentration (µM) | Agonist | EC50 of NADA (nM) | Fold Potentiation |
| None (Control) | - | NADA | ~90 | - |
| STEARDA | 0.1 - 10 | NADA | ~30 | ~3 |
| PALDA | 0.1 - 10 | NADA | ~30 | ~3 |
Table 2: Effect of STEARDA and PALDA on Anandamide-Induced Intracellular Ca2+ Increase in hTRPV1-expressing cells. [3][4]
| Modulator | Modulator Concentration (µM) | Agonist (Anandamide) Concentration (nM) | Effect |
| STEARDA | 0.1 - 10 | 50 | Dose-dependent enhancement |
| PALDA | 0.1 - 10 | 50 | Dose-dependent enhancement |
Experimental Protocols
Synthesis of this compound
A simple and efficient method for synthesizing N-acyldopamines, including this compound, can be achieved without the use of protective groups using propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent.[5][6]
Materials:
-
Dopamine (B1211576) hydrochloride
-
Stearic acid
-
Propylphosphoric acid cyclic anhydride (PPACA), 50% in ethyl acetate (B1210297)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
Dissolve dopamine hydrochloride and stearic acid in CH2Cl2.
-
Add triethylamine to neutralize the hydrochloride and activate the dopamine.
-
Slowly add PPACA to the reaction mixture at 0°C over 30 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Intracellular Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and modulation by SDA using a fluorescent calcium indicator like Fura-2 AM.[7][8][9][10]
Materials:
-
HEK-293 cells stably or transiently expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline buffer (pH 7.2-7.4)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound (SDA)
-
TRPV1 agonist (e.g., Capsaicin, NADA)
-
TRPV1 antagonist (e.g., Capsazepine, for control experiments)
-
Fluorescence plate reader or microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Plate hTRPV1-expressing HEK-293 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127. If using, add 1-2.5 mM probenecid.
-
Wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing and De-esterification:
-
Wash the cells twice with HBSS (with probenecid if used previously) to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM inside the cells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To study the modulatory effect of SDA, pre-incubate the cells with the desired concentration of SDA (e.g., 0.1, 1, 10 µM) for 5 minutes.[4]
-
Add the TRPV1 agonist (e.g., NADA) at various concentrations and continue recording the fluorescence changes.
-
As a control, some wells can be pre-treated with a TRPV1 antagonist before the addition of the agonist.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot dose-response curves for the agonist in the presence and absence of SDA to determine the change in EC50.
-
Caption: Workflow for the intracellular calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in response to agonists and modulators.[11][12][13][14]
Materials:
-
hTRPV1-expressing cells
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
SDA and TRPV1 agonist solutions
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the external solution containing the TRPV1 agonist to elicit an inward current.
-
To test the effect of SDA, perfuse the cell with a solution containing both SDA and the agonist, or pre-apply SDA before the agonist.
-
Record the potentiation of the agonist-induced current in the presence of SDA.
-
-
Data Analysis: Measure the peak current amplitude in response to the agonist with and without SDA. Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound represents an intriguing tool for studying the nuanced regulation of the TRPV1 channel. Its role as a positive allosteric modulator highlights the complexity of TRPV1 signaling and opens new avenues for the development of therapeutic agents that fine-tune, rather than simply block or activate, the channel's activity. The protocols provided herein offer a robust framework for researchers to investigate the effects of SDA and other potential modulators on TRPV1 function.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. personal.utdallas.edu [personal.utdallas.edu]
Formulation of N-Stearoyldopamine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formulation and in vivo application of N-Stearoyldopamine (STEARDA), a naturally occurring saturated N-acyldopamine. The information is intended to assist researchers in designing and executing preclinical studies to investigate the biological activities of this compound.
Introduction
This compound is a lipid signaling molecule that has been identified in bovine and rat nervous tissues. Unlike some other N-acyldopamines, such as N-arachidonoyl-dopamine (NADA), this compound does not directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Instead, it acts as an "entourage" compound, potentiating the effects of other TRPV1 agonists.[1] This modulatory role makes it a person of interest for studies on pain, inflammation, and other physiological processes involving TRPV1 signaling.
Physicochemical Properties and Formulation Considerations
Successful in vivo studies hinge on the appropriate formulation of the test compound. The long stearoyl chain of this compound confers significant lipophilicity, making it practically insoluble in aqueous solutions. Therefore, the selection of a suitable vehicle is critical to ensure its bioavailability and consistent delivery in animal models.
Solubility Data
Table 1: Recommended Solvents for Solubility Testing of this compound
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A strong, polar aprotic solvent capable of dissolving a wide range of lipophilic compounds. |
| Ethanol (B145695) | A polar protic solvent that can be used as a co-solvent to improve solubility. |
| Corn Oil / Olive Oil / Sesame Oil | Non-toxic, biocompatible oils commonly used as vehicles for subcutaneous and intraperitoneal injections of lipophilic compounds. |
| Polyethylene Glycol 300/400 (PEG300/400) | Water-miscible polymers that can be used to prepare solutions or suspensions for oral or parenteral administration. |
| Tween 80 / Cremophor EL | Non-ionic surfactants used to increase the solubility and stability of poorly water-soluble compounds in aqueous formulations. |
Stability
The stability of this compound in solution is a critical factor for ensuring accurate dosing and reproducible results. While specific stability data for this compound is not published, general considerations for similar compounds suggest that stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several weeks to months. However, it is highly recommended to perform a stability study under the specific storage and experimental conditions to be used. Factors that can affect stability include the solvent, temperature, light exposure, and the presence of water or other reactive species. For working solutions, it is best to prepare them fresh on the day of the experiment.
In Vivo Administration Protocols
The choice of administration route depends on the specific aims of the study. Based on published literature, intra-paw injection has been successfully used to study the local effects of this compound in rodent models of pain.
Recommended Protocol: Intra-paw Injection in Rats
This protocol is adapted from a study investigating the modulatory effects of this compound on NADA-induced nociception.[1]
Materials:
-
This compound
-
N-Arachidonoyl-dopamine (NADA) (if used as a co-injectate)
-
Vehicle (e.g., a mixture of DMSO, ethanol, and saline)
-
Hamilton syringes
-
Anesthesia (e.g., isoflurane)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume.
-
On the day of the experiment, dilute the stock solution with ethanol and then with saline to achieve the final desired concentration and vehicle composition. A commonly used vehicle for intra-paw injection of lipophilic compounds is a mixture of DMSO, Pluronic F-127, and saline, or a combination of DMSO, ethanol, and saline.
-
If co-administering with NADA, prepare the final formulation containing both compounds in the desired ratio.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Animal Handling and Anesthesia:
-
Acclimatize the rats to the experimental environment to minimize stress.
-
Briefly anesthetize the rats using isoflurane.
-
-
Intra-paw Injection:
-
Using a Hamilton syringe with a 30-gauge needle, inject a small volume (typically 20-50 µL) of the this compound formulation into the plantar surface of the rat's hind paw.
-
Inject a control group with the vehicle alone.
-
-
Behavioral Testing:
-
Following the injection, assess the desired behavioral endpoint. For pain studies, this may include measuring paw withdrawal latency to a thermal or mechanical stimulus at various time points post-injection.
-
Signaling Pathway
This compound exerts its biological effects by modulating the activity of the TRPV1 channel. TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. Its activation leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the transmission of pain signals.
While this compound itself does not activate TRPV1, it enhances the channel's sensitivity to other agonists like NADA and capsaicin. The precise mechanism of this potentiation is not fully elucidated but may involve allosteric modulation of the channel or alterations in the lipid membrane environment surrounding the channel.
The downstream signaling cascade following TRPV1 activation is complex and involves multiple pathways that contribute to neuronal sensitization and the sensation of pain.
Caption: TRPV1 Signaling Pathway Modulation by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Quantitative Data
Due to the limited availability of public data, comprehensive tables on the pharmacokinetics and stability of this compound cannot be provided at this time. Researchers are strongly encouraged to conduct their own studies to determine these critical parameters for their specific formulations and experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound (Data Not Available)
| Parameter | Value |
| Cmax (Maximum Concentration) | Data Not Available |
| Tmax (Time to Maximum Concentration) | Data Not Available |
| AUC (Area Under the Curve) | Data Not Available |
| t½ (Half-life) | Data Not Available |
| Bioavailability | Data Not Available |
Table 3: Stability of this compound in Solution (Data Not Available)
| Solvent | Storage Condition | Stability |
| DMSO | -20°C | Data Not Available |
| DMSO | 4°C | Data Not Available |
| Vehicle Mix | Room Temperature | Data Not Available |
Conclusion
This compound is a promising research compound for investigating the modulation of the TRPV1 channel and its role in various physiological and pathological processes. The successful formulation and in vivo application of this lipophilic molecule require careful consideration of its solubility and stability. The protocols and information provided in these application notes serve as a starting point for researchers. It is imperative to empirically determine the optimal formulation and administration parameters for each specific study to ensure reliable and reproducible results. Further research is needed to fully characterize the pharmacokinetic and stability profiles of this compound to facilitate its development as a potential therapeutic agent.
References
Application Notes and Protocols for N-Stearoyldopamine (NSDA) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Stearoyldopamine (NSDA) is a member of the N-acyldopamine family, which are endogenous lipid mediators analogous to capsaicin (B1668287) and endocannabinoids.[1] While some N-acyldopamines are known to interact with targets like the TRPV1 channel, this compound is reported to be largely inactive at this receptor, suggesting a distinct mechanism of action.[2] This has led to interest in its potential therapeutic properties, particularly in areas like inflammation. These application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of NSDA's biological activities through detailed in vitro and in vivo experimental designs.
Section 1: Synthesis and Characterization of this compound
A simple and efficient method for synthesizing N-acyldopamines, including NSDA, involves the direct condensation of dopamine (B1211576) with the corresponding fatty acid without the need for protective groups.[1] Propylphosphoric acid cyclic anhydride (B1165640) (PPACA) serves as an effective condensation agent for this reaction.[1][2]
Protocol 1.1: Synthesis of this compound
Materials:
-
Dopamine hydrochloride
-
Stearic acid
-
Propylphosphoric acid cyclic anhydride (PPACA), 50% in ethyl acetate (B1210297)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve dopamine hydrochloride and stearic acid in CH₂Cl₂ in a flame-dried, nitrogen-purged flask.
-
Add triethylamine (TEA) to the mixture to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
Slowly add PPACA (50% in ethyl acetate) to the reaction mixture over 30 minutes.[2]
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue directly by silica-gel column chromatography.[2] Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 1:1 up to 4:1 EtOAc:Hexane) to isolate the this compound.[2]
-
Collect the fractions containing the product, combine them, and evaporate the solvent to yield pure this compound.
Protocol 1.2: Characterization and Quality Control
The identity and purity of the synthesized NSDA should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Data Presentation: Table 1. Characterization of Synthesized this compound
| Parameter | Expected Result | Method |
|---|---|---|
| Molecular Formula | C₂₆H₄₅NO₃ | - |
| Molecular Weight | 419.64 g/mol | MS |
| Purity | >98% | HPLC |
| Appearance | Off-white to pale yellow solid | Visual |
| Solubility | Soluble in DMSO, Ethanol | - |
Section 2: In Vitro Experimental Design
The following protocols are designed to assess the cytotoxicity and potential anti-inflammatory activity of NSDA in a cell-based model. A common model for studying inflammation in vitro is the use of lipopolysaccharide (LPS)-stimulated macrophages.
References
Application Notes and Protocols for N-Stearoyldopamine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyldopamine (NSD) is an endogenous lipid neuromodulator belonging to the N-acyl dopamine (B1211576) family. These molecules are conjugates of dopamine and long-chain fatty acids. NSD and similar compounds, such as N-arachidonoyl dopamine (NADA), have garnered significant interest due to their diverse biological activities, including antioxidant and neuroprotective properties. They are known to interact with various receptor systems, including cannabinoid receptor-1 (CB1), transient receptor potential vanilloid-1 (TRPV1) channels, and GPR55, making them promising therapeutic candidates for a range of neurological and pathological conditions.
However, the lipophilic nature of NSD presents a significant challenge for its direct clinical application, primarily due to poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy. To overcome these limitations, advanced drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles are being explored. These nanocarriers can encapsulate hydrophobic molecules like NSD, enhancing their stability, solubility, and enabling controlled and targeted delivery. This document provides an overview of these delivery systems, protocols for their preparation and characterization, and insights into the relevant signaling pathways.
Data Presentation: Nanoparticle Characteristics
The following tables summarize typical quantitative data for different nanoparticle-based delivery systems designed for hydrophobic drugs, which can be considered representative for the formulation of this compound.
Table 1: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Reference |
| Particle Size (nm) | 143.5 - 641.9 | 112.9 - 200 | [1][2] |
| Polydispersity Index (PDI) | 0.127 - 0.237 | < 0.3 | [1][2] |
| Zeta Potential (mV) | -2.43 to -30 | -20 to -40 | [1][2] |
| Entrapment Efficiency (%) | 41 - 90.08 | > 90 | [2] |
| Drug Loading (%) | 1 - 5 | 5 - 10 | N/A |
Table 2: Liposomes
| Parameter | Typical Range | Reference |
| Particle Size (nm) | 80 - 170 | [3] |
| Polydispersity Index (PDI) | < 0.2 | N/A |
| Zeta Potential (mV) | -20 to +20 (can be tailored) | N/A |
| Entrapment Efficiency (%) | > 90 (for lipophilic drugs) | [3] |
| Drug Loading (%) | 1 - 10 | N/A |
Table 3: Polymeric Micelles
| Parameter | Typical Range | Reference |
| Particle Size (nm) | 20 - 100 | [4] |
| Polydispersity Index (PDI) | < 0.2 | N/A |
| Zeta Potential (mV) | Near neutral (for PEGylated micelles) | N/A |
| Entrapment Efficiency (%) | 70 - 90 | [4][5] |
| Drug Loading (%) | 5 - 25 | [4] |
Experimental Protocols
Protocol 1: Preparation of NSD-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the formulation of NSD-loaded SLNs using a hot homogenization technique followed by ultrasonication.
Materials:
-
This compound (NSD)
-
Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating
-
Water bath
-
Beakers and standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid (e.g., stearic acid) and this compound. Place them in a beaker and heat to 5-10°C above the melting point of the lipid under continuous stirring until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., SDS) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis against purified water.
Protocol 2: Preparation of NSD-Loaded Liposomes by Thin-Film Hydration
This method is widely used for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
This compound (NSD)
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Bath sonicator or extruder
-
Vortex mixer
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.[6]
-
Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydration: Add the aqueous buffer (pre-heated to above the Tc) to the flask containing the dry lipid film.
-
Hydrate the film by gentle rotation or vortexing. This process allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the aqueous buffer and the lipophilic NSD within their bilayers.
-
Size Reduction (Optional): To obtain smaller, more uniform unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to:
-
Purification: Remove unencapsulated NSD by dialysis or size exclusion chromatography.
Protocol 3: Preparation of NSD-Loaded Polymeric Micelles by Solvent Evaporation
This protocol is suitable for encapsulating hydrophobic drugs like NSD into the core of polymeric micelles.[8]
Materials:
-
This compound (NSD)
-
Amphiphilic block copolymer (e.g., mPEG-PCL, mPEG-PLA)
-
Water-immiscible organic solvent (e.g., Dichloromethane - DCM, Chloroform)
-
Aqueous phase (Purified Water or Buffer)
Equipment:
-
High-shear homogenizer or sonicator
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve both the amphiphilic block copolymer and this compound in the organic solvent.
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase under high-shear homogenization or sonication. This creates an oil-in-water (o/w) emulsion where the organic solvent droplets are dispersed in the water.[8]
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure using a rotary evaporator. The organic solvent will gradually evaporate.[8]
-
As the solvent is removed, the amphiphilic copolymers self-assemble into core-shell micellar structures, entrapping the hydrophobic NSD within their cores.
-
Purification: The resulting micellar solution can be filtered (e.g., through a 0.22 µm filter) to remove any non-incorporated drug aggregates and then lyophilized for long-term storage if needed.
Characterization and In Vitro Evaluation Protocols
Protocol 4: Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Dilute the nanoparticle suspension (SLNs, liposomes, or micelles) with purified water or an appropriate buffer to a suitable concentration.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
Measure the surface charge (Zeta Potential) using the same instrument in ELS mode.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
Protocol 5: Entrapment Efficiency (EE) and Drug Loading (DL) Determination
Method: Centrifugation or Ultrafiltration
-
Separate the unencapsulated ("free") NSD from the nanoparticle formulation. This can be achieved by:
-
Ultracentrifugation: Centrifuge the dispersion at high speed. The nanoparticles will form a pellet, leaving the free drug in the supernatant.
-
Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows free NSD to pass through while retaining the nanoparticles.
-
-
Quantify the amount of NSD in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Protocol 6: In Vitro Drug Release Study
Method: Dialysis Bag Method[6][9][10]
-
Prepare simulated release media, such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).[6]
-
Place a known amount of the NSD-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 3-12 kDa).
-
Immerse the sealed dialysis bag into a vessel containing the release medium, maintained at 37°C with constant stirring.[6]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of NSD released in the collected samples using HPLC-UV or another suitable method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Signaling Pathways
This compound, as a dopamine conjugate, may interact with dopamine receptor signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[11]
-
D1-like receptors are coupled to Gαs/olf proteins, which activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12][13]
-
D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels and PKA activity.[11][12][13]
Furthermore, N-acyl dopamines have been shown to activate other pathways, notably through the CB1 and TRPV1 receptors.[14][15]
References
- 1. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery [mdpi.com]
- 9. research.mpu.edu.mo [research.mpu.edu.mo]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of N-Stearoyldopamine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Stearoyldopamine, a naturally occurring lipid-dopamine conjugate, presents a fascinating scaffold for the development of novel therapeutics.[1] Its analogs hold potential for modulating various physiological pathways, necessitating efficient screening methodologies to identify lead compounds. High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[2][3] This document provides detailed application notes and protocols for conducting HTS assays tailored for this compound analogs, with a focus on G protein-coupled receptor (GPCR) and nuclear receptor targets.
Relevant Signaling Pathways for this compound Analogs
Given that this compound is functionally related to dopamine (B1211576), its analogs are likely to interact with dopamine receptors, which are a class of GPCRs.[1] GPCR activation initiates a cascade of intracellular events, primarily through the modulation of secondary messengers like cyclic AMP (cAMP) and intracellular calcium.[2][3] The following diagram illustrates a common GPCR signaling pathway that can be a target for HTS assays.
General High-Throughput Screening Workflow
The HTS process involves several automated steps to test a large number of compounds efficiently.[2][4] The goal is to identify "hits"—compounds that show a desired activity against the target. This workflow is applicable to various assay formats, including the specific protocols detailed below.
Application Note: Time-Resolved FRET (TR-FRET) Assays
TR-FRET is a robust HTS technology ideal for screening GPCRs and nuclear receptors due to its high sensitivity and low background interference.[5][6][7][8] The assay measures the transfer of energy between a donor fluorophore (typically a long-lifetime lanthanide chelate like Terbium) and an acceptor fluorophore (like fluorescein) when they are in close proximity.[9] This method overcomes interference from compound autofluorescence by introducing a time delay between excitation and signal measurement.[6][8]
TR-FRET Assay Principle Workflow
The following diagram illustrates the workflow for a competitive binding TR-FRET assay, suitable for identifying this compound analogs that bind to a specific receptor.
Experimental Protocols
Protocol 1: TR-FRET Competitive Binding Assay for a Target Receptor
This protocol describes a method for screening this compound analogs to identify compounds that bind to a target receptor (e.g., a dopamine receptor ligand-binding domain).
Materials:
-
Assay Plates: Black, 384-well, low-volume, non-treated assay plates.[9]
-
Compound Plates: Polypropylene (B1209903) 96- or 384-well plates for serial dilutions.[9]
-
Target Receptor: Purified, GST-tagged receptor ligand-binding domain (LBD).
-
Antibody: Terbium (Tb)-labeled anti-GST antibody.[6]
-
Tracer: A fluorescently-labeled ligand (e.g., Fluormone™) known to bind the target receptor.[9]
-
Assay Buffer: Buffer appropriate for the target receptor.
-
DMSO: For compound dilution.[8]
-
Plate Reader: A fluorescence plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission filters for ~495 nm (Terbium) and ~520 nm (Fluorescein).[7][9]
Procedure:
-
Compound Plating & Dilution: a. Prepare serial dilutions of the this compound analogs in 100% DMSO in a polypropylene plate. A 10-point, 3-fold dilution series is recommended.[9] b. Dilute the compound series to a 2X final concentration in the appropriate assay buffer. c. Using an automated liquid handler, dispense 10 µL of the 2X compound solutions into the 384-well assay plates. d. For controls, dispense 10 µL of assay buffer with DMSO (negative control) and 10 µL of a known unlabeled ligand (positive control).
-
Reagent Preparation: a. Prepare a 2X working solution of the fluorescent tracer and the Tb-anti-GST antibody in assay buffer. The final concentrations will need to be optimized for the specific receptor but are typically in the low nanomolar range.[7][8]
-
Assay Execution: a. Add 10 µL of the 2X tracer/antibody mixture to each well of the assay plate containing the compounds. The final assay volume will be 20 µL. b. Seal the plate and incubate at room temperature for 1-2 hours, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: a. After incubation, read the plate using a TR-FRET enabled plate reader. b. Configure the reader to excite at ~340 nm and record emissions at ~495 nm and ~520 nm. A delay time of 50-100 µs before reading is crucial to reduce background fluorescence.[5][6][8]
Data Analysis:
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm).
-
Ratio = (Emission at 520 nm) / (Emission at 495 nm)
-
-
Determine Inhibition: The displacement of the fluorescent tracer by a test compound will result in a decrease in the TR-FRET ratio. Calculate the percent inhibition for each compound concentration relative to controls.
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active analog.
Data Presentation
Quantitative results from the primary screen and subsequent dose-response analysis should be organized for clear comparison. The table below provides a template for summarizing screening data.
Table 1: Illustrative HTS Results for this compound Analogs (Note: Data shown are for example purposes only.)
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Max Inhibition (%) | Comments |
| NSD-001 | [Parent Scaffold] | 85.2 | 1.5 | 98.7 | Potent hit. |
| NSD-002 | [Analog A] | 12.5 | > 50 | N/A | Inactive. |
| NSD-003 | [Analog B] | 92.1 | 0.8 | 99.1 | Most potent hit. |
| NSD-004 | [Analog C] | 55.4 | 8.2 | 95.3 | Moderate activity. |
| NSD-005 | [Analog D] | 78.9 | 2.3 | 97.5 | Potent hit. |
| Control Ligand | [Known Binder] | 95.0 | 0.1 | 100.0 | Positive control. |
Conclusion
The protocols and workflows outlined in this document provide a robust framework for conducting high-throughput screening of this compound analog libraries. By leveraging advanced assay technologies like TR-FRET, researchers can efficiently identify and characterize novel modulators of GPCRs and other important drug targets. The systematic approach of primary screening, hit confirmation, and dose-response analysis is critical for advancing promising compounds into the drug development pipeline.
References
- 1. This compound | C26H45NO3 | CID 10025103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening - Enamine [enamine.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-Stearoyldopamine Solubility Enhancement
Welcome to the technical support center for N-Stearoyldopamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this lipophilic compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist with your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lipophilic amide of stearic acid and dopamine (B1211576).[1] Its long acyl chain makes it poorly soluble in aqueous solutions, which presents a significant challenge for its use in in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.[2] Achieving adequate concentrations in experimental media or for systemic delivery often requires specialized solubility enhancement techniques.
Q2: I am having trouble dissolving this compound for my experiments. What are some recommended solvents and starting formulations?
A2: this compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For initial experiments, preparing a stock solution in DMSO is a common starting point. However, for aqueous-based assays, direct dilution of the DMSO stock may lead to precipitation. To avoid this, co-solvents and surfactants are often necessary.
Here are some suggested starting formulations for consideration:
| Formulation Type | Components & Ratios (v/v/v) | Notes |
| Co-solvent System | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | A common formulation for increasing the solubility of lipophilic compounds for in vivo use.[2] |
| Surfactant-based System | DMSO : Tween 80 : Saline = 10 : 5 : 85 | A simpler co-solvent/surfactant system that can be effective for some applications.[2] |
| Cyclodextrin-based System | DMSO : 20% SBE-β-CD in saline = 10 : 90 | Sulfobutyl ether β-cyclodextrin (SBE-β-CD) can encapsulate the lipophilic this compound, enhancing its aqueous solubility.[2] |
| Lipid-based System | DMSO : Corn oil = 10 : 90 | For oral or certain parenteral administrations, a lipid-based vehicle can be suitable.[2] |
Troubleshooting Tip: When preparing these formulations, it is crucial to add the components sequentially and ensure each is fully dissolved before adding the next. For instance, in the co-solvent system, start with the DMSO stock of this compound, then add PEG300 and mix, followed by Tween 80, and finally, the saline.
Q3: My compound is still precipitating in my cell culture media. What can I do?
A3: Precipitation in cell culture media is a common issue with lipophilic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the serum concentration: If your cell line can tolerate it, increasing the percentage of fetal bovine serum (FBS) in the media can help to solubilize lipophilic compounds due to the presence of albumin and other proteins.
-
Optimize the co-solvent/surfactant concentration: You may need to adjust the ratios of DMSO, PEG, or Tween 80 in your formulation. However, be mindful of potential cellular toxicity from these excipients and run appropriate vehicle controls.
-
Consider a different formulation strategy: If co-solvents are not effective or are causing toxicity, exploring other methods like cyclodextrin (B1172386) complexation or solid lipid nanoparticles may be necessary.
Q4: I need to prepare a more stable and solubilized form of this compound for long-term studies. What are my options?
A4: For enhanced stability and solubility, creating a formulated version of this compound is recommended. The main approaches include solid dispersions, cyclodextrin inclusion complexes, and solid lipid nanoparticles (SLNs).
| Technique | Description | Key Advantages |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic carrier matrix, often a polymer like polyvinylpyrrolidone (B124986) (PVP).[3][4][5] | Can improve the dissolution rate and bioavailability by presenting the drug in an amorphous state.[4] |
| Cyclodextrin Inclusion Complex | The lipophilic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[6][7] | Increases aqueous solubility and can protect the drug from degradation.[6] |
| Solid Lipid Nanoparticles (SLNs) | The drug is encapsulated within a solid lipid core, forming nanoparticles.[8][9][10][11][12][13][14] | Suitable for both hydrophilic and lipophilic drugs, can provide controlled release, and can be used for targeted delivery.[8][11] |
Experimental Protocols
Below are detailed methodologies for key solubility enhancement techniques.
Protocol 1: Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a standard for determining thermodynamic equilibrium solubility.[1][15][16][17][18][19]
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mg in 1 mL).
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
Calculate the equilibrium solubility in mg/mL or other desired units.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion using polyvinylpyrrolidone (PVP K30) as the carrier.[3][20]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Continue the evaporation until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC, XRD, and FTIR).
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for preparing inclusion complexes with β-cyclodextrin or its derivatives.[7]
Materials:
-
This compound
-
β-Cyclodextrin (or HP-β-CD, SBE-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Place a known molar ratio of β-cyclodextrin into a mortar.
-
Add a small amount of the water-ethanol mixture to the β-cyclodextrin and knead to form a homogeneous paste.
-
Accurately weigh the corresponding molar amount of this compound and slowly add it to the paste while continuously kneading.
-
Continue kneading for a specified time (e.g., 60 minutes).
-
Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex.
-
Characterize the complex for its formation and properties using techniques like DSC, FTIR, and NMR.[6][21]
Protocol 4: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a common method for preparing SLNs for lipophilic drugs.[8][12]
Materials:
-
This compound
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle size)
-
Water bath
Procedure:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Disperse the this compound in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at high speed for a few minutes to form a coarse pre-emulsion.
-
If available, pass the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[9][10]
Signaling Pathway
N-acyl dopamines, including this compound, are a class of endogenous lipid signaling molecules that can interact with various receptors, most notably cannabinoid receptor 1 (CB1) and G-protein coupled receptor 55 (GPR55).[22][23][24] Their engagement with these receptors can trigger downstream signaling cascades.
This diagram illustrates a potential signaling pathway for this compound. Upon binding to Gq-coupled receptors like CB1 or GPR55, it can activate Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. This subsequently triggers calcium mobilization and Protein Kinase C (PKC) activation, culminating in various downstream cellular responses.
References
- 1. uspbpep.com [uspbpep.com]
- 2. This compound | Biochemical Assay Reagents | 105955-10-0 | Invivochem [invivochem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. japsonline.com [japsonline.com]
- 9. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 10. mdpi.com [mdpi.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. biorelevant.com [biorelevant.com]
- 16. uspnf.com [uspnf.com]
- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. researchgate.net [researchgate.net]
- 20. chalcogen.ro [chalcogen.ro]
- 21. onlinepharmacytech.info [onlinepharmacytech.info]
- 22. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyldopamine Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered when working with N-Stearoyldopamine (NSD) in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound (NSD) solution has turned from colorless to a yellow, brown, or pinkish color. What is the cause of this discoloration?
A1: The color change in your NSD solution is a strong indicator of chemical degradation, primarily through the oxidation of the catechol (3,4-dihydroxyphenyl) moiety of the molecule.[1][2] This process is common for catechol-containing compounds and involves the formation of an o-quinone intermediate, which can then undergo further reactions and polymerization to form colored products, often referred to as melanin-like pigments.[2][3][4] This oxidation can be initiated or accelerated by exposure to oxygen, light, elevated pH, and the presence of metal ions.
Q2: I observe a precipitate in my NSD stock solution after storage. Is this a sign of degradation?
A2: Precipitation can be due to several factors. It could be the result of the formation of insoluble degradation products. However, it is also possible that the NSD itself is precipitating out of solution due to poor solubility. This can be triggered by changes in temperature (especially after removal from cold storage), solvent evaporation leading to increased concentration, or a shift in the pH of the solution. It is important to differentiate between the precipitation of the parent compound and the formation of an insoluble degradant.
Q3: How should I prepare and store my NSD solutions to maximize their stability?
A3: To maximize the stability of your NSD solutions, it is recommended to:
-
Use an appropriate solvent: NSD has low water solubility and is typically dissolved in organic solvents like DMSO for stock solutions.
-
Protect from oxygen: Prepare solutions using degassed solvents and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[5]
-
Control pH: Maintain a slightly acidic pH (around 4-6) if compatible with your experimental design, as alkaline conditions can accelerate catechol oxidation.[4]
-
Protect from light: Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light-induced degradation.[5]
-
Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to improve the stability of my NSD solution?
A4: Yes, adding antioxidants can be an effective strategy to inhibit the oxidation of the catechol group. Common antioxidants used for this purpose include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[4][6] It is crucial to first verify that the chosen antioxidant does not interfere with your specific assay or experimental model. A low concentration should be tested initially.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the catechol group in NSD.[1][2] | 1. Prepare fresh solutions under an inert atmosphere (nitrogen or argon). 2. Use degassed solvents for solution preparation. 3. Add a suitable antioxidant (e.g., ascorbic acid) after confirming its compatibility with your experiment.[6] 4. Store the solution protected from light in an amber vial.[5] |
| Precipitation in Solution | Poor solubility of NSD or formation of insoluble degradation products. | 1. Confirm the solubility of NSD in your chosen solvent at the desired concentration. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If using a buffer system, ensure the final concentration of the organic co-solvent is not causing precipitation. 4. To differentiate, centrifuge the solution, and analyze both the supernatant and the redissolved precipitate (if possible) by HPLC. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Optimize solution parameters (e.g., pH, solvent) to minimize degradation. 3. Reduce the duration of the experiment or the time the solution is kept at room temperature. |
| Inconsistent Experimental Results | Degradation of NSD stock or working solutions. | 1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Perform a stability test of NSD under your specific experimental conditions (see Experimental Protocols section). |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions to illustrate its potential degradation profile. This data is representative and should be confirmed by a formal stability study.
Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO/Buffer) under Forced Degradation Conditions
| Stress Condition | Duration | % NSD Remaining (Hypothetical) | Observations |
| Acid Hydrolysis (0.1 M HCl, 40°C) | 24 hours | 95.2% | Slight increase in a minor impurity peak. |
| Alkaline Hydrolysis (0.1 M NaOH, 40°C) | 8 hours | 78.5% | Significant solution browning, multiple degradation peaks observed. |
| Oxidative (3% H₂O₂, RT) | 4 hours | 65.1% | Rapid browning of the solution, major degradation product peak. |
| Thermal (60°C) | 48 hours | 92.8% | Minor degradation observed. |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours and 200 watt hours/m² | 89.4% | Yellowing of the solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of NSD with enhanced stability.
Materials:
-
This compound (NSD) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ascorbic acid (optional)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Weigh the desired amount of NSD powder in a clean, dry amber glass vial.
-
If using an antioxidant, add ascorbic acid (e.g., to a final concentration of 0.1 mM).
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Gently warm and vortex the solution until the NSD is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use amber vials, purge with inert gas again, and store at -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating NSD from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 60% B
-
18.1-22 min: Hold at 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Prepare NSD samples (and stressed samples for validation) in the sample diluent to a suitable concentration (e.g., 50 µg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Inject the samples into the HPLC system and record the chromatograms.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]
- 2. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 3. scienceprofonline.com [scienceprofonline.com]
- 4. Investigating what makes fruit go brown [practicalbiology.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming N-Stearoyldopamine Aggregation In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with N-Stearoyldopamine aggregation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a lipophilic molecule, a conjugate of stearic acid and dopamine. Its long stearoyl carbon chain gives it poor aqueous solubility, making it prone to aggregation in aqueous buffers commonly used in in vitro assays. This aggregation can lead to inaccurate and irreproducible experimental results.
Q2: How can I visually identify this compound aggregation in my experiments?
A2: Aggregation of this compound in your experimental buffer may manifest as visible precipitates, cloudiness, or turbidity in the solution. Even in the absence of visible particles, microscopic aggregates can exist and interfere with your assay.
Q3: What is the difference between this compound aggregation and its effect on protein aggregation?
A3: It is crucial to distinguish between two phenomena:
-
This compound Aggregation: This refers to the self-assembly of this compound molecules to form aggregates or micelles in an aqueous environment due to its lipophilic nature. This is a physicochemical property of the compound itself.
-
Effect on Protein Aggregation: Some studies have shown that N-acyldopamines, the class of molecules this compound belongs to, can induce the formation of protein aggregates within cells (aggresomes). This is a biological effect of the compound on cellular processes.
This guide primarily focuses on preventing the aggregation of the this compound compound itself in your experimental setup.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides step-by-step solutions to common issues encountered with this compound aggregation.
Issue 1: Precipitate formation when preparing this compound working solutions.
Cause: Low aqueous solubility of this compound.
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like this compound.
-
Optimize the final concentration of the organic solvent in your assay. When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% DMSO for cell-based assays).
-
Perform serial dilutions. Instead of a single large dilution, perform serial dilutions of the stock solution into the assay buffer to minimize rapid precipitation.
-
Consider using a surfactant. A low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in the final assay buffer can help to keep this compound in solution. It is critical to first test the compatibility of the surfactant with your specific assay.
Issue 2: Inconsistent or non-reproducible results in bioassays.
Cause: Formation of sub-visible this compound aggregates that can interfere with assay components.
Solution:
-
Incorporate solubility-enhancing agents. In addition to surfactants, other agents like cyclodextrins can be used to improve the solubility of lipophilic compounds.
-
Ensure proper mixing. When preparing working solutions, ensure thorough mixing by vortexing or sonication (use with caution as it can degrade some compounds).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted for use in various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing aggregation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
For each dilution step, add the this compound solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the working solution immediately after preparation.
Data Presentation
Table 1: Recommended Solvents and Additives for this compound
| Solvent/Additive | Recommended Starting Concentration | Notes |
| DMSO (for stock solution) | 10-50 mM | Ensure final DMSO concentration in assay is non-toxic. |
| Ethanol (for stock solution) | 10-50 mM | Alternative to DMSO; check for compatibility with the assay. |
| Tween® 20 (in final buffer) | 0.01% - 0.1% (v/v) | Non-ionic surfactant. Test for assay interference. |
| Triton™ X-100 (in final buffer) | 0.01% - 0.1% (v/v) | Non-ionic surfactant. Test for assay interference. |
| β-Cyclodextrin | 1-10 mM | Can encapsulate lipophilic molecules to improve solubility. |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate the activity of several cellular targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) and cannabinoid receptors (CB1 and CB2). Understanding these pathways is crucial for interpreting experimental results.
This compound and TRPV1 Signaling
This compound can act as a modulator of the TRPV1 receptor, a non-selective cation channel involved in pain and inflammation.
Caption: this compound modulation of the TRPV1 receptor signaling pathway.
This compound and Cannabinoid Receptor Signaling
This compound is structurally related to endocannabinoids and may interact with cannabinoid receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.
Caption: Potential signaling cascade following this compound interaction with cannabinoid receptors.
Experimental Workflow for Assessing this compound Aggregation
A logical workflow to assess and mitigate aggregation is crucial for obtaining reliable data.
Caption: A logical workflow for preparing and troubleshooting this compound solutions to minimize aggregation.
Technical Support Center: N-Stearoyldopamine (NSD) In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-Stearoyldopamine (NSD) in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to facilitate experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSD) and what are its primary molecular targets?
This compound (NSD), also known as N-Stearoyl-dopamine (STEARDA), is an endogenous N-acyldopamine, a class of lipid signaling molecules. Unlike some other N-acyldopamines, such as N-Oleoyldopamine (OLDA) and N-Arachidonoyldopamine (NADA), NSD is reported to be inactive or only weakly active as a direct agonist on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] However, N-acyldopamines as a class are also known to interact with other receptors, such as G protein-coupled receptor 119 (GPR119), where they can play a role in metabolic regulation.[3][4] Some N-acyl dopamines have also been shown to activate GPR55.[5]
Q2: What is a typical starting dosage for this compound in an in vivo experiment?
Direct in vivo dosage data for this compound (NSD) is limited in publicly available literature. Most in vivo studies have focused on its unsaturated analog, N-Oleoyldopamine (OLDA). Researchers often use data from structurally similar compounds as a starting point. For OLDA, dosages have been reported in the range of 5-20 mg/kg for intraperitoneal administration in rats to study effects on locomotor activity.[6] For local administration (intraplantar), much lower doses are used, such as 5 nmol per paw in rats to investigate effects on pain thresholds.[4]
It is critical to note that NSD and OLDA have different activities at key receptors like TRPV1.[1][2] Therefore, dose-response studies are essential to determine the optimal dosage of NSD for a specific experimental model and desired biological outcome.
Q3: How should I prepare NSD for in vivo administration?
Due to its lipophilic nature, this compound has low water solubility. Preparing a stable and homogenous formulation is crucial for reliable in vivo results.
-
Vehicle Selection: Common vehicles for lipophilic compounds include:
-
A suspension in an aqueous vehicle containing a suspending agent like Carboxymethylcellulose (CMC) sodium salt (e.g., 0.5% CMC Na).[3]
-
A solution in a mixture of solvents. A common combination is DMSO and a carrier oil like corn oil (e.g., 10% DMSO in 90% corn oil).[3]
-
Solutions containing solubilizing agents like PEG400 or Tween 80.[3]
-
-
Preparation Method (Example for Suspension):
-
Prepare a sterile 0.5% (w/v) solution of CMC Na in saline or distilled water.
-
Weigh the required amount of NSD powder.
-
Gradually add the NSD to the CMC Na solution while vortexing or sonicating to create a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
-
It is strongly recommended to test the solubility and stability of NSD in a small amount of your chosen vehicle before preparing a large batch for your experiment. [3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected dosage | Poor Bioavailability: The compound may not be adequately absorbed due to poor solubility or rapid metabolism. | - Re-evaluate your vehicle and preparation method to ensure NSD is properly dissolved or suspended.- Consider an alternative route of administration (e.g., intravenous for 100% bioavailability, though this requires careful formulation).- Increase the dosage in a stepwise manner after confirming the safety of the initial doses. |
| Receptor Specificity: Your experimental model or endpoint may rely on a signaling pathway that NSD does not significantly modulate. For example, if your hypothesis is based on TRPV1 activation, NSD is a poor choice as it is largely inactive at this receptor.[1][2] | - Confirm the expression of the target receptor (e.g., GPR119) in your tissue of interest.- Consider using a positive control compound known to elicit the desired effect, such as N-Oleoyldopamine (OLDA) for TRPV1-mediated effects.[1][4] | |
| Inconsistent results between animals | Inconsistent Dosing: Inhomogeneous suspension can lead to different animals receiving different effective doses. | - Ensure the NSD suspension is thoroughly mixed (e.g., vortexed) immediately before drawing each dose.- If using sonication, ensure the protocol is consistent for all preparations.- Consider preparing fresh formulations regularly to avoid settling or degradation over time. |
| Adverse reactions or toxicity | High Dosage: The administered dose may be too high for the animal model. | - Immediately reduce the dosage or terminate the experiment for the affected animal.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animals closely for signs of distress, such as changes in weight, behavior, or grooming. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with high concentrations of solvents like DMSO. | - Administer a vehicle-only control group to differentiate between compound and vehicle effects.- Reduce the concentration of potentially toxic components in the vehicle if possible. |
Quantitative Data Summary
The following table summarizes in vivo dosages reported for the structurally related compound N-Oleoyldopamine (OLDA) , which can serve as a reference for initial experimental design with this compound, keeping in mind their different biological activities.
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| N-Oleoyldopamine (OLDA) | Rat (Wistar) | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Increased locomotor activity (bell-shaped dose-response, peak at 10 mg/kg) | [6] |
| N-Oleoyldopamine (OLDA) | Rat | Intraplantar (i.pl.) | 5 nmol | Decreased noxious heat threshold (hyperalgesia) | [4] |
| N-Oleoyldopamine (OLDA) | Mouse | Intratracheal (i.t.) | Not specified | Reduced severity of LPS-induced acute lung injury | [7] |
| N-Oleoyldopamine (OLDA) | Rat | Not specified | 0.1 - 10 mg/kg | Inhibition of ambulation and stereotypic behavior | [2] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats (adapted from OLDA studies)
-
Animal Model: Male Wistar rats.
-
Compound Preparation: Prepare a suspension of this compound in a vehicle of 0.5% CMC Na in saline. Prepare doses of 5, 10, and 20 mg/kg.
-
Administration: Administer the prepared NSD suspension or vehicle control via intraperitoneal (i.p.) injection.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before administration.
-
Testing: Immediately after injection, place the rat in an open-field activity chamber.
-
Data Collection: Record horizontal locomotor activity (e.g., distance traveled) using an automated tracking system for a period of 2 hours.
-
Analysis: Compare the mean distance traveled between the vehicle control group and the different NSD dosage groups.
Protocol 2: Assessment of Nociceptive Threshold in Rats (Hargreaves Test, adapted from OLDA studies)
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline containing 1% Tween 80) to achieve desired molar concentrations (e.g., starting with a range around 5 nmol in a 50 µL volume).
-
Administration: Administer the prepared NSD solution or vehicle control via intraplantar (i.pl.) injection into the plantar surface of one hind paw.
-
Acclimation: Place the animals in the testing apparatus (e.g., on a glass surface) and allow them to acclimate for at least 20 minutes.
-
Testing: Apply a radiant heat source to the plantar surface of the injected paw and measure the latency to paw withdrawal.
-
Data Collection: Record the paw withdrawal latency at baseline (before injection) and at several time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
Analysis: Compare the change in paw withdrawal latency from baseline for the NSD-treated group versus the vehicle control group.
Visualizations
Caption: GPR119 signaling pathway activated by a ligand like NSD.
Caption: General workflow for in vivo experiments with NSD.
References
- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Biochemical Assay Reagents | 105955-10-0 | Invivochem [invivochem.com]
- 4. Direct evidence for activation and desensitization of the capsaicin receptor by N-oleoyldopamine on TRPV1-transfected cell, line in gene deleted mice and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-Stearoyldopamine synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Stearoyldopamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can arise from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials (dopamine and stearoyl chloride) are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
-
Purity of Reactants: The purity of dopamine (B1211576) hydrochloride and stearoyl chloride is crucial.
-
Solution: Ensure you are using high-purity starting materials. Impurities in the reactants can lead to side reactions and lower the yield of the desired product.
-
-
Hydrolysis of Stearoyl Chloride: Stearoyl chloride is sensitive to moisture and can hydrolyze to stearic acid, which will not participate in the acylation reaction.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Typically, a slight excess of stearoyl chloride (e.g., 1.1 equivalents) is used to ensure complete conversion of dopamine.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?
Answer:
The presence of multiple spots on your TLC plate indicates the formation of byproducts. The most common impurities in this compound synthesis are O-acylated, di-acylated products, and unreacted starting materials.
-
O-Acylation: The hydroxyl groups on the catechol ring of dopamine can also be acylated by stearoyl chloride, leading to the formation of O-stearoyl dopamine isomers. This is a common side reaction, especially if the reaction conditions are not optimized.
-
Prevention: The Schotten-Baumann reaction conditions (a two-phase system with an aqueous base) are designed to favor N-acylation over O-acylation. Maintaining a basic pH helps to deprotonate the amine group, increasing its nucleophilicity.
-
-
Di-acylation: Both the amine group and one or both of the hydroxyl groups can be acylated, leading to di- or tri-stearoyl dopamine. This is more likely to occur if a large excess of stearoyl chloride is used.
-
Prevention: Use a controlled amount of stearoyl chloride (around 1.1 equivalents).
-
-
Purification: These impurities can be separated from the desired this compound product by silica (B1680970) gel column chromatography. A gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) is typically effective.
Question 3: My purified product seems to be degrading over time. How can I improve its stability?
Answer:
The catechol moiety in this compound is susceptible to oxidation, which can lead to discoloration and degradation of the product.
-
Solution:
-
Store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C or -80°C).
-
Protect the compound from light.
-
Consider dissolving the product in a deoxygenated solvent for storage if it is not being used immediately.
-
Frequently Asked Questions (FAQs)
What is the role of the base in the Schotten-Baumann synthesis of this compound?
In the Schotten-Baumann reaction, a base (typically sodium hydroxide (B78521) or potassium carbonate) is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acyl chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction. The base also helps to maintain the dopamine in its free base form, which is necessary for the N-acylation to occur.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (dopamine and stearoyl chloride). The disappearance of the starting material spots and the appearance of a new, less polar product spot will indicate the progress of the reaction. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
What is the expected Rf value for this compound on a silica TLC plate?
The Rf value will depend on the exact mobile phase composition. However, this compound is significantly less polar than dopamine. In an ethyl acetate/hexane (1:1) system, dopamine will remain at the baseline (Rf ≈ 0), while this compound will have a higher Rf value. The di-stearoyl and O-stearoyl byproducts will likely have even higher Rf values due to their reduced polarity.
Impurity Data
The following table summarizes the key potential impurities in the synthesis of this compound.
| Impurity Name | Structure | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Notes |
| This compound | N-(3,4-dihydroxyphenethyl)stearamide | C₂₆H₄₅NO₃ | 420.3421 | Desired Product |
| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol | C₈H₁₁NO₂ | 154.0863 | Unreacted Starting Material |
| Stearic Acid | Octadecanoic acid | C₁₈H₃₆O₂ | 285.2788 | Hydrolysis product of stearoyl chloride |
| O-Stearoyldopamine | (e.g., 4-(2-aminoethyl)-2-(stearoyloxy)phenol) | C₂₆H₄₅NO₃ | 420.3421 | Isomeric with the desired product. Can be separated by chromatography. |
| Di-stearoyldopamine | (e.g., N,O-distearoyldopamine) | C₄₄H₇₉NO₄ | 686.6031 | Formed with excess stearoyl chloride. |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from dopamine hydrochloride and stearoyl chloride using Schotten-Baumann conditions.
Materials:
-
Dopamine hydrochloride
-
Stearoyl chloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl, 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve Dopamine: In a round-bottom flask, dissolve dopamine hydrochloride (1 equivalent) in water.
-
Add Base: Cool the solution in an ice bath and slowly add a solution of NaOH (2.5 equivalents) in water.
-
Add Stearoyl Chloride: To the cooled, basic solution, add a solution of stearoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure this compound (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Impurity Formation Pathways.
Caption: Troubleshooting Workflow.
N-Stearoyldopamine Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyldopamine (NSDA). Here, you will find solutions to common purification challenges, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are unreacted starting materials (stearic acid and dopamine) and O-acylated byproducts.[1] The synthesis of N-acyldopamines can sometimes lead to the acylation of the hydroxyl groups on the dopamine (B1211576) catechol ring, forming O-stearoyldopamine isomers.[1]
Q2: My crude this compound has very poor solubility in common organic solvents. How can I handle this for purification?
A2: this compound is a lipid molecule with low water solubility. While it is soluble in polar organic solvents like ethanol (B145695), acetone, and dimethylformamide, especially when heated, its long stearoyl chain can limit solubility in less polar solvents at room temperature. For column chromatography, dissolving the crude product in a minimal amount of a stronger solvent like dichloromethane (B109758) or a mixture containing a small amount of methanol (B129727) before adsorbing it onto silica (B1680970) gel for dry loading can be an effective strategy.
Q3: I am observing streaking and poor separation during the column chromatography of this compound. What could be the cause?
A3: Streaking on the column is often due to either overloading the column with the sample or poor solubility of the compound in the mobile phase. Ensure that the amount of crude material is appropriate for the column size (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight). If solubility is an issue, consider a more polar solvent system or a different stationary phase.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying this compound, especially for achieving high purity on a smaller scale. A C18 column is commonly used for the separation of fatty acid amides.[2] The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of this compound and O-acylated byproduct | Insufficient separation power of the solvent system. | Use a shallow gradient of ethyl acetate (B1210297) in hexane (B92381). Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The more polar N-acylated product should elute after the less polar O-acylated isomer. |
| Low yield after column chromatography | The product is highly retained on the column. | If using a standard silica gel column, consider adding a small percentage of a more polar solvent like methanol to the mobile phase in the final elution steps to recover highly retained compounds. However, be aware that this may also elute other polar impurities. |
| Product crystallizes on the column | The mobile phase is not a good solvent for this compound, leading to precipitation. | Try a more polar mobile phase or a different solvent system altogether. For example, a dichloromethane/methanol system could be explored. Running the column at a slightly elevated temperature (if feasible with the laboratory setup) can also help maintain solubility. |
Recrystallization
| Problem | Possible Cause | Solution |
| This compound oils out instead of crystallizing | The cooling process is too rapid, or the solvent is not ideal. | Allow the solution to cool slowly to room temperature and then place it in a refrigerator. If oiling out persists, try a different solvent system. A mixture of a good solvent (e.g., hot ethanol or acetone) and a poor solvent (e.g., water or hexane) can be effective. Add the poor solvent dropwise to the hot solution until turbidity appears, then add a few drops of the good solvent to redissolve and allow to cool slowly. |
| No crystal formation upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation and try cooling again. If crystals still do not form, the solvent may be too good. In this case, add a poor solvent to induce precipitation. Seeding with a previously obtained crystal of this compound can also initiate crystallization. |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the collected crystals. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₅NO₃ |
| Molecular Weight | 419.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water; soluble in hot polar organic solvents such as ethanol, acetone, and dimethylformamide. |
Table 2: Example Solvent Systems for Purification of N-Acyl Amides
| Purification Method | Compound Type | Stationary Phase | Mobile Phase/Solvent System | Reference |
| Column Chromatography | N-acyldopamines | Silica Gel | Ethyl Acetate/Hexane (gradient) | [1] |
| Recrystallization | General Fatty Acid Amides | N/A | Ethanol/Water, Acetone/Water, Heptane/Ethyl Acetate | General Knowledge |
| RP-HPLC | Fatty Acid Amides | C18 | Acetonitrile/Water (gradient) | [2] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography Purification of this compound
Objective: To separate this compound from unreacted starting materials and O-acylated byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.
-
Add a thin layer of sand on top of the silica gel.
-
Wash the column with hexane until the bed is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane or a 9:1 dichloromethane:methanol solution.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Start the elution with a low polarity mobile phase, for example, 10% ethyl acetate in hexane.
-
Collect fractions and monitor the separation using TLC.
-
Gradually increase the polarity of the mobile phase. A suggested gradient is to increase the ethyl acetate concentration in increments of 5-10% (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane). A gradient from 1:1 to 4:1 ethyl acetate:hexane has been used for a similar compound.[1]
-
The O-acylated byproduct, being less polar, is expected to elute before the this compound.
-
Combine the fractions containing the pure product based on TLC analysis.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
Objective: To purify this compound by crystallization.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
-
Inducing Crystallization:
-
While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Minimizing off-target effects of N-Stearoyldopamine
Technical Support Center: N-Stearoyldopamine
Welcome to the technical support center for this compound (STEARDA). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: The primary established on-target activity of this compound is the inhibition of 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.
Q2: What are the known and potential off-target effects of this compound?
A2: While a comprehensive off-target screening profile for this compound is not publicly available, potential off-target activities can be inferred from its structure and the activity of related molecules. Potential off-targets include:
-
G protein-coupled receptor 119 (GPR119): The structurally similar N-oleoyldopamine (OLDA) is a known agonist of GPR119[1][2]. Therefore, GPR119 is a significant potential off-target.
-
Fatty Acid Amide Hydrolase (FAAH): As an N-acyldopamine, STEARDA is structurally related to endocannabinoids like anandamide. FAAH is the primary enzyme responsible for the degradation of anandamide, making it a potential off-target[3][4].
-
Cannabinoid Receptors (CB1 and CB2): Due to its structural similarity to endocannabinoids, this compound may interact with cannabinoid receptors. However, the binding affinity is yet to be fully characterized[5][6][7].
-
Cyclooxygenases (COX-1 and COX-2): As it targets the arachidonic acid cascade, cross-reactivity with COX enzymes is a possibility that should be considered.
-
TRPV1 Channels: this compound itself is reported to be inactive as a direct agonist on TRPV1 channels. However, it can potentiate the effects of other TRPV1 agonists, an "entourage" effect.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (5-LO inhibition).
-
Use Selective Antagonists for Potential Off-Targets: If you suspect off-target effects through GPR119 or cannabinoid receptors, co-incubation with selective antagonists for these receptors can help to isolate the on-target effects.
-
Employ Control Compounds: Use structurally related but inactive compounds as negative controls. Additionally, use well-characterized 5-LO inhibitors as positive controls.
-
Cell Line Selection: Use cell lines that have low or no expression of potential off-target receptors if you are seeking to isolate the effects of 5-LO inhibition.
-
Perform Rescue Experiments: If a phenotype is observed, attempt to rescue it by adding back the product of the inhibited enzyme (e.g., leukotrienes).
Q4: I am observing unexpected results. What could be the cause?
A4: Unexpected results can arise from several factors:
-
Off-Target Effects: As discussed, this compound may be acting on targets other than 5-LO. Review the potential off-targets and consider if they could be responsible for the observed phenotype.
-
Compound Solubility and Stability: this compound is a lipophilic molecule and may precipitate out of aqueous solutions, leading to inconsistent results. Ensure proper solubilization and check for stability in your experimental media over the time course of your experiment.
-
Cell Culture Conditions: Factors such as serum concentration, cell density, and passage number can influence cellular responses to treatment.
-
"Entourage" Effect: If your experimental system contains endogenous TRPV1 agonists, this compound could be potentiating their activity, leading to TRPV1-mediated effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity | Poor solubility of this compound. | Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. For aqueous media, use a carrier solvent and ensure the final concentration of the solvent is low and consistent across all conditions. Sonication may aid in solubilization. |
| Compound degradation. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Precipitation of the compound in aqueous media. | Visually inspect your treatment media for any signs of precipitation. Consider using a solubilizing agent like BSA or a lower concentration of the compound. |
| Variability in cell culture conditions. | Standardize cell seeding density, serum concentration, and passage number. | |
| Observed effect is not blocked by other 5-LO inhibitors | The effect is likely due to an off-target interaction. | Investigate potential off-targets. Use selective antagonists for suspected off-targets (e.g., GPR119, CB1/CB2) to see if the effect is blocked. |
| Cytotoxicity observed at active concentrations | The compound may have inherent cytotoxic effects in the cell line being used. | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the therapeutic window. If possible, use a lower concentration that still provides 5-LO inhibition but has minimal cytotoxicity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. Data for this compound's off-target activity is limited, and values for the related compound N-oleoyldopamine are provided for context.
| Compound | Target | Assay | Value | Reference |
| This compound | 5-Lipoxygenase | Inhibition | IC50: 16 nM | --INVALID-LINK-- |
| This compound | K562 cells (human chronic myeloid leukemia) | Cytotoxicity | IC50: 36.8 µM | --INVALID-LINK-- |
| This compound | HOS cells (human osteosarcoma) | Cytotoxicity | IC50: 15 µM | --INVALID-LINK-- |
| This compound | IMR-32 cells (human neuroblastoma) | Cytotoxicity | IC50: 1.5 µM | --INVALID-LINK-- |
| N-oleoyldopamine (OLDA) | GPR119 | cAMP accumulation | EC50: 4.4 µM | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound (powder), Dimethyl sulfoxide (B87167) (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. 5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)
-
Materials: Purified human recombinant 5-LO enzyme, arachidonic acid (substrate), assay buffer (e.g., PBS pH 7.4 with 1 mM EDTA and 1 mM ATP), this compound, positive control inhibitor (e.g., Zileuton), microplate reader.
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with buffer only (enzyme control) and buffer with the highest concentration of DMSO used (vehicle control).
-
Add the purified 5-LO enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the formation of 5-LO products (e.g., by monitoring the increase in absorbance at 234 nm for the formation of conjugated dienes) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
3. Cellular Assay for 5-LO Activity
-
Materials: Cell line expressing 5-LO (e.g., neutrophils or a transfected cell line), cell culture medium, calcium ionophore (e.g., A23187) or another suitable stimulus, this compound, ELISA kit for a 5-LO product (e.g., LTB4).
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a calcium ionophore or another appropriate stimulus to activate the 5-LO pathway.
-
After a defined incubation period, collect the cell supernatant.
-
Measure the concentration of a specific 5-LO product (e.g., LTB4) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action via 5-Lipoxygenase inhibition.
Caption: Workflow for assessing on- and off-target effects of this compound.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-Stearoyldopamine
Welcome to the technical support center for N-Stearoyldopamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of this compound.
Troubleshooting Guides and FAQs
This section provides practical solutions to specific issues you may encounter during your research.
Solubility and Formulation Issues
Question: I am having difficulty dissolving this compound for my in vitro/in vivo experiments. What are the recommended solvents and formulation strategies?
Answer:
This compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for achieving adequate concentrations in aqueous media for biological assays and for ensuring good oral absorption.
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, organic solvents are necessary. Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
-
Formulation for Oral Administration: Direct administration of a solution in an organic solvent is often not feasible for in vivo studies. The following formulation strategies can be employed to create stable suspensions or emulsions for oral gavage:
-
Suspension in Carboxymethyl Cellulose (B213188) (CMC): A common and straightforward method is to suspend this compound in an aqueous solution of a suspending agent like sodium carboxymethyl cellulose (CMC). A typical concentration is 0.5% CMC.
-
Formulation with Surfactants: To improve wetting and dispersion, surfactants like Tween 80 can be included. A combination of 0.25% Tween 80 and 0.5% CMC in water can be effective.
-
Lipid-Based Formulations: Given its lipophilic nature, formulating this compound in a lipid-based delivery system is a highly recommended approach to enhance its oral bioavailability. These systems can improve solubilization in the gastrointestinal tract and promote lymphatic absorption, potentially bypassing first-pass metabolism.[1][2]
-
Quantitative Data: Solubility of this compound
| Solvent/Formulation Vehicle | Solubility | Reference |
| Water | Practically Insoluble | General Knowledge |
| DMSO | Soluble | Supplier Data |
| Ethanol | Soluble | Supplier Data |
| PEG400 | Soluble | Supplier Data |
| 0.5% CMC in Water | Forms a suspension | General Practice |
| 0.25% Tween 80 + 0.5% CMC in Water | Forms a fine suspension/emulsion | General Practice |
Stability and Degradation
Question: I am concerned about the stability of this compound in my experimental solutions. How can I minimize degradation?
Answer:
This compound, containing a catechol moiety, is susceptible to oxidation, which can lead to the formation of quinone species and subsequent degradation. This process can be accelerated by factors such as pH, light, and the presence of metal ions.
Troubleshooting Steps:
-
pH Control: Maintain solutions at a slightly acidic pH (around 6.0-6.5) if possible, as alkaline conditions can promote the oxidation of the catechol group.
-
Light Protection: Prepare and store solutions in amber vials or protect them from light to prevent photo-degradation.
-
Use of Antioxidants: The inclusion of antioxidants such as ascorbic acid or ethylenediaminetetraacetic acid (EDTA) in your formulations can help to chelate metal ions and prevent oxidation.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Fresh Preparations: It is always best practice to prepare working solutions fresh on the day of the experiment to minimize degradation.
Inconsistent Bioavailability Results
Question: My in vivo experiments are showing highly variable and low bioavailability for this compound. What could be the reasons, and how can I improve consistency?
Answer:
Low and variable oral bioavailability is a common issue for highly lipophilic compounds like this compound. Several factors can contribute to this variability.
Troubleshooting Steps:
-
Formulation Uniformity: Ensure your formulation is homogenous. If using a suspension, make sure it is well-mixed before each administration to guarantee consistent dosing. For lipid-based formulations, ensure the drug is fully dissolved and the system is stable.
-
Particle Size: For suspensions, the particle size of the drug can significantly impact its dissolution rate and subsequent absorption. Smaller particle sizes generally lead to faster dissolution. Consider techniques like micronization if particle size is suspected to be a limiting factor.[3]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic drugs. Food, particularly a high-fat meal, can stimulate bile secretion, which aids in the solubilization and absorption of fats and lipophilic compounds. To ensure consistency, standardize the feeding state of your animals (e.g., fasted or fed) across all experiments.
-
Advanced Formulation Strategies: If simple formulations are not providing adequate bioavailability, consider more advanced drug delivery systems:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are promising lipid-based nanocarriers that can encapsulate lipophilic drugs, protect them from degradation in the GI tract, and enhance their absorption.[1][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids. This can significantly improve the dissolution and absorption of poorly water-soluble drugs.
-
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the bioavailability of this compound.
Preparation of this compound Suspension for Oral Administration
Objective: To prepare a homogenous suspension of this compound for in vivo oral dosing.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC)
-
Tween 80 (optional)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Prepare the vehicle solution:
-
For a 0.5% CMC solution, weigh 0.5 g of CMC and slowly add it to 100 mL of purified water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved. This may take several hours.
-
If using Tween 80, first dissolve 0.25 g of Tween 80 in approximately 80 mL of water, then slowly add 0.5 g of CMC as described above. Bring the final volume to 100 mL.
-
-
Weigh the this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Trituration: Place the weighed this compound powder in a mortar. Add a small volume of the vehicle solution and triturate with the pestle to form a smooth paste. This step is crucial for breaking down any aggregates and ensuring a fine particle dispersion.
-
Suspension Formation: Gradually add the remaining vehicle solution to the mortar while continuing to mix.
-
Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage and Use: Store the suspension at 2-8°C and protect from light. Before each use, vortex or stir the suspension thoroughly to ensure a uniform dose is administered.
Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Organic solvent (e.g., acetone, ethanol) - for solvent-based methods
-
High-speed homogenizer or ultrasonicator
Procedure (High-Pressure Homogenization Method):
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure and number of cycles. The parameters will need to be optimized for the specific formulation.
-
Cooling and SLN formation: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Experimental Workflow for SLN Formulation
Caption: Workflow for preparing this compound SLNs.
In Vitro Release Study
Objective: To evaluate the release profile of this compound from a formulation in simulated gastrointestinal fluids.
Materials:
-
This compound formulation (e.g., SLNs, suspension)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking water bath or dissolution apparatus
-
HPLC-UV or LC-MS/MS for quantification
Procedure (Dialysis Bag Method):
-
Accurately measure a specific volume of the this compound formulation and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a vessel containing a known volume of pre-warmed (37°C) SGF.
-
Place the vessel in a shaking water bath at 37°C with a constant shaking speed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
After the specified time in SGF, transfer the dialysis bag to a new vessel containing pre-warmed SIF and continue sampling at appropriate time points (e.g., 6, 8, 12, 24 hours).
-
Analyze the collected samples for the concentration of released this compound using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Signaling Pathway: Potential Cellular Uptake Mechanisms
While specific signaling pathways for this compound uptake are not fully elucidated, it is hypothesized to be absorbed via passive diffusion due to its high lipophilicity. Lipid-based formulations can further influence this process.
Caption: Potential cellular uptake pathways for this compound.
References
Technical Support Center: N-Stearoyldopamine (NSD) Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of N-Stearoyldopamine (NSD) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (NSD)?
A1: Based on its chemical structure, an N-acylated dopamine (B1211576), NSD is susceptible to two primary degradation pathways:
-
Enzymatic Degradation: In biological systems, NSD can be metabolized by several enzymes. Key enzymatic pathways include:
-
Hydrolysis: Fatty acid amide hydrolase (FAAH) can cleave the amide bond, yielding stearic acid and dopamine.
-
O-methylation: Catechol-O-methyltransferase (COMT) can methylate one of the hydroxyl groups on the catechol ring.
-
Oxidation: Cytochrome P450 (CYP450) enzymes can hydroxylate the stearoyl chain.
-
-
Oxidative Degradation: The catechol moiety of NSD is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or at alkaline pH. This process can lead to the formation of reactive quinones and other degradation products. This is a significant concern for in vitro experiments and sample storage.
Q2: How can I prevent the degradation of my NSD samples during storage and experiments?
A2: To minimize NSD degradation, consider the following strategies:
-
Storage: Store NSD as a solid at -20°C or -80°C. For solutions, use a non-protic solvent like anhydrous DMSO and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Inert Atmosphere: When preparing and handling NSD solutions, especially in aqueous buffers, purging with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[1][2]
-
Antioxidants: The addition of antioxidants to your experimental buffer can protect the catechol group from oxidation. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Glutathione (GSH)
-
-
pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.4) for your experimental solutions, as alkaline conditions can accelerate the auto-oxidation of the catechol group.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, consider adding a chelating agent like EDTA to your buffers.
Q3: What are the potential consequences of NSD degradation in my experiments?
A3: NSD degradation can lead to several issues:
-
Loss of Potency: Degradation reduces the concentration of the active compound, leading to an underestimation of its biological effects.
-
Altered Biological Activity: Degradation products, such as dopamine and oxidized species, may have their own biological activities, which can confound experimental results. For instance, dopamine itself can induce apoptosis through oxidative stress-involved signaling pathways.[3] Oxidized dopamine products can also trigger neuroinflammatory responses.[4]
-
Toxicity: Some degradation products, particularly reactive quinones, can be cytotoxic.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological activity of NSD. | 1. NSD has degraded during storage or in the experimental setup.2. Incorrect initial concentration due to degradation of stock solution. | 1. Prepare fresh NSD solutions from solid stock for each experiment.2. Store stock solutions in small, single-use aliquots at -80°C.3. Add an antioxidant (e.g., ascorbic acid or glutathione) to your experimental buffer.4. Confirm the concentration of your stock solution using HPLC-UV. |
| High background signal or unexpected cellular toxicity. | 1. Formation of cytotoxic degradation products (e.g., quinones) from NSD oxidation.2. The solvent (e.g., DMSO) concentration is too high. | 1. Prepare NSD solutions under an inert atmosphere (nitrogen or argon).2. Include antioxidants in your experimental medium.3. Run a vehicle control with the same final concentration of the solvent to assess its toxicity.4. Reduce the final concentration of the organic solvent in your assay. |
| Precipitation of NSD in aqueous buffers. | 1. NSD has low aqueous solubility.2. The concentration of NSD exceeds its solubility limit in the buffer. | 1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.2. Use a carrier protein like bovine serum albumin (BSA) in your buffer to improve solubility.3. Sonication may help to dissolve small precipitates, but inspect the solution for stability over time. |
| Color change (e.g., pink or brown) in NSD-containing solutions. | 1. Oxidation of the catechol moiety of NSD. | 1. Discard the solution. This is a clear indication of significant degradation.2. In the future, prepare solutions fresh and use antioxidants and/or an inert atmosphere. |
Quantitative Data on N-Acyl-Dopamine Stability
While specific kinetic data for this compound is limited in the literature, the following tables provide representative data for the stability of related N-acyl-dopamines under various conditions. This information can be used to guide experimental design and handling of NSD.
Table 1: Effect of pH and Temperature on the Stability of a Representative N-Acyl-Dopamine *
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 25 | > 48 | < 0.014 |
| 7.4 | 25 | 24 | 0.029 |
| 8.5 | 25 | 8 | 0.087 |
| 7.4 | 37 | 12 | 0.058 |
*Data are hypothetical and for illustrative purposes, based on the known chemical properties of catechols and N-acyl-dopamines.
Table 2: Enzymatic Stability of a Representative N-Acyl-Dopamine in Human Liver Microsomes *
| Parameter | Value |
| Half-life (t½) (minutes) | 45 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 15.4 |
*Data are hypothetical and for illustrative purposes, based on typical values for similar compounds.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer by HPLC-UV
Objective: To determine the rate of degradation of NSD in a standard aqueous buffer at a given temperature.
Materials:
-
This compound (NSD)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Thermostated incubator or water bath
Methodology:
-
Preparation of NSD Stock Solution: Prepare a 10 mM stock solution of NSD in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the NSD stock solution in pre-warmed PBS (37°C) to a final concentration of 100 µM. Vortex briefly to mix.
-
Incubation: Place the tube containing the NSD working solution in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Reaction Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and halt any further degradation.
-
Sample Preparation: Centrifuge the quenched sample at 10,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate NSD from its degradation products (e.g., 50-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Data Analysis: Quantify the peak area of NSD at each time point. Plot the natural logarithm of the remaining NSD concentration versus time. The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Assessing the Efficacy of Antioxidants in Preventing NSD Degradation
Objective: To compare the stabilizing effect of different antioxidants on NSD in an aqueous buffer.
Materials:
-
All materials from Protocol 1
-
Ascorbic acid
-
Glutathione (GSH)
Methodology:
-
Prepare Buffer Solutions:
-
Control Buffer: PBS, pH 7.4
-
Ascorbic Acid Buffer: PBS, pH 7.4, containing 1 mM ascorbic acid.
-
GSH Buffer: PBS, pH 7.4, containing 1 mM GSH.
-
-
Prepare NSD Working Solutions: Prepare a 100 µM NSD solution in each of the three buffer solutions as described in Protocol 1.
-
Incubation and Sampling: Incubate all three solutions at 37°C and collect samples at the same time points as in Protocol 1.
-
Sample Preparation and HPLC Analysis: Follow steps 5-7 from Protocol 1 for all samples.
-
Data Analysis: Calculate the degradation rate constant and half-life for NSD in each condition. Compare the results to determine the efficacy of each antioxidant.
Visualizations
Caption: Major degradation pathways of this compound (NSD).
Caption: Experimental workflow for assessing NSD stability.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Addressing variability in N-Stearoyldopamine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving N-Stearoyldopamine (NSDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (NSDA), also referred to as STEARDA, is an endogenous N-acyldopamine. While it is structurally related to other bioactive lipids, it displays minimal direct activity as an agonist on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Instead, its primary described mechanism is to act as a potentiator or "entourage" compound, enhancing the activity of other endogenous TRPV1 agonists like N-Arachidonoyldopamine (NADA).[1]
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C or below, protected from light and moisture to prevent degradation. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution (e.g., in DMSO) is necessary, it should be stored in tightly sealed vials at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Long-term storage in solution is not recommended due to the potential for degradation.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, specialized formulations may be required, such as suspensions in vehicles containing surfactants or cyclodextrins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no potentiation of TRPV1 agonist activity | Compound Purity and Integrity: The presence of impurities from synthesis, such as over-acylated byproducts, or degradation of the compound can lead to reduced or variable activity. | Verify the purity of your this compound batch using methods like HPLC. Ensure proper storage conditions are maintained. If possible, obtain a fresh, high-purity batch of the compound. |
| Solubility and Aggregation: this compound is lipophilic and may precipitate or form aggregates in aqueous buffers, reducing its effective concentration. | Prepare fresh dilutions from a high-concentration stock in an appropriate solvent (e.g., DMSO) immediately before use. Briefly vortex or sonicate the final dilution to ensure homogeneity. Consider the use of a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility. | |
| Cell Line Variability: The expression level of TRPV1 and the presence of endogenous signaling partners in your chosen cell line can significantly impact the observed potentiation. | Use a well-characterized cell line with stable and robust expression of the human or rat TRPV1 channel (e.g., HEK293-TRPV1).[1] Confirm TRPV1 expression and functionality with a known agonist like capsaicin (B1668287) or NADA before conducting potentiation experiments. | |
| Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, potentially masking or altering the potentiation effect. | Run appropriate vehicle controls in all experiments. Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the threshold known to cause cellular toxicity or off-target effects. | |
| High background signal or apparent agonist activity | Contamination: The this compound sample may be contaminated with a direct TRPV1 agonist. | Source this compound from a reputable supplier with a certificate of analysis. Test the compound alone at the highest concentration used in your potentiation assay to confirm it does not directly activate TRPV1. |
| Poor in vivo efficacy | Formulation and Bioavailability: The poor aqueous solubility of this compound can lead to low bioavailability when administered in vivo. | Develop a suitable formulation for in vivo delivery. This may involve creating a suspension with suspending agents (e.g., carboxymethylcellulose) or using solubilizing agents like PEG400, Tween 80, or cyclodextrins. |
| Metabolic Instability: this compound may be rapidly metabolized in vivo, leading to a short half-life and reduced exposure at the target site. | Conduct pharmacokinetic studies to determine the in vivo stability and exposure of this compound. Consider co-administration with metabolic inhibitors if the metabolic pathway is known. |
Quantitative Data Summary
The following table summarizes the effect of this compound on the potency of the TRPV1 agonist N-Arachidonoyldopamine (NADA) in a representative in vitro calcium influx assay using HEK293 cells expressing human TRPV1.
| Compound | Condition | EC50 (nM) | Fold Potentiation |
| NADA | Alone | ~50[1] | - |
| NADA | + 1 µM this compound | ~25 (Example) | ~2 |
| NADA | + 10 µM this compound | ~10 (Example) | ~5 |
Note: The EC50 values for NADA in the presence of this compound are representative examples to illustrate the concept of potentiation and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: In Vitro TRPV1 Potentiation Assay
This protocol describes a cell-based assay to measure the potentiation of NADA-induced calcium influx by this compound in HEK293 cells stably expressing the human TRPV1 channel.
1. Cell Culture:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Plate cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of NADA in DMSO.
-
Serially dilute NADA in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a range of concentrations for the dose-response curve.
-
Prepare solutions of NADA in assay buffer also containing the desired fixed concentration of this compound (e.g., 1 µM and 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
3. Calcium Influx Assay:
-
Wash the cells once with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
Add the NADA serial dilutions (with and without this compound) to the respective wells.
-
Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads (e.g., excitation at 485 nm and emission at 525 nm). Record the fluorescence signal over time (e.g., for 2-5 minutes).
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the background fluorescence (from wells with vehicle control).
-
Plot the peak fluorescence response against the logarithm of the NADA concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 for NADA in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the EC50 of NADA alone by the EC50 of NADA in the presence of this compound.
Visualizations
References
N-Stearoyldopamine quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyldopamine (NSD).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (NSD), also known as N-(3,4-dihydroxyphenethyl)stearamide, is a lipid molecule that is a carboxamide functionally related to dopamine.[1] It is formed by the conjugation of stearic acid and dopamine.
2. What are the key physical and chemical properties of this compound?
Refer to the table below for a summary of key properties.
| Property | Value |
| Molecular Formula | C26H45NO3[1] |
| Molecular Weight | 419.6 g/mol [1] |
| Appearance | White to off-white powder.[2][3] |
| Solubility | Insoluble in water; soluble in polar organic solvents like alcohol, dioxane, acetone, and dimethylformamide (especially when heated).[2][3] |
3. How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Once a stock solution is prepared, it should be aliquoted into smaller volumes for routine use and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
4. What are common solvents for preparing this compound stock solutions?
Due to its low water solubility, organic solvents are necessary to dissolve this compound.[4] Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
For cell culture experiments, it is crucial to use a solvent that is compatible with your cell line and to keep the final solvent concentration low to avoid cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control, purity assessment, and experimental use of this compound.
Purity Assessment & Analytical Issues
Issue 1: Inconsistent or poor chromatographic peak shape during HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH. This compound's phenolic hydroxyl groups can interact with the stationary phase, leading to tailing.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Use a reversed-phase C18 column.[5] A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][6]
-
Adjust pH: The pH of the aqueous component of the mobile phase can influence the ionization state of the molecule. A slightly acidic to neutral pH is often a good starting point.
-
Gradient Elution: Employ a gradient elution to improve peak shape and resolution, especially if impurities with different polarities are present.[5]
-
Check Column Health: Ensure the column is not degraded or clogged.
-
Issue 2: Difficulty in detecting and quantifying impurities by LC-MS.
-
Possible Cause: Suboptimal ionization or fragmentation settings in the mass spectrometer.
-
Troubleshooting Steps:
-
Ionization Source Optimization: Electrospray ionization (ESI) is a common technique for molecules like NSD.[7] Optimize source parameters such as spray voltage, capillary temperature, and gas flows for maximum signal intensity.[7]
-
Select Appropriate Polarity: Test both positive and negative ion modes. Positive mode is likely to produce a strong protonated molecule [M+H]+.
-
MS/MS for Specificity: Use tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive quantification.[8][9] This involves selecting a precursor ion (e.g., the [M+H]+ of NSD) and monitoring specific product ions.[7]
-
Consider Potential Impurities: Potential impurities could include starting materials (stearic acid, dopamine), by-products from synthesis, or degradation products. Develop analytical methods capable of separating and detecting these.
-
Issue 3: Ambiguous NMR spectral data making structural confirmation difficult.
-
Possible Cause: Poor sample solubility, presence of paramagnetic impurities, or complex spectra due to conformational isomers.
-
Troubleshooting Steps:
-
Use an Appropriate Solvent: Deuterated solvents like DMSO-d6 or methanol-d4 (B120146) are suitable choices.
-
Acquire 2D NMR Spectra: Techniques like COSY, HSQC, and HMBC can help in assigning protons and carbons, and in confirming the connectivity of the molecule.
-
Check for Isomers: Asymmetrical N-nitrosamines, for example, can show two sets of signals in NMR due to Z/E isomers.[10] While NSD is not a nitrosamine, similar conformational restrictions could potentially lead to complex spectra.
-
Compare with Reference Spectra: If available, compare the acquired spectra with a reference spectrum of a known pure standard.
-
Experimental & Handling Issues
Issue 4: Low solubility of this compound in aqueous buffers for biological assays.
-
Possible Cause: this compound is a lipophilic molecule with very low aqueous solubility.[4]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.
-
Serial Dilution: Serially dilute the stock solution in the aqueous assay buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low and does not affect the biological system.
-
Use of Surfactants or Solubilizing Agents: For some applications, non-ionic detergents like Tween 80 or suspending agents like carboxymethyl cellulose (B213188) can be used to improve dispersion in aqueous media.[4]
-
Sonication: Gentle sonication can sometimes help in dispersing the compound in the final buffer.
-
Issue 5: Compound precipitation upon addition to cell culture media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the media, or the organic solvent concentration is too high.
-
Troubleshooting Steps:
-
Lower Final Concentration: Test a range of lower final concentrations of this compound.
-
Minimize Solvent Volume: Use a more concentrated stock solution to minimize the volume of organic solvent added to the cell culture media. The final DMSO concentration should typically be kept below 0.5% (v/v).
-
Pre-complex with Serum: In some cases, pre-incubating the compound with fetal bovine serum (FBS) before adding it to the media can improve its stability in solution.
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Parameters (Example for a Quadrupole MS):
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Expected Result: A major peak in the mass spectrum corresponding to the protonated molecule [M+H]+ at approximately m/z 420.6.
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Troubleshooting Low Solubility of this compound.
References
- 1. This compound | C26H45NO3 | CID 10025103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-STEAROYL-P-AMINOPHENOL CAS#: 103-99-1 [m.chemicalbook.com]
- 3. N-STEAROYL-P-AMINOPHENOL | 103-99-1 [amp.chemicalbook.com]
- 4. This compound | Biochemical Assay Reagents | 105955-10-0 | Invivochem [invivochem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. cmro.in [cmro.in]
- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with N-Stearoyldopamine treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing N-Stearoyldopamine in their experiments. Given that this compound is a lipophilic molecule, this guide addresses common challenges associated with such compounds and provides detailed protocols and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor?
This compound is a lipid molecule, an amide of stearic acid and the neurotransmitter dopamine (B1211576).[1] Its long 18-carbon stearoyl tail makes it highly lipophilic (fat-soluble) and poorly soluble in aqueous solutions like cell culture media.[2] This can lead to compound precipitation, inaccurate dosing, and reduced bioavailability in in vitro experiments, all of which can impact cell viability assessments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving lipophilic compounds like this compound for in vitro studies.[2][3] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the maximum safe concentration of DMSO for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[3] Most cell lines can tolerate up to 0.5% DMSO, but it is essential to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3]
Q4: My this compound precipitated in the cell culture medium. What should I do?
Precipitation upon dilution is a common issue with lipophilic compounds.[3] To minimize this, you can try the following:
-
Intermediate Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of serum-containing medium. Vortex gently and then add this to your final culture volume.
-
Serum-Containing Medium: Prepare your final dilutions in a medium containing fetal bovine serum (FBS), as serum proteins can help to stabilize the compound and prevent precipitation.
-
Warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q5: I'm observing unexpected cytotoxicity. What are the possible causes?
Unexpected cell death can arise from several factors:
-
Compound-Induced Apoptosis/Necrosis: this compound, due to its stearic acid and dopamine moieties, may inherently induce cell death in certain cell types. Stearic acid has been shown to preferentially induce apoptosis in breast cancer cells.[4][5]
-
Solvent Cytotoxicity: If the final DMSO concentration is too high, it can cause cell death.[3] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) to rule this out.
-
Compound Aggregation: Precipitated or aggregated compounds can be phagocytosed by cells, leading to physical stress and cytotoxicity.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[6][7][8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Loss
This guide provides a systematic approach to troubleshooting unexpected decreases in cell viability following this compound treatment.
| Problem | Possible Cause | Recommended Action |
| Rapid cell death within hours of treatment. | High compound concentration, acute cytotoxicity, or high DMSO concentration. | Perform a dose-response experiment with a wider range of concentrations. Ensure the final DMSO concentration is ≤ 0.1%. |
| Gradual decrease in cell viability over 24-48 hours. | Induction of apoptosis or cell cycle arrest. | Conduct an apoptosis assay (e.g., Annexin V/PI staining) and cell cycle analysis. |
| Cell rounding, detachment, and floating cells. | Cytotoxicity, apoptosis, or poor cell adherence. | Observe cell morphology using microscopy. Check for classic signs of apoptosis like membrane blebbing. |
| Inconsistent results between experiments. | Compound precipitation, inaccurate pipetting, or variations in cell density. | Prepare fresh dilutions for each experiment. Ensure a homogenous cell suspension when seeding plates. |
| Vehicle (DMSO) control shows significant cell death. | Cell line is sensitive to DMSO, or DMSO stock is contaminated. | Lower the final DMSO concentration. Use a fresh, sterile-filtered aliquot of cell culture-grade DMSO. |
Guide 2: Addressing Compound Solubility and Delivery Issues
This guide focuses on resolving common problems related to the lipophilic nature of this compound.
| Problem | Possible Cause | Recommended Action |
| Visible precipitate in culture wells. | Poor solubility of this compound in aqueous media. | Decrease the final compound concentration. Increase the serum percentage in the medium. Prepare an intermediate dilution as described in the FAQs. |
| Loss of compound activity over time. | Compound degradation, precipitation, or adsorption to plasticware. | Prepare fresh dilutions immediately before use. Consider using low-binding plates and tubes. |
| Difficulty dissolving the compound in DMSO. | Insufficient solvent volume or low-quality DMSO. | Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Gentle warming and vortexing can aid dissolution.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be necessary.
-
-
Sterilization (Optional):
-
If needed, sterilize the stock solution by filtering it through a 0.22 µm PTFE syringe filter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "cells only" control and a "vehicle control" (medium with the highest final DMSO concentration). .
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Potential Signaling Pathways
This compound is composed of a dopamine headgroup and a stearic acid tail, suggesting its biological activities may be influenced by the signaling pathways associated with these two molecules.
Hypothetical Dopaminergic Signaling
The dopamine moiety of this compound could potentially interact with dopamine receptors, which are G-protein coupled receptors (GPCRs).[9] These are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[10]
-
D1-like Receptor Activation: Typically couples to Gαs, activating adenylyl cyclase, increasing cAMP levels, and activating Protein Kinase A (PKA).[11]
-
D2-like Receptor Activation: Usually couples to Gαi, inhibiting adenylyl cyclase and decreasing cAMP levels.[] It can also activate other pathways like the Akt-GSK3 pathway.[]
Caption: Hypothetical Dopaminergic Signaling of this compound.
Potential Stearic Acid-Mediated Signaling
The stearic acid component may influence cellular processes through pathways related to fatty acid metabolism and stress responses.
-
ER Stress and Apoptosis: High concentrations of saturated fatty acids like stearic acid can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and ultimately apoptosis.[13][14]
-
MAPK Pathway Modulation: Stearic acid has been shown to activate the p38 MAPK pathway and inhibit the ERK signaling pathway, both of which are involved in apoptosis regulation.[13]
-
PI3K/Akt/mTOR Pathway: In some contexts, stearic acid can activate the PI3K-mTOR signaling axis, which is involved in cell growth and proliferation.[15]
Caption: Potential Stearic Acid-Mediated Signaling Pathways.
Experimental Workflow for Troubleshooting Cell Viability
Caption: A logical workflow for troubleshooting unexpected cell death.
References
- 1. This compound | C26H45NO3 | CID 10025103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Biochemical Assay Reagents | 105955-10-0 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearate preferentially induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. 細胞培養疑難排解 [sigmaaldrich.com]
- 9. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 13. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Improving signal-to-noise ratio in N-Stearoyldopamine assays
Welcome to the technical support center for N-Stearoyldopamine (NSDA) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the Signal-to-Noise Ratio (S/N) and why is it critical in my this compound assay?
The Signal-to-Noise Ratio (S/N or SNR) is a crucial metric that compares the level of the desired signal (from NSDA) to the level of background noise.[1] A high S/N ratio indicates that the signal is strong and clearly distinguishable from the noise, leading to more sensitive and accurate measurements.
-
Signal: The specific measurement generated by the detection of this compound.
-
Noise: Random, unwanted fluctuations in the signal that can originate from the sample matrix, reagents, or the instrument itself.[1]
In quantitative assays, a low S/N ratio can obscure true results, making it difficult to detect small changes in NSDA concentration and leading to poor reproducibility. The goal of assay optimization is to maximize the signal while minimizing the noise.
Q2: My fluorescence signal is very low. What are the potential causes and how can I increase it?
A weak signal can stem from several factors, from reaction conditions to reagent stability. Below are common causes and troubleshooting steps.
Common Causes:
-
Suboptimal pH: The fluorescence of the dopamine (B1211576) moiety is highly pH-dependent.[2] Maximum fluorescence intensity for dopamine-related compounds is often observed around a pH of 8.[2]
-
Incorrect Wavelengths: Using incorrect excitation or emission wavelengths will result in a significantly lower signal. The reaction product of dopamine with a fluorogenic reagent like o-Phthaldialdehyde (OPA) typically has an excitation wavelength around 340 nm and an emission wavelength at 460 nm.[2]
-
Insufficient Reaction Time or Temperature: Fluorescence development is a kinetic process. The reaction may not have reached completion if the incubation time is too short or the temperature is too low.[3]
-
Reagent Degradation: this compound, like other lipids, can degrade. Fluorogenic reagents may also lose activity over time.
-
Low Receptor Concentration (for binding assays): In fluorescence anisotropy or polarization assays, a sufficient concentration of the target receptor is necessary to achieve a significant change in the signal upon ligand binding.[4]
Troubleshooting and Optimization:
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Stearoyldopamine Analytical Interference
Welcome to the technical support center for N-Stearoyldopamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential analytical interferences encountered during experiments with this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties can influence its behavior in various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₅NO₃ | PubChem |
| Molecular Weight | 419.6 g/mol | PubChem |
| XLogP3 | 7.7 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 19 | PubChem |
| Solubility | Poor in water; Soluble in organic solvents like DMSO, DMF, and ethanol (B145695). | Inferred from high XLogP3 and common lab practice for similar molecules.[1] |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This compound's long stearoyl chain and catechol head group can present challenges in HPLC analysis.
dot
Caption: Troubleshooting workflow for common HPLC issues with this compound.
FAQs for HPLC Analysis
-
Question: My this compound peak is tailing significantly. What could be the cause and how can I fix it? Answer: Peak tailing with this compound is often due to secondary interactions between the catechol group and residual silanol (B1196071) groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Use an End-Capped Column: Select a column that is thoroughly end-capped to minimize exposed silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the catechol moiety.
-
Add a Competitive Amine: Including a small amount of a competitive amine, like triethylamine (B128534) (TEA), in the mobile phase can help to mask the active sites on the stationary phase.
-
Optimize Organic Modifier: Vary the organic modifier (acetonitrile vs. methanol) and the gradient to improve peak shape.
-
-
-
Question: I'm observing inconsistent retention times for this compound. Why is this happening? Answer: Variable retention times can be caused by the aggregation of this compound in the sample solvent or mobile phase due to its lipophilic nature.
-
Troubleshooting Steps:
-
Sample Solvent: Ensure this compound is fully dissolved in the initial mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion and shifting retention times.
-
Mobile Phase Composition: Ensure the mobile phase components are completely miscible and that the starting percentage of the organic solvent is sufficient to maintain solubility.
-
Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
-
-
-
Question: My column backpressure is increasing when I analyze this compound. What should I do? Answer: High backpressure can result from the precipitation of this compound in the HPLC system or accumulation of impurities on the column frit.
-
Troubleshooting Steps:
-
Sample Filtration: Always filter your sample through a 0.22 µm filter before injection to remove any particulates.
-
Guard Column: Use a guard column to protect your analytical column from contaminants.
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.
-
-
Mass Spectrometry (MS)
The properties of this compound can influence its ionization and detection by mass spectrometry.
FAQs for MS Analysis
-
Question: I am having trouble detecting this compound with good sensitivity in my LC-MS analysis. What could be the issue? Answer: Poor sensitivity can be due to ion suppression or inefficient ionization.
-
Troubleshooting Steps:
-
Ion Suppression: The long alkyl chain of this compound can cause it to co-elute with other lipophilic matrix components, leading to ion suppression in the electrospray ionization (ESI) source. Improve chromatographic separation to isolate the analyte from interfering compounds.
-
Adduct Formation: this compound may form various adducts (e.g., [M+Na]⁺, [M+K]⁺) in the ESI source, which can split the ion current and reduce the signal of the desired protonated molecule ([M+H]⁺). Optimize the mobile phase by adding ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote the formation of the [M+NH₄]⁺ adduct, which can sometimes provide a more consistent signal.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound.
-
-
-
Question: I am observing multiple peaks in my mass spectrum for this compound, even after chromatographic separation. What are these? Answer: This could be due to in-source fragmentation, aggregation, or the formation of multiple adducts.
-
Troubleshooting Steps:
-
In-source Fragmentation: High source temperatures or cone voltages can cause fragmentation of the molecule. Gradually reduce these parameters to see if the additional peaks diminish.
-
Dimer/Aggregate Formation: The lipophilic nature of this compound can lead to the formation of non-covalent dimers or larger aggregates, which may be observed in the mass spectrum (e.g., [2M+H]⁺). Diluting the sample may help to reduce aggregation.
-
Multiple Adducts: As mentioned previously, the presence of sodium and potassium salts in the mobile phase or sample can lead to multiple adducts. Ensure high-purity solvents and additives are used.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The long alkyl chain and potential for aggregation can affect the quality of NMR spectra for this compound.
FAQs for NMR Analysis
-
Question: The peaks in my ¹H NMR spectrum of this compound are broad. How can I improve the resolution? Answer: Broad peaks in the NMR spectrum of this compound can be caused by aggregation or poor sample preparation.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a deuterated solvent in which this compound is highly soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are often good choices.
-
Sample Concentration: Very high concentrations can promote aggregation. Try acquiring the spectrum at a lower concentration.
-
Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can help to break up aggregates and sharpen the peaks.
-
Sample Filtration: Filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any suspended solids before transferring it to the NMR tube.
-
-
-
Question: I am having difficulty interpreting the NMR spectrum of this compound due to overlapping signals. What can I do? Answer: The long stearoyl chain results in a large, overlapping multiplet in the 1.2-1.4 ppm region of the ¹H NMR spectrum.
-
Troubleshooting Steps:
-
2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to help resolve overlapping signals and assign the protons and carbons of the stearoyl chain and the dopamine (B1211576) moiety.
-
¹³C NMR: The ¹³C NMR spectrum will show better-resolved signals for the individual carbons of the alkyl chain.
-
-
UV-Vis Spectroscopy
The catechol group of this compound is susceptible to oxidation, which can interfere with UV-Vis analysis.
FAQs for UV-Vis Analysis
-
Question: The absorbance of my this compound solution is changing over time. Why is this happening? Answer: The catechol moiety of this compound is prone to oxidation, especially at neutral or alkaline pH and in the presence of oxygen, forming quinone species that have different absorption spectra.
-
Troubleshooting Steps:
-
pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 3-4) to minimize oxidation.
-
Use Fresh Solutions: Prepare solutions of this compound immediately before analysis.
-
Degas Solvents: Degassing the solvent can help to remove dissolved oxygen and slow down the oxidation process.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, can help to prevent oxidation, but be mindful of potential interference from the antioxidant itself.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis of this compound
-
Stock Solution Preparation:
-
Accurately weigh this compound and dissolve in 100% methanol or ethanol to prepare a 1 mg/mL stock solution.
-
Store the stock solution at -20°C or -80°C in an amber vial to protect from light.
-
-
Working Standard Preparation:
-
Prepare working standards by serially diluting the stock solution in a solvent that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
-
Sample Extraction from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Sample Preparation for NMR Spectroscopy of this compound
-
Solvent Selection:
-
Choose a deuterated solvent in which this compound is readily soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
-
Sample Dissolution:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a small glass vial.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Filtration and Transfer:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Shimming and Acquisition:
-
Shim the spectrometer on the sample to achieve good magnetic field homogeneity.
-
Acquire ¹H, ¹³C, and 2D NMR spectra as needed.
-
Signaling Pathway Diagrams
This compound and TRPV1 Signaling
This compound is known to modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and temperature sensation. While not a direct agonist, it can enhance the effects of other endogenous TRPV1 agonists.
dot
Caption: this compound modulates TRPV1 channel activity.
Putative Biosynthesis and Metabolism of this compound
The biosynthesis of this compound likely involves the condensation of stearic acid and dopamine. Its metabolism may involve enzymes that act on fatty acid amides and catechols.
dot
Caption: Putative biosynthesis and metabolism of this compound.
References
Strategies for long-term storage of N-Stearoyldopamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of N-Stearoyldopamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. The compound is stable at room temperature for a few days, for instance during shipping[1].
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent and temperature. For long-term storage of up to six months, it is recommended to store solutions in an appropriate solvent at -80°C. For shorter-term storage of up to one month, -20°C is suitable[1]. It is crucial to use a solvent that minimizes degradation (see Q3). Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles[1].
Q3: What are the best solvents for dissolving and storing this compound?
A3: this compound is a lipophilic compound with low water solubility[1]. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions[1]. Due to the catechol moiety in its structure, this compound is susceptible to oxidation, especially in neutral or alkaline aqueous solutions[2][3]. Therefore, for aqueous experiments, it is advisable to prepare fresh solutions or use a slightly acidic buffer.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the oxidation of its 3,4-dihydroxyphenyl (catechol) group[2][4][5]. This oxidation is accelerated by exposure to oxygen, light, alkaline pH, and the presence of metal ions[2]. The initial oxidation product is a highly reactive quinone, which can then undergo further reactions, including polymerization, leading to discoloration of the solution and loss of biological activity[4][5].
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection of the solid or solution can be an initial indicator. Degradation may be indicated by a change in color to brown or black. For solutions, the appearance of a precipitate can also signify degradation or solubility issues. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to detect a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Confirm that the compound has been stored according to the recommended conditions (see FAQs). 2. Prepare fresh solutions for your experiments. 3. If using aqueous buffers, ensure the pH is neutral or slightly acidic and use the solution immediately after preparation. 4. Protect solutions from light. |
| The this compound solution has turned brown/black. | Oxidation of the catechol group. | 1. Discard the discolored solution. 2. When preparing new solutions, consider de-gassing the solvent to remove dissolved oxygen. 3. For critical applications, the addition of a small amount of an antioxidant like ascorbic acid or EDTA may help to slow down the oxidation process[3]. |
| A precipitate has formed in my this compound solution. | The compound may have come out of solution due to low solubility at a particular concentration or temperature. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If the precipitate persists, it may be necessary to prepare a new, more dilute solution. 3. Consider the solubility of this compound in your chosen solvent system. For in vivo studies, various formulations with co-solvents or suspending agents can be tested[1]. |
| I see multiple peaks in my HPLC analysis. | This could indicate the presence of degradation products. | 1. Analyze a freshly prepared standard solution of this compound to confirm the retention time of the parent compound. 2. Compare the chromatogram of your sample to the fresh standard to identify potential degradation peaks. 3. Review your storage and handling procedures to minimize degradation. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| Solid Powder | 4°C | Up to 2 years[1] |
| In Solution | -80°C | Up to 6 months[1] |
| In Solution | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol describes a general method for assessing the stability of this compound in a given solvent over time.
1. Materials:
- This compound
- HPLC-grade solvent of choice (e.g., DMSO, ethanol)
- HPLC system with a UV or electrochemical detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or phosphoric acid
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
- Sample Preparation: Aliquot the stock solution into multiple autosampler vials. Store these vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
- Time Point 0 Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Inject this sample into the HPLC system to obtain the initial chromatogram.
- Subsequent Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition. Allow it to come to room temperature, dilute as in step 3, and analyze by HPLC.
- HPLC Conditions (Example):
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound.
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength determined by a UV scan of the compound (typically around 280 nm for catechols).
- Injection Volume: 10 µL
- Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at time point 0. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- UV lamp
- Heating block or oven
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
- Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
- Thermal Degradation: Place a vial of the stock solution in a heating block or oven at an elevated temperature (e.g., 60°C) for a specified time.
- Photodegradation: Expose a vial of the stock solution to UV light for a specified time.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC as described in Protocol 1. The goal is to achieve partial degradation (e.g., 10-30%) to be able to clearly resolve the degradation products from the parent compound.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 6-Hydroxydopamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of N-Stearoyldopamine and N-arachidonoyldopamine Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of two prominent N-acyldopamines.
N-acyldopamines are a class of endogenous lipid signaling molecules that have garnered significant interest in the scientific community for their diverse physiological and pharmacological effects. Among these, N-Stearoyldopamine (STEARDA) and N-arachidonoyldopamine (NADA) are two structurally related compounds with markedly different biological activity profiles. This guide provides an objective comparison of their performance at key biological targets, supported by experimental data, to aid researchers in their exploration of the endocannabinoid and endovanilloid systems.
Summary of Biological Activity
N-arachidonoyldopamine (NADA) is a well-characterized endocannabinoid and endovanilloid, acting as a potent agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and a notable agonist at the Cannabinoid Type 1 (CB1) receptor.[1] In contrast, this compound (STEARDA), the saturated analogue of NADA, is largely inactive as a direct agonist at these receptors. However, STEARDA is not devoid of biological relevance, as it has been shown to exhibit an "entourage effect," potentiating the activity of NADA at the TRPV1 receptor.
The following tables summarize the quantitative data on the activity of this compound and N-arachidonoyldopamine at key molecular targets.
Table 1: Comparison of Receptor and Channel Activity
| Compound | Target | Assay Type | Species | Key Parameter | Value |
| This compound | TRPV1 | Ca2+ Influx | Human | EC50 | Inactive |
| CB1 | Radioligand Binding | Rat | Ki | > 5,000 nM[2] | |
| CB2 | Radioligand Binding | Rat | Ki | > 10,000 nM | |
| N-arachidonoyldopamine | TRPV1 | Ca2+ Influx | Human/Rat | EC50 | ≈ 50 nM[2] |
| CB1 | Radioligand Binding | Rat | Ki | 250 nM[3][4] | |
| CB2 | Radioligand Binding | Rat | Ki | > 10,000 nM[4][5] |
Table 2: Comparison of Enzyme Inhibition
| Compound | Target Enzyme | Assay Type | Source | Key Parameter | Value |
| This compound | FAAH | Enzyme Activity | - | IC50 | > 25,000 nM[2] |
| N-arachidonoyldopamine | FAAH | Enzyme Activity | N18TG2 cells | IC50 | 19 - 100 µM[2][4] |
Signaling Pathways and Experimental Workflows
To visually represent the interactions of these compounds and the methods used to assess their activity, the following diagrams have been generated using Graphviz.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Stearoyldopamine and N-Oleoyldopamine: Bioactivity and Therapeutic Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of N-Stearoyldopamine and N-Oleoyldopamine. This report synthesizes available experimental data to compare their effects on key biological targets, highlighting their potential as therapeutic agents.
N-acyl dopamines are a class of endogenous lipids that have garnered significant interest in the scientific community for their diverse biological activities. Among these, this compound (NSDA) and N-Oleoyldopamine (OLDA) are two prominent members, differing only in the saturation of their fatty acid chains. This structural difference, however, translates into distinct pharmacological profiles, particularly in their interactions with key cellular receptors and enzymes involved in pain, inflammation, and metabolic regulation. This guide provides a detailed comparison of their known effects, supported by available quantitative data and experimental methodologies.
Comparative Biological Activities
The primary distinction between NSDA and OLDA lies in their activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and inflammation. While OLDA is a potent agonist of TRPV1, NSDA is reportedly inactive at this receptor.[1] Both compounds are also investigated for their roles in modulating the activity of G protein-coupled receptor 119 (GPR119), Fatty Acid Amide Hydrolase (FAAH), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
| Target | This compound (NSDA) | N-Oleoyldopamine (OLDA) | Key Findings |
| TRPV1 Activation | Inactive | EC50: 36 nM | OLDA is a potent agonist, while NSDA shows no activity, indicating a critical role for the unsaturated oleoyl (B10858665) chain in receptor activation.[1] |
| GPR119 Activation | Data not available | Activator | OLDA has been shown to activate GPR119, a receptor involved in glucose homeostasis.[2] |
| FAAH Inhibition | IC50: 19-100 µM (for N-acyldopamines) | Poor substrate | While a specific IC50 for NSDA is not available, the class of N-acyldopamines shows weak FAAH inhibition. OLDA is a poor substrate for FAAH, suggesting weak inhibitory potential.[1] |
| PPARγ Activation | Data not available | Data not available | The direct activation of PPARγ by either compound has not been quantitatively determined, though related molecules suggest potential anti-inflammatory effects through this pathway. |
| Anti-inflammatory Effects | Potential (inferred from related compounds) | Demonstrated (TRPV1-mediated) | OLDA exhibits anti-inflammatory effects, in part through its action on TRPV1. The anti-inflammatory potential of NSDA is suggested by the activity of related N-stearoyl amides. |
Signaling Pathways and Experimental Workflows
The distinct interactions of NSDA and OLDA with their biological targets trigger different downstream signaling cascades.
Caption: Comparative signaling pathways of OLDA and NSDA.
The experimental validation of these interactions involves a series of well-defined assays.
Caption: General experimental workflow for comparing NSDA and OLDA.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and N-Oleoyldopamine.
TRPV1 Activation Assay (Calcium Influx)
This assay measures the ability of a compound to activate TRPV1, leading to an influx of calcium into the cell.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel.
-
Reagents:
-
Test compounds (this compound, N-Oleoyldopamine) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Capsaicin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Seed TRPV1-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
After the initial reading, add a high concentration of an ionophore (e.g., ionomycin) to determine the maximum calcium influx.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.
GPR119 Activation Assay (cAMP Accumulation)
This assay determines the ability of a compound to activate GPR119, a Gs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Reagents:
-
Test compounds.
-
Positive control: A known GPR119 agonist (e.g., AR231453).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Seed GPR119-expressing HEK293 cells in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Add serial dilutions of the test compounds or positive control and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration. Calculate the EC50 value from this curve.
FAAH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Enzyme Source: Recombinant human FAAH or rat brain homogenate.
-
Reagents:
-
Test compounds.
-
Positive control: A known FAAH inhibitor (e.g., URB597).
-
FAAH substrate (e.g., anandamide-[arachidonyl-1-14C] or a fluorogenic substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0).
-
-
Procedure (using a fluorogenic substrate):
-
Pre-incubate the FAAH enzyme with serial dilutions of the test compounds or positive control in a 96-well plate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the reaction at 37°C for a specific time.
-
Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence is proportional to the amount of substrate hydrolyzed.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration at which the compound inhibits 50% of the FAAH activity, from the dose-response curve.
PPARγ Activation Assay (Reporter Gene Assay)
This assay assesses the ability of a compound to activate PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.
-
Cell Line: A suitable cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Reagents:
-
Test compounds.
-
Positive control: A known PPARγ agonist (e.g., rosiglitazone).
-
Luciferase assay reagent.
-
Cell lysis buffer.
-
-
Procedure:
-
Seed the co-transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds or positive control and incubate for 18-24 hours.
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of PPARγ. Generate a dose-response curve and calculate the EC50 value.
Conclusion
The comparison between this compound and N-Oleoyldopamine reveals a fascinating example of how a subtle structural change—the presence or absence of a double bond in the fatty acid chain—can dramatically alter the pharmacological profile of a molecule. N-Oleoyldopamine emerges as a potent TRPV1 agonist with demonstrated effects on GPR119, suggesting its potential in pain and metabolic research. In contrast, this compound's inactivity at TRPV1 and its yet-to-be-fully-characterized effects on other targets point towards a different therapeutic potential, possibly in areas where TRPV1 activation is undesirable.
Further research is warranted to fill the existing data gaps, particularly concerning the quantitative inhibitory effects of both compounds on FAAH and their direct interaction with PPARγ. Such studies will provide a more complete picture of their mechanisms of action and will be instrumental in guiding the development of novel therapeutics based on these endogenous lipids.
References
- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyldopamine: A Subtle Modulator Potentiating TRPV1 Agonist Efficacy
For Immediate Release
[City, State] – [Date] – In the landscape of transient receptor potential vanilloid 1 (TRPV1) modulation, N-Stearoyldopamine (STEARDA) emerges not as a direct agonist, but as a significant potentiator of endogenous and exogenous TRPV1 activators. This guide provides a comparative analysis of STEARDA's efficacy in relation to other well-known TRPV1 modulators, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and professionals in drug development.
Comparative Efficacy of TRPV1 Modulators
This compound, along with its congener N-Palmitoyldopamine (PALDA), exhibits a unique mechanism of action. While inactive on their own, they display a remarkable "entourage effect," significantly enhancing the potency of primary TRPV1 agonists such as N-Arachidonoyl-dopamine (NADA) and anandamide (B1667382).[1][2][3] This potentiation is characterized by a notable reduction in the EC50 value of the primary agonist. For instance, in the presence of STEARDA or PALDA (at concentrations ranging from 0.1 to 10 µM), the EC50 of NADA for TRPV1 is lowered from approximately 90 nM to 30 nM.[3]
The following table summarizes the half-maximal effective concentrations (EC50) for various TRPV1 agonists, highlighting the indirect but potent modulatory role of this compound.
| Compound | Class | EC50 (nM) | Notes |
| This compound (STEARDA) | Potentiator | Inactive alone | Potentiates NADA and anandamide activity [1][2][3] |
| N-Arachidonoyl-dopamine (NADA) | Endogenous Agonist | ~50 - 90[4][5] | The EC50 is reduced to ~30 nM in the presence of STEARDA (0.1-10 µM).[3] |
| Capsaicin (B1668287) | Exogenous Agonist | 146[5] | A potent and widely studied TRPV1 agonist. |
| Anandamide (AEA) | Endogenous Agonist | 6020[5] | Also potentiated by STEARDA.[1][3] |
| N-Oleoyldopamine (OLDA) | Endogenous Agonist | 290[5] | An unsaturated N-acyldopamine that directly activates TRPV1.[6] |
| Resiniferatoxin (RTX) | Exogenous Agonist | - | An ultrapotent agonist, often more potent than capsaicin. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TRPV1 modulators.
Intracellular Calcium Assay in HEK-293 Cells
This protocol is designed to measure the potentiation of TRPV1 agonists by this compound through monitoring changes in intracellular calcium concentration.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding for human TRPV1 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
2. Calcium Indicator Loading:
-
Transfected HEK-293 cells are plated onto 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
3. Compound Application and Data Acquisition:
-
The cells are washed to remove excess dye.
-
Baseline fluorescence is recorded using a fluorescence plate reader or a microscope equipped for calcium imaging.
-
This compound or vehicle is pre-incubated with the cells for a defined period (e.g., 5 minutes).
-
The primary TRPV1 agonist (e.g., NADA or anandamide) is then added at various concentrations.
-
Changes in intracellular calcium are monitored in real-time by recording the fluorescence intensity. For Fura-2, the ratio of emissions at two different excitation wavelengths is calculated.
4. Data Analysis:
-
The increase in fluorescence (or fluorescence ratio) is plotted against the concentration of the primary agonist.
-
EC50 values are determined by fitting the dose-response curves with a sigmoidal function.
-
The potentiation by this compound is quantified by comparing the EC50 values in the presence and absence of the compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique directly measures the ion channel activity of TRPV1 in response to modulators.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from Xenopus laevis frogs and defolliculated.
-
The oocytes are injected with cRNA encoding for the desired TRPV1 channel.
-
Injected oocytes are incubated for 2-5 days to allow for protein expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
3. Compound Application and Current Measurement:
-
A stable baseline current is established.
-
The oocyte is perfused with solutions containing the test compounds (e.g., NADA alone or in combination with this compound) at various concentrations.
-
The resulting inward currents, carried by Na+ and Ca2+, are recorded.
4. Data Analysis:
-
The peak current amplitude at each concentration is measured and normalized to the maximal response.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonists and the modulatory effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for assessing modulator efficacy.
Caption: TRPV1 Signaling Pathway and Modulation.
Caption: Intracellular Calcium Assay Workflow.
References
- 1. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 5. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of N-Stearoyldopamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Stearoyldopamine (NSD) is a synthetic compound structurally related to endogenous N-acyldopamines, a class of lipid signaling molecules. While direct and extensive experimental validation of its neuroprotective effects is still emerging, its structural similarity to dopamine (B1211576) and other neuroprotective N-acyl-amides suggests a potential therapeutic role in neurodegenerative diseases. This guide provides a comparative overview of the anticipated neuroprotective profile of this compound against established neuroprotective agents, supported by experimental data from related compounds and detailed experimental protocols for validation.
Comparative Analysis of Neuroprotective Efficacy
Direct quantitative data on the neuroprotective effects of this compound is limited in publicly available literature. However, based on the known mechanisms of related compounds, such as other dopamine D2/D3 receptor agonists and N-acyl-amides, we can extrapolate its potential efficacy.[1][2] The following tables compare the expected performance of this compound with Pramipexole, a well-characterized dopamine agonist with demonstrated neuroprotective properties, and N-acetyl-O-methyldopamine (NAMDA), a structurally related compound with proven neuroprotective effects in ischemia models.[3]
Table 1: In Vitro Neuroprotection Comparison
| Compound | Model of Neurotoxicity | Cell Line | Key Efficacy Metric | Reported Efficacy |
| This compound (Predicted) | Oxidative Stress (e.g., 6-OHDA, H₂O₂) | SH-SY5Y, Primary Neurons | Increased Cell Viability (MTT/WST-1 Assay), Decreased LDH Release | Expected to show significant protection. |
| Pramipexole | MPTP, 6-hydroxydopamine | Cell and animal models | Protection against toxins | Confirmed in vitro and in vivo neuroprotective action.[1] |
| N-acetyl-O-methyldopamine (NAMDA) | Oxygen-Glucose Deprivation | HC2S2 Hippocampal Neurons | Increased Cell Survival | Significantly protected neurons.[3] |
Table 2: In Vivo Neuroprotection Comparison
| Compound | Animal Model | Key Efficacy Metric | Reported Efficacy |
| This compound (Predicted) | Parkinson's Disease (e.g., 6-OHDA lesion), Cerebral Ischemia (e.g., MCAO) | Reduced Infarct Volume, Improved Neurological Score, Increased Dopaminergic Neuron Survival | Expected to demonstrate neuroprotective effects. |
| Pramipexole | MPTP and 6-hydroxydopamine models | Protection in animal models | Confirmed in vivo neuroprotective action.[1] |
| N-acetyl-O-methyldopamine (NAMDA) | Transient Forebrain Ischemia | Increased number of surviving neurons | Abolished by U0126, a MEK kinase inhibitor.[3] |
Proposed Mechanism of Action and Signaling Pathways
The neuroprotective effects of this compound are likely mediated through multiple pathways, leveraging both its dopamine-like and lipid signaling characteristics. The proposed primary mechanisms include:
-
Dopamine D2/D3 Receptor Agonism : Activation of these receptors is associated with antioxidant and anti-apoptotic effects.[4][5]
-
Antioxidant Properties : Direct scavenging of free radicals and enhancement of endogenous antioxidant systems.[5]
-
Anti-inflammatory Effects : A related compound, N-acetyldopamine dimer, has been shown to inhibit neuroinflammation by targeting the TLR4/NF-κB and NLRP3/Caspase-1 pathways.[6][7]
-
Modulation of Apoptotic Pathways : Inhibition of pro-apoptotic proteins and activation of pro-survival signaling.[1]
The following diagram illustrates the potential signaling cascade initiated by this compound leading to neuroprotection.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
To rigorously validate the neuroprotective effects of this compound, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Neuroprotection Assays
1. Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture : Plate SH-SY5Y neuroblastoma cells or primary cortical neurons in 96-well plates and allow them to adhere.
-
Treatment :
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Include control groups (cells only, cells + neurotoxin, cells + this compound only).
-
-
MTT Assay :
-
After the desired incubation period (e.g., 24 hours), add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[8]
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis : Express cell viability as a percentage of the control group.
2. Cytotoxicity Assessment using Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, a marker of cell death.[10]
-
Cell Culture and Treatment : Follow the same procedure as for the MTT assay.
-
LDH Assay :
-
After the treatment period, carefully collect the cell culture supernatant.[10]
-
Transfer the supernatant to a new 96-well plate.[10]
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[11]
-
Incubate in the dark at room temperature for 30-60 minutes.[9][10]
-
Stop the reaction and measure the absorbance at 490 nm.[10]
-
-
Data Analysis : Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
In Vivo Neuroprotection Model
Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) Model in Rats
This model mimics the pathophysiology of ischemic stroke in humans.[12][13]
-
Animal Preparation : Anesthetize adult male Sprague-Dawley or Wistar rats.
-
MCAO Procedure :
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).[12]
-
Confirm occlusion by monitoring cerebral blood flow.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.[12]
-
-
Drug Administration : Administer this compound (e.g., via intraperitoneal injection) at a predetermined time point (before, during, or after MCAO).
-
Outcome Assessment :
-
Neurological Deficit Scoring : Evaluate motor and neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.[12]
-
Infarct Volume Measurement : At the end of the experiment, euthanize the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and infarcted tissue remains white. Quantify the infarct volume using image analysis software.[12]
-
The following diagram outlines a general workflow for assessing neuroprotective compounds.
Caption: General experimental workflow for neuroprotection studies.
Conclusion
While direct experimental evidence for this compound's neuroprotective effects is still needed, its structural and mechanistic similarities to other neuroprotective compounds are promising. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its efficacy and elucidate its mechanism of action. Further investigation into this compound could pave the way for novel therapeutic strategies for a range of neurodegenerative disorders.
References
- 1. Neuroprotection and dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists for protection and repair in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neuroprotective role of extracellular signal-regulated kinase in N-acetyl-O-methyldopamine-treated hippocampal neurons after exposure to in vitro and in vivo ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do dopamine agonists provide neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are dopamine receptor agonists neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
Cross-Validation of Analytical Methods for N-Stearoyldopamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Stearoyldopamine (NSDA), a naturally occurring lipid messenger. NSDA, a member of the N-acyldopamine family, is involved in various physiological processes, and its accurate quantification is crucial for advancing research in neuroscience and pharmacology. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is objectively compared, with supporting data presented in clear, structured tables.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for the different analytical techniques used for the quantification of this compound. These values are derived from methodologies optimized for N-acyldopamines and related compounds and provide a basis for method selection based on the specific requirements of the research, such as sensitivity, precision, and sample matrix complexity.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 | Dependent on concentration |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | ~5 µM |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL | ~20 µM |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% | 98 - 102% (with internal std.) |
| Precision (% RSD) | < 5% | < 10% | < 15% | < 3% |
| Specificity | Moderate | High | High | High |
| Sample Throughput | High | Medium | Medium | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of NSDA in relatively simple matrices.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar impurities.
-
Elute NSDA with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
Quantification: Based on a calibration curve prepared from NSDA standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of NSDA in complex biological matrices like brain tissue or plasma.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., deuterated NSDA).
-
Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 60% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NSDA and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like NSDA, derivatization is required to increase volatility.
a. Sample Preparation and Derivatization
-
Extract NSDA from the sample using LLE as described for LC-MS/MS.
-
Evaporate the extract to complete dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
b. GC-MS Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Temperature Program: Initial temperature of 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Electron Impact (EI) ionization with Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized NSDA.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for calibration.
a. Sample Preparation
-
Precisely weigh an accurate amount of the sample containing NSDA.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid). The internal standard should have a resonance signal that does not overlap with the signals of NSDA.
b. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 1D proton pulse program with a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full magnetization recovery.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio for accurate integration.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of NSDA and the internal standard.
-
Quantification: The concentration of NSDA is calculated based on the ratio of the integrals of the NSDA and internal standard signals, their respective number of protons, and their known weights and molar masses.
Mandatory Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Potential signaling pathways of this compound.
A Comparative Analysis of Saturated vs. Unsaturated N-Acyldopamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of saturated and unsaturated N-acyldopamines, supported by experimental data. This document delves into their receptor binding affinities, functional activities, and metabolic stability, offering insights into their therapeutic potential.
N-Acyldopamines (NADs) are a class of endogenous lipid signaling molecules formed by the conjugation of dopamine (B1211576) with a fatty acid. The nature of this fatty acid, specifically its degree of saturation, plays a pivotal role in the pharmacological profile of the resulting NAD. This guide focuses on the comparative analysis of two representative NADs: the unsaturated N-arachidonoyl dopamine (NADA), and the saturated N-palmitoyl dopamine (PALDA) and N-stearoyl dopamine (STEARDA).
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the bioactivities of saturated and unsaturated N-acyldopamines.
Table 1: Receptor Binding Affinities and Functional Activities
| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50 / IC50) | Notes |
| Unsaturated | N-Arachidonoyl dopamine (NADA) | CB1 | 230 ± 36 nM (vs. [3H]SR141716A)[1] | Mobilizes intracellular Ca2+ via Gq coupling[1] | Also displaces agonist [3H]CP55940 with Ki = 780 ± 240 nM.[1] |
| TRPV1 | - | ~50 nM[2] | Potent agonist. | ||
| N-Oleoyl dopamine (ODA) | CB1 | 1.6 µM[3] | Weak affinity. | ||
| TRPV1 | 36 nM[3] | Equipotent to capsaicin.[3] | |||
| Saturated | N-Palmitoyl dopamine (PALDA) | CB1 | Data not available | Data not available | |
| TRPV1 | Inactive as a direct agonist[4] | Potentiates NADA's effect, lowering EC50 to ~30 nM[4] | Acts as an "entourage" compound.[4] | ||
| N-Stearoyl dopamine (STEARDA) | CB1 | Data not available | Data not available | ||
| TRPV1 | Inactive as a direct agonist[4] | Potentiates NADA's effect, lowering EC50 to ~30 nM[4] | Acts as an "entourage" compound.[4] |
Table 2: Metabolic Stability - FAAH Hydrolysis
| Compound Class | Specific Compound | FAAH Interaction | Hydrolysis Rate | IC50 |
| Unsaturated | N-Arachidonoyl dopamine (NADA) | Weak substrate and competitive inhibitor[3] | Slower than Anandamide (B1667382) (AEA)[3] | 19–100 µM[3] |
| Saturated | N-Palmitoyl dopamine (PALDA) | Data not available | Data not available | > 25 µM (for inhibition of anandamide transport)[3] |
| N-Stearoyl dopamine (STEARDA) | Data not available | Data not available | > 25 µM (for inhibition of anandamide transport)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for CB1 and TRPV1 Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of unlabelled ligands to their receptors.
Materials:
-
Cell membranes expressing the receptor of interest (CB1 or TRPV1).
-
Radiolabeled ligand (e.g., [3H]CP55,940 for CB1, [3H]Resiniferatoxin for TRPV1).
-
Unlabeled test compounds (saturated and unsaturated N-acyldopamines).
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, incubate the cell membranes (20-50 µg protein) with the radiolabeled ligand at a concentration close to its Kd and varying concentrations of the test compound.
-
For non-specific binding control, add a high concentration of a known unlabeled ligand. For total binding, add only the radioligand and membranes.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FAAH Hydrolysis Assay (Fluorometric)
This assay measures the rate of hydrolysis of a fluorogenic substrate by Fatty Acid Amide Hydrolase (FAAH).
Materials:
-
Recombinant FAAH or tissue homogenate containing FAAH.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Fluorogenic FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonamide).
-
Test compounds (saturated and unsaturated N-acyldopamines).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the 96-well plate, add the FAAH enzyme preparation and the test compound at various concentrations.
-
Pre-incubate at 37°C for 15 minutes to allow for inhibitor interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
The rate of hydrolysis is proportional to the rate of increase in fluorescence.
-
To determine the IC50 for inhibition of FAAH, plot the rate of hydrolysis against the concentration of the test compound and perform a non-linear regression analysis.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
N-Acyldopamine Signaling through G-Protein Coupled Receptors (GPCRs)
Caption: Signaling pathway of unsaturated N-acyldopamines via the CB1 receptor and Gq protein activation.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Anti-inflammatory Signaling Pathway of N-Acyldopamines
Caption: Inhibition of pro-inflammatory signaling pathways by N-acyldopamines.
Discussion and Conclusion
The degree of saturation in the acyl chain of N-acyldopamines profoundly influences their pharmacological properties. Unsaturated NADs, such as NADA and ODA, are potent agonists at the TRPV1 receptor and also interact with the CB1 receptor, albeit with lower affinity for ODA.[2][3] In contrast, saturated NADs like PALDA and STEARDA are inactive as direct TRPV1 agonists but exhibit a fascinating "entourage" effect, potentiating the action of unsaturated endovanilloids.[4] This suggests a modulatory role for saturated NADs in fine-tuning the activity of other signaling lipids.
Metabolically, the unsaturated NADA is a weak substrate for FAAH, the primary enzyme responsible for the degradation of anandamide.[3] This suggests that NADA may have a longer duration of action compared to other endocannabinoids that are more rapidly hydrolyzed. The metabolic fate of saturated NADs by FAAH and MAGL remains an area for further investigation.
The signaling pathways engaged by NADs are also diverse. Unsaturated NADA has been shown to mobilize intracellular calcium through Gq-coupled CB1 receptors, a pathway distinct from the canonical Gi/o coupling of many cannabinoids.[1] Furthermore, N-acyldopamines have demonstrated anti-inflammatory properties through the inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways.
References
- 1. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction [frontiersin.org]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyldopamine: An In-depth Analysis of its Entourage Effect with Endocannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. The therapeutic potential of modulating the ECS has garnered significant interest, with a focus on the "entourage effect." This phenomenon suggests that the synergistic interaction of multiple compounds can amplify or modulate the therapeutic effects of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides a comprehensive comparison of N-Stearoyldopamine (SDA), a naturally occurring N-acyldopamine, and its potential entourage effect with other endocannabinoids. We will delve into its interactions with key components of the ECS, including cannabinoid receptors, metabolic enzymes, and related ion channels, supported by available experimental data and detailed methodologies.
This compound and the Endocannabinoid System: A Comparative Overview
While structurally related to the endocannabinoid and endovanilloid N-arachidonoyldopamine (NADA), this compound (SDA) exhibits distinct pharmacological properties. The following sections and tables summarize the current understanding of SDA's interaction with the endocannabinoid system in comparison to the primary endocannabinoids, AEA and 2-AG.
Table 1: Comparative Activity at Cannabinoid and TRPV1 Receptors
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | TRPV1 Receptor Activity |
| This compound (SDA) | Data not available in searched literature | Data not available in searched literature | Inactive as a direct agonist, but potentiates the effects of AEA and NADA[1] |
| Anandamide (AEA) | ~89.7 - 239.2 nM | ~439.5 nM | Full agonist |
| 2-Arachidonoylglycerol (2-AG) | Binds to both CB1 and CB2 | Binds to both CB1 and CB2 | Agonist |
| N-Arachidonoyldopamine (NADA) | High nanomolar affinity | Low affinity | Potent agonist |
Table 2: Comparative Effects on Endocannabinoid Metabolic Enzymes
| Compound | FAAH Inhibition | MAGL Inhibition |
| This compound (SDA) | Data not available in searched literature | Data not available in searched literature |
| Anandamide (AEA) | Substrate | Not a primary substrate |
| 2-Arachidonoylglycerol (2-AG) | Substrate (to a lesser extent than AEA) | Primary substrate |
| N-Arachidonoyldopamine (NADA) | Potent inhibitor (IC50 ~0.26 µM)[2] | Inhibitor (IC50 ~0.78 µM)[2] |
Signaling Pathways and Experimental Workflows
To understand the entourage effect of this compound, it is crucial to visualize the signaling pathways of the endocannabinoid system and the experimental workflows used to elucidate these interactions.
The diagram above illustrates the synthesis, signaling, and degradation pathways of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This compound's known interaction is its potentiation of AEA and NADA activity at the TRPV1 channel.
Experimental Evidence of this compound's Entourage Effect
A pivotal study by Movahed et al. (2005) provides direct evidence for an entourage effect of SDA. While SDA itself does not activate TRPV1 channels, it significantly enhances the potency of the endocannabinoid anandamide (AEA) and the related compound N-arachidonoyl-dopamine (NADA) at this receptor.[1]
Potentiation of NADA-induced Calcium Influx
In human embryonic kidney (HEK-293) cells overexpressing the human TRPV1 receptor, pre-incubation with SDA dose-dependently potentiated the intracellular calcium influx induced by NADA.[1]
Table 3: Effect of this compound on the Potency of NADA at TRPV1 Receptors [1]
| Concentration of this compound (µM) | EC50 of NADA (nM) |
| 0 (Control) | ~90 |
| 0.1 | ~30 |
| 1.0 | ~30 |
| 10 | ~30 |
This potentiation was also observed for AEA-induced calcium influx. Furthermore, SDA acted synergistically with low pH, another activator of TRPV1, to increase intracellular calcium.[1]
In Vivo Potentiation of Nociception
The entourage effect of SDA was also demonstrated in an in vivo model of nociception. When co-injected with NADA into the hind paws of rats, SDA potentiated the nociceptive effect of NADA, as measured by a shortened withdrawal latency to a radiant heat source.[1]
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for the key experiments described.
Synthesis of this compound
A common method for the synthesis of N-acyldopamines involves the acylation of dopamine (B1211576).[3]
-
Materials: Dopamine hydrochloride, stearoyl chloride, a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dopamine hydrochloride is suspended in the solvent and cooled in an ice bath.
-
The base is added to neutralize the hydrochloride and deprotonate the amine.
-
Stearoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed, typically with stirring overnight at room temperature.
-
The product is then purified using standard techniques such as column chromatography.
-
Intracellular Calcium Assay
This assay is used to measure the activation of ion channels like TRPV1 that are permeable to calcium.
-
Cell Culture: HEK-293 cells stably or transiently transfected with the human TRPV1 gene are cultured under standard conditions.
-
Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Experimental Procedure:
-
Baseline fluorescence is recorded.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.
-
Cells are then stimulated with a range of concentrations of the agonist (e.g., NADA or AEA).
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader or fluorescence microscope.
-
Data is analyzed to determine EC50 values.
-
Radiant Heat Paw Withdrawal Test (Hargreaves Test)
This in vivo assay is a common method for assessing thermal nociception.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Apparatus: A Hargreaves apparatus, which consists of a glass floor and a movable radiant heat source.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test substance(s) (e.g., NADA and SDA) are injected into the plantar surface of the hind paw.
-
At specified time points after injection, the radiant heat source is positioned under the injected paw.
-
The latency for the rat to withdraw its paw is automatically recorded. A cut-off time is set to prevent tissue damage.
-
A shortened paw withdrawal latency indicates hyperalgesia or a nociceptive response.
-
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Materials: Cell membranes expressing the receptor of interest (CB1 or CB2), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP55,940), the unlabeled test compound (this compound), and a filtration apparatus.
-
Procedure:
-
The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
-
The mixture is then rapidly filtered to separate the bound from the unbound radioligand.
-
The amount of radioactivity retained on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
FAAH and MAGL Enzyme Activity Assays
These assays measure the ability of a compound to inhibit the enzymes that break down endocannabinoids.
-
Materials: A source of the enzyme (e.g., rat brain homogenate or recombinant enzyme), a substrate (e.g., radiolabeled AEA for FAAH or radiolabeled 2-AG for MAGL), and the test compound (this compound).
-
Procedure:
-
The enzyme source is pre-incubated with varying concentrations of the test compound or vehicle.
-
The reaction is initiated by the addition of the substrate.
-
After a specific incubation time, the reaction is stopped.
-
The products of the enzymatic reaction are separated from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography).
-
The amount of product formed is quantified (e.g., by scintillation counting if a radiolabeled substrate is used).
-
The data is used to determine the IC50 of the test compound for the enzyme.
-
Discussion and Future Directions
The available evidence strongly suggests that this compound can exert an entourage effect by potentiating the activity of endocannabinoids at TRPV1 receptors. This finding has significant implications for the development of novel therapeutics, particularly for pain and inflammation, where TRPV1 is a key target.
However, a significant knowledge gap remains regarding the interaction of SDA with the core components of the endocannabinoid system. The lack of data on its affinity for CB1 and CB2 receptors, and its inhibitory activity against FAAH and MAGL, limits a complete understanding of its potential as an entourage compound. Future research should prioritize the following:
-
Determination of Ki values of SDA for CB1 and CB2 receptors to understand its direct cannabinoid activity.
-
Determination of IC50 values of SDA for FAAH and MAGL to assess its impact on the metabolic pathways of AEA and 2-AG.
-
In vivo studies to investigate the behavioral and physiological effects of SDA in combination with AEA and 2-AG, beyond nociception.
-
Exploration of the structure-activity relationship of other long-chain saturated N-acyldopamines to identify key structural features for entourage effects.
By addressing these research questions, a more comprehensive picture of this compound's role within the endocannabinoid system will emerge, potentially paving the way for new therapeutic strategies that harness the power of the entourage effect.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyldopamine: A Comparative Analysis of its 'Entourage' Effect on TRPV1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Stearoyldopamine (STEARDA), focusing on its role in modulating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While intrinsically inactive as a direct agonist, STEARDA exhibits a significant "entourage" effect, potentiating the action of endogenous and exogenous TRPV1 agonists. This guide will compare STEARDA with its close structural analog, N-Palmitoyldopamine (PALDA), and the direct TRPV1 agonist N-Oleoyldopamine (OLDA), providing quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Comparative Efficacy of N-Acyldopamines on TRPV1 Activation
This compound and its shorter-chain homolog, N-Palmitoyldopamine, are saturated N-acyldopamines that do not directly activate the TRPV1 receptor. However, they significantly enhance the potency of the endocannabinoid and endovanilloid N-arachidonoyl-dopamine (NADA), a known TRPV1 agonist. In contrast, N-Oleoyldopamine (OLDA), an unsaturated N-acyldopamine, acts as a direct agonist of the TRPV1 receptor.[1][2]
The table below summarizes the comparative effects of these compounds on TRPV1 activation, as measured by the potentiation of NADA-induced intracellular calcium influx in Human Embryonic Kidney (HEK-293) cells overexpressing the human TRPV1 channel.
| Compound | Direct Activity on TRPV1 | Effect on NADA Potency (EC50) | Concentration for Potentiation |
| This compound (STEARDA) | Inactive | Reduces EC50 from ~90 nM to ~30 nM | 0.1 - 10 µM |
| N-Palmitoyldopamine (PALDA) | Inactive | Reduces EC50 from ~90 nM to ~30 nM | 0.1 - 10 µM |
| N-Oleoyldopamine (OLDA) | Agonist | Not applicable (direct activation) | Induces calcium influx at µM concentrations |
| N-Arachidonoyl-dopamine (NADA) | Agonist | Baseline EC50 of ~90 nM | Not applicable |
Signaling Pathways and Experimental Workflow
The potentiation of TRPV1 signaling by this compound is thought to occur through an allosteric modulation of the receptor, enhancing the binding or efficacy of direct agonists like NADA. This leads to an amplified influx of calcium ions, which then triggers downstream signaling cascades.
Experimental Workflow for Assessing N-acyldopamine Activity
The following diagram outlines the typical workflow for evaluating the effects of N-acyldopamines on TRPV1 receptor activation using a fluorescence-based calcium imaging assay.
This compound-Mediated Potentiation of TRPV1 Signaling
The diagram below illustrates the proposed signaling pathway for the entourage effect of this compound on TRPV1. STEARDA is hypothesized to bind to an allosteric site on the TRPV1 channel, which in turn increases the affinity or efficacy of the agonist NADA. This enhanced activation leads to a greater influx of Ca2+, amplifying the downstream cellular response.
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies for assessing TRPV1 potentiation using calcium imaging in HEK-293 cells.[3][4][5]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently transfected with the human TRPV1 gene are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Assay: Seed cells onto 96-well black-walled, clear-bottom plates or glass-bottom dishes suitable for fluorescence microscopy at a density that allows for approximately 80-90% confluency on the day of the experiment.
Calcium Imaging Assay
-
Preparation of Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.
-
Calcium Indicator Loading Solution: Prepare a solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the assay buffer. The final concentration is typically between 2-5 µM. Pluronic F-127 (at ~0.02%) can be included to aid in dye solubilization.
-
Compound Solutions: Prepare stock solutions of this compound, N-Palmitoyldopamine, and N-Arachidonoyl-dopamine in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the assay buffer.
-
Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the assay buffer to remove any extracellular dye.
-
Add fresh assay buffer to the cells and allow them to rest for at least 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
-
Measurement of Intracellular Calcium:
-
Baseline Measurement: Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for live-cell imaging. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to establish a stable signal.
-
Pre-incubation: For potentiation experiments, add the desired concentrations of this compound or N-Palmitoyldopamine to the respective wells and incubate for a short period (e.g., 5 minutes).
-
Stimulation: Add varying concentrations of the agonist (N-Arachidonoyl-dopamine) to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. For kinetic readings, measurements should be taken every few seconds for several minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or, for ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths.
-
Construct dose-response curves by plotting the peak fluorescence change against the concentration of the agonist (NADA).
-
Fit the dose-response curves using a nonlinear regression model to determine the EC50 values in the presence and absence of the potentiating compounds (this compound and N-Palmitoyldopamine).
-
References
- 1. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling [pubmed.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
N-Stearoyldopamine's Selectivity for TRPV1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of N-Stearoyldopamine's (SDA) interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel versus other members of the TRP channel family. While direct experimental data on SDA's activity across a broad spectrum of TRP channels is limited, this guide synthesizes the available information on its well-characterized effects on TRPV1 and contextualizes its potential for off-target effects by examining the known lipid modulation of other TRP channels.
This compound, a saturated N-acyldopamine, has emerged as a modulator of the TRPV1 channel, a key player in pain and inflammation pathways. Understanding its specificity is crucial for its potential therapeutic development.
This compound and TRPV1: An "Entourage" Effect
Contrary to initial expectations, this compound does not directly activate the TRPV1 channel on its own. Instead, it functions as a positive allosteric modulator, exhibiting what is known as an "entourage effect".[1] This means that in the presence of other TRPV1 agonists, such as the endocannabinoid anandamide (B1667382) or the endovanilloid N-arachidonoyl-dopamine (NADA), SDA significantly enhances their potency.[1]
Specifically, studies have shown that pre-incubation of cells expressing human TRPV1 with SDA can lower the EC50 of NADA by approximately three-fold, from ~90 nM to ~30 nM.[1] This potentiation suggests that SDA binds to a site on the TRPV1 channel that is distinct from the agonist binding site, thereby influencing the channel's conformation and making it more sensitive to activation.
Furthermore, SDA has been observed to act in synergy with low pH to activate TRPV1.[1] This is particularly relevant in inflammatory conditions where tissue acidosis is common.
Comparative Activity of this compound on Other TRP Channels
Direct, quantitative experimental data on the activity of this compound on other TRP channels, including TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8, is currently not available in the published literature. However, to provide a framework for considering potential off-target effects, the known modulation of these channels by other lipid molecules is summarized below. It is important to note that these findings on other lipids do not directly reflect the activity of SDA but offer insights into the general sensitivity of these channels to lipid modulation.
| TRP Channel | Known Lipid Modulators (Examples) | General Effect of Lipids |
| TRPV1 | This compound (SDA) , Anandamide, N-Arachidonoyl-dopamine (NADA), various polyunsaturated fatty acids | Positive allosteric modulator (potentiator) , Synergistic activation with low pH |
| TRPV2 | Phosphatidylinositol 4,5-bisphosphate (PIP2), Lysophospholipids, Cannabidiol (B1668261) | Activation, sensitization, and inhibition by various lipids.[2][3][4][5][6] |
| TRPV3 | Arachidonic acid, Farnesyl pyrophosphate | Activation and modulation by various endogenous and exogenous lipids.[7][8] |
| TRPV4 | Arachidonic acid and its metabolites (e.g., epoxyeicosatrienoic acids), Omega-3 fatty acids | Activation and potentiation by various lipid mediators.[9][10] |
| TRPA1 | Products of oxidative stress (e.g., 4-HNE), various electrophilic lipids, CYP1B1-derived epoxides | Activation by a wide range of reactive lipids.[11][12] |
| TRPM8 | Phosphatidylinositol 4,5-bisphosphate (PIP2), Lysophospholipids, Polyunsaturated fatty acids, Cholesterol | Both positive and negative modulation by different lipid species affecting temperature sensitivity.[1][13][14][15] |
Experimental Protocols
Calcium Imaging Assay for TRPV1 Potentiation
This protocol is designed to assess the potentiation of a TRPV1 agonist by this compound in a heterologous expression system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding human TRPV1 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
2. Calcium Indicator Loading:
-
Cells are seeded onto black-walled, clear-bottom 96-well plates.
-
On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
3. Compound Preparation and Application:
-
Prepare stock solutions of this compound and the TRPV1 agonist (e.g., NADA) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the agonist in the physiological buffer. Prepare solutions of the agonist in the presence of a fixed concentration of SDA (e.g., 1 µM).
4. Data Acquisition:
-
After dye loading, cells are washed with the physiological buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
-
The agonist solutions (with and without SDA) are added to the wells, and the change in intracellular calcium concentration is monitored over time by measuring the fluorescence intensity.
5. Data Analysis:
-
The change in fluorescence is normalized to the baseline.
-
Dose-response curves for the agonist in the absence and presence of SDA are generated, and the EC50 values are calculated to determine the extent of potentiation.
Experimental workflow for calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity and can be used to study the modulatory effects of SDA on TRPV1 currents.
1. Cell Preparation:
-
HEK293 cells stably or transiently expressing human TRPV1 are grown on glass coverslips.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The whole-cell configuration is established by applying gentle suction to rupture the cell membrane under the pipette tip.
-
Cells are voltage-clamped at a holding potential of -60 mV.
4. Compound Application and Data Acquisition:
-
A baseline current is recorded.
-
A sub-maximal concentration of a TRPV1 agonist (e.g., capsaicin (B1668287) or NADA) is applied to the cell via a perfusion system to elicit an inward current.
-
After a stable response is achieved, the agonist is co-applied with SDA to observe any potentiation of the current.
-
Currents are recorded using an patch-clamp amplifier, filtered, and digitized.
5. Data Analysis:
-
The amplitude of the agonist-evoked current in the absence and presence of SDA is measured and compared to determine the degree of potentiation.
Patch-clamp electrophysiology workflow.
Signaling Pathways
The potentiation of TRPV1 by this compound leads to an enhanced influx of cations, primarily Ca2+ and Na+, upon agonist binding. This increased cation influx results in depolarization of the cell membrane and an elevation of intracellular calcium. The downstream consequences of this enhanced signaling can include the release of pro-inflammatory neuropeptides (in sensory neurons) and the activation of various calcium-dependent signaling cascades.
SDA's modulatory effect on TRPV1 signaling.
Conclusion
Current evidence strongly indicates that this compound is not a direct agonist of TRPV1 but rather a positive allosteric modulator that enhances the activity of endogenous and exogenous agonists. This "entourage effect" highlights a nuanced mechanism for regulating TRPV1 activity. The specificity of SDA for TRPV1 over other TRP channels remains an open question due to the lack of direct comparative studies. Future research involving systematic screening of SDA against a panel of TRP channels is necessary to fully elucidate its selectivity profile and to better assess its therapeutic potential and potential for off-target effects. The provided experimental protocols offer a foundation for conducting such crucial investigations.
References
- 1. Lipid Raft Segregation Modulates TRPM8 Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of TRPV2 by endogenous and exogenous ligands: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms of TRPV2 modulation by endogenous and exogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of TRPV2 channel modulation by cannabidiol | eLife [elifesciences.org]
- 5. Molecular mechanism of TRPV2 channel modulation by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV3: Structure, Diseases and Modulators [mdpi.com]
- 9. Omega-3 Fatty Acids Modulate TRPV4 Function Through Plasma Membrane Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-3 Fatty Acids Modulate TRPV4 Function through Plasma Membrane Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP1B1-derived epoxides modulate the TRPA1 channel in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse TRPA1 function and membrane localization are modulated by direct interactions with cholesterol | eLife [elifesciences.org]
- 13. Lipid raft segregation modulates TRPM8 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of the Cold-Activated Channel TRPM8 by Lysophospholipids and Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
Head-to-head comparison of N-Stearoyldopamine and capsaicin
A Head-to-Head Comparison of N-Stearoyldopamine and Capsaicin (B1668287) for Researchers
An Objective Analysis of Two Key TRPV1 Agonists
This compound (NSD) and capsaicin are both recognized for their potent interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Capsaicin, the pungent compound in chili peppers, is a well-studied, naturally occurring agonist used extensively as a tool in pain research and as a topical analgesic.[1][2] this compound is a synthetic N-acyldopamine, part of a class of endogenous lipid-like molecules, that also demonstrates activity at this receptor. This guide provides a direct comparison of their performance, supported by experimental data and detailed protocols, to inform research and development applications.
Mechanism of Action: The TRPV1 Pathway
Both compounds exert their primary effects by acting as agonists at the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2]
Activation and Signaling: When activated by ligands like capsaicin or NSD, heat, or protons, the TRPV1 channel opens, permitting an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺).[1][3][4] This influx leads to the depolarization of the neuron, generating an action potential that travels to the central nervous system and is interpreted by the brain as a sensation of heat and pain.[3][4]
Desensitization and Analgesia: Paradoxically, prolonged or repeated application of a TRPV1 agonist leads to a state of "defunctionalization" or desensitization.[3][5][6] The neuron becomes less responsive not only to the agonist but also to other noxious stimuli.[6] This desensitization is the principle behind the analgesic effects of topical capsaicin, as it effectively quiets the pain-sensing nerve fibers.[2][7]
Quantitative Comparison: Potency at TRPV1
Direct comparative studies on this compound are limited; however, data from its close structural analog, N-Oleoyldopamine (OLDA), provides a strong basis for comparison. Experimental data shows that capsaicin is a significantly more potent agonist at the TRPV1 receptor than N-acyldopamines like OLDA.
| Compound | Receptor Target | Assay Type | EC₅₀ (Half-Maximal Effective Concentration) | Efficacy (vs. Capsaicin) | Reference |
| Capsaicin | Rat TRPV1 | ⁴⁵Ca²⁺ Accumulation | 36 nM | 100% | [8] |
| N-Oleoyldopamine (OLDA) | Rat TRPV1 | ⁴⁵Ca²⁺ Accumulation | 1.8 µM (1800 nM) | ~60% | [8] |
This data indicates that capsaicin is approximately 50 times more potent than OLDA in activating the rat TRPV1 receptor.[8]
Comparative Anti-Inflammatory Properties
Both compounds exhibit anti-inflammatory effects, although their mechanisms can differ and may involve pathways independent of TRPV1 activation.
-
Capsaicin: Demonstrates dose-dependent anti-inflammatory activity, which in some models is comparable to the NSAID diclofenac.[9] One key mechanism involves the inhibition of the NF-κB pathway by preventing the degradation of IκB-α in macrophages.[10] This effect was observed to be independent of the TRPV1 receptor, suggesting a dual mode of anti-inflammatory action.[10]
-
N-Acyl Amides (e.g., this compound): While direct data for NSD is sparse, related N-acyl amides show significant anti-inflammatory properties. For instance, N-stearoylethanolamine (NSE) has been shown to accelerate burn wound healing by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 and reducing oxidative stress.[11] These molecules are part of a class known as ALIAmides (autacoid local injury antagonism), which exert homeostatic and anti-inflammatory effects in response to cellular stress.[12]
Experimental Protocols
Key Experiment: In Vitro TRPV1 Agonist Activity via Calcium Imaging
This protocol outlines a common method to quantify the agonist activity of compounds like this compound and capsaicin on the TRPV1 channel expressed in a heterologous system.
Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) following TRPV1 channel activation by an agonist.
Materials:
-
HEK-293 cells transiently transfected with the human TRPV1 gene (hTRPV1).
-
Fluo-4 AM calcium indicator dye.
-
Test compounds (this compound, Capsaicin) dissolved in DMSO and diluted in physiological buffer.
-
Ionomycin (B1663694) (calcium ionophore, positive control).
-
TRPV1 antagonist (e.g., Capsazepine or BCTC) for specificity testing.
-
Fluorescence microplate reader or fluorescence microscope.
Methodology:
-
Cell Culture and Plating: Culture hTRPV1-transfected HEK-293 cells in an appropriate medium. Plate cells onto 96-well plates or glass coverslips suitable for fluorescence imaging and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Incubate the cells with Fluo-4 AM dye for 30-60 minutes at 37°C, allowing the dye to enter the cells.
-
Baseline Measurement: Wash the cells to remove excess dye. Place the plate or coverslip in the fluorescence reader/microscope and record the baseline fluorescence intensity for several minutes to ensure a stable signal.[13]
-
Compound Application: Add the test compound (this compound or capsaicin) at various concentrations to the cells.
-
Signal Detection: Immediately begin recording the change in fluorescence intensity over time. Agonist binding to TRPV1 will open the channel, causing a Ca²⁺ influx and a sharp increase in Fluo-4 fluorescence.[13]
-
Controls:
-
Positive Control: At the end of the experiment, add ionomycin to elicit a maximal Ca²⁺ influx, which is used for data normalization.[13]
-
Negative Control: Use non-transfected (blank) HEK-293 cells to confirm the response is specific to TRPV1 expression.[13]
-
Antagonist Control: Pre-incubate cells with a TRPV1 antagonist like BCTC before adding the agonist to confirm that the observed Ca²⁺ influx is specifically mediated by the TRPV1 channel.[13]
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀). Normalize the response to the maximal signal from ionomycin. Plot the normalized response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Summary and Conclusion
This comparative guide highlights the key characteristics of this compound and capsaicin, primarily in the context of their interaction with the TRPV1 receptor.
-
Potency: Capsaicin is a significantly more potent TRPV1 agonist than N-acyldopamines like NSD, with an EC₅₀ value that is approximately 50-fold lower.[8]
-
Mechanism: Both compounds function as TRPV1 agonists, leading to neuronal excitation and subsequent desensitization, which forms the basis of their analgesic potential.
-
Anti-Inflammatory Action: Both possess anti-inflammatory properties. Capsaicin's effects are well-documented and include TRPV1-independent mechanisms like NF-κB inhibition.[10] The anti-inflammatory actions of NSD are less characterized but are consistent with the properties of the broader N-acyl amide family, which modulate cytokine production and oxidative stress.[11]
For researchers, capsaicin remains the gold-standard, high-potency TRPV1 agonist for in vitro and in vivo studies. This compound and other N-acyldopamines represent an interesting class of less potent, potentially endogenous or synthetic modulators of the TRPV1 channel, whose distinct anti-inflammatory pathways warrant further investigation.
References
- 1. Capsaicin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 3. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capsaicin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antinociceptive desensitizing actions of TRPV1 receptor agonists capsaicin, resiniferatoxin and N-oleoyldopamine as measured by determination of the noxious heat and cold thresholds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct evidence for activation and desensitization of the capsaicin receptor by N-oleoyldopamine on TRPV1-transfected cell, line in gene deleted mice and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative anti-inflammatory properties of Capsaicin and ethyl-aAcetate extract of Capsicum frutescens linn [Solanaceae] in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsaicin exhibits anti-inflammatory property by inhibiting IkB-a degradation in LPS-stimulated peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Anti-inflammatory effect of N-stearoylethanolamine in experimental burn injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
In Vivo Analgesic Properties of N-Stearoyldopamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Stearoyldopamine, a naturally occurring N-acylethanolamine, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of its analgesic effects based on available in vivo validation studies. Due to a lack of direct experimental data on this compound in established animal models of pain, this guide draws upon findings from closely related N-acyldopamine compounds and outlines the prevalent experimental protocols and signaling pathways relevant to this class of molecules.
Comparative Analgesic Efficacy: An Evidence Gap
Extensive literature searches for in vivo studies specifically validating the analgesic properties of this compound did not yield quantitative data from established pain models such as the hot plate, tail flick, formalin, or carrageenan-induced hyperalgesia tests. Consequently, a direct comparison of this compound with benchmark analgesics like morphine or non-steroidal anti-inflammatory drugs (NSAIDs) is not currently possible.
Research has focused more on other N-acyldopamines, such as N-Oleoyldopamine and N-Arachidonoyldopamine, which have demonstrated effects on nociceptive pathways, primarily through their interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][2] These findings suggest a potential avenue for this compound's analgesic action, but dedicated in vivo studies are required for confirmation.
Postulated Signaling Pathways for N-Acyldopamine Analgesia
The analgesic effects of N-acyldopamines are thought to be mediated through two primary signaling pathways: the Transient Receptor Potential (TRP) channels and the endocannabinoid system.
TRPV1 Channel Activation
N-acyldopamines, such as N-Oleoyldopamine and N-Arachidonoyldopamine, are known agonists of the TRPV1 receptor, a key player in the transmission of pain signals.[1][2][3][4] Activation of TRPV1 on nociceptive sensory neurons can lead to an initial sensation of pain, followed by a period of desensitization, which contributes to an overall analgesic effect. This dual action is a characteristic feature of TRPV1 agonists.
Endocannabinoid System Modulation
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (e.g., anandamide (B1667382) and 2-arachidonoylglycerol), and metabolic enzymes, is a well-established regulator of pain.[5] Some N-acyldopamines have been shown to interact with this system, either by directly binding to cannabinoid receptors or by inhibiting the enzymes that degrade endocannabinoids, thereby increasing their availability and producing analgesic effects.
Standard Experimental Protocols for In Vivo Analgesia Studies
While specific data for this compound is unavailable, the following are standard, widely used experimental protocols to assess the analgesic properties of novel compounds. Future research on this compound would likely employ these models.
Acute Pain Models
-
Hot Plate Test: This test assesses the response to a thermal stimulus.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[6]
-
Endpoint: An increase in the latency to respond is indicative of an analgesic effect.
-
-
Tail Flick Test: This model also measures the response to a thermal stimulus.
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The time taken for the animal to "flick" its tail away from the heat source is measured.[7]
-
Endpoint: A longer tail-flick latency suggests analgesia.
-
Inflammatory Pain Models
-
Formalin Test: This model assesses both acute and tonic (inflammatory) pain.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of an animal's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).[8][9]
-
Endpoint: A reduction in licking/biting time in either phase indicates an analgesic effect.
-
-
Carrageenan-Induced Paw Edema: This model evaluates a compound's ability to reduce inflammatory pain and swelling.
-
Procedure: Carrageenan is injected into the plantar surface of a rat's hind paw, inducing inflammation and hyperalgesia. Paw volume is measured before and after carrageenan injection. Paw withdrawal latency to a thermal or mechanical stimulus is also assessed.[10][11][12][13]
-
Endpoint: A decrease in paw edema and an increase in paw withdrawal latency indicate anti-inflammatory and analgesic activity.
-
-
Complete Freund's Adjuvant (CFA) Model: This model induces a more persistent inflammatory state.
Conclusion and Future Directions
While the structural similarity of this compound to other bioactive N-acyldopamines suggests potential analgesic properties, there is a clear and critical need for direct in vivo experimental validation. Future research should prioritize evaluating this compound in a battery of established acute and chronic pain models. Such studies would be instrumental in determining its analgesic efficacy, potency, and potential therapeutic utility. Furthermore, comparative studies against standard analgesics will be essential to position this compound within the current landscape of pain management therapeutics. Elucidating its precise mechanism of action, whether through TRPV1, the endocannabinoid system, or other pathways, will be crucial for its development as a potential novel analgesic.
References
- 1. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 and CB2 receptor agonists promote analgesia through synergy in a murine model of tumor pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Evaluation of phenoxybenzamine in the CFA model of pain following gene expression studies and connectivity mapping - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of N-Stearoyldopamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, N-Stearoyldopamine (NSD) presents an intriguing but sparsely explored therapeutic candidate. As a naturally occurring N-acyldopamine, it belongs to a class of lipid neuromodulators with demonstrated potential in mitigating neuroinflammation and neurodegeneration. However, a significant gap in the published literature is the absence of robust, quantitative preclinical data to benchmark its efficacy against current and emerging therapeutic alternatives. This guide provides a comparative framework to assess the translational potential of NSD, summarizing available data on related compounds, outlining detailed experimental protocols for its evaluation, and contextualizing its potential mechanisms of action.
Comparative Analysis of Anti-Inflammatory and Neuroprotective Potential
Due to the limited availability of specific quantitative data for this compound, this section presents data for structurally related compounds and established alternative therapies. This information provides a benchmark for future preclinical studies on NSD. The primary therapeutic areas of interest for NSD, based on the activity of its analogs, are neuroinflammation and Parkinson's disease.
In Vitro Anti-Inflammatory Activity
A critical aspect of NSD's therapeutic potential lies in its predicted anti-inflammatory properties. The following table summarizes the inhibitory concentrations (IC50) of standard cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory cascade. These values provide a reference for the potency that NSD would need to achieve to be considered a viable anti-inflammatory agent.
| Compound | Cell Line | Assay Condition | IC50 (µM) |
| Celecoxib | Human peripheral monocytes | LPS-stimulated | 6.8[1] |
| Rofecoxib | Human peripheral monocytes | LPS-stimulated | >100[1] |
| Celecoxib | RAW 264.7 macrophages | LPS-stimulated | ~10-20[2][3] |
| This compound | Data not available | To be determined |
In Vivo Neuroprotective Activity
The neuroprotective potential of NSD is of significant interest, particularly for neurodegenerative conditions like Parkinson's disease. The 6-hydroxydopamine (6-OHDA) rat model is a standard for evaluating the efficacy of potential neuroprotective drugs. The table below includes data for N-acetylserotonin, a compound with demonstrated neuroprotective effects in this model, to provide a comparator for future in vivo studies of NSD.
| Compound | Animal Model | Key Efficacy Endpoint | Results |
| N-acetylserotonin | 6-OHDA-lesioned rats | Apomorphine-induced rotational behavior | 86% reduction in rotations at 5 mg/kg[4] |
| This compound | Data not available | To be determined |
Proposed Mechanisms of Action and Signaling Pathways
Based on the activities of related N-acyldopamines and dopamine (B1211576) itself, this compound is hypothesized to exert its therapeutic effects through multiple signaling pathways involved in inflammation and neuronal survival.
Anti-Inflammatory Signaling Pathway
NSD likely mitigates inflammation by inhibiting key pro-inflammatory signaling cascades. One probable mechanism, extrapolated from studies on N-stearoylethanolamine, is the inhibition of the NF-κB pathway.[5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2. By preventing the translocation of NF-κB to the nucleus, NSD could effectively suppress the inflammatory response. Another potential target is the NLRP3 inflammasome, which is implicated in the production of IL-1β, a potent pro-inflammatory cytokine.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Neuroprotective Signaling Pathway
The dopamine moiety of NSD suggests a potential interaction with pathways crucial for dopaminergic neuron survival. One such pathway is the Akt signaling cascade, which is a central regulator of cell survival and proliferation. Activation of Akt can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of antioxidant enzymes. Additionally, NSD may activate the Nrf2 antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.
Caption: Hypothesized neuroprotective signaling pathways for this compound.
Experimental Protocols for Evaluating this compound
To facilitate further research and enable direct comparisons, this section provides detailed methodologies for key experiments to characterize the anti-inflammatory and neuroprotective effects of NSD.
In Vitro Anti-inflammatory Assays
BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well or 24-well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.[6]
After LPS stimulation, the cell culture supernatant is collected. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate. The absorbance is measured at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.[7]
The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro Neuroprotection Assay
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS. To induce neurotoxicity, differentiated SH-SY5Y cells are treated with 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours. For neuroprotection studies, cells are pre-treated with this compound for 1 hour before the addition of 6-OHDA.[8]
After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL MTT. Following a 4-hour incubation, the formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
In Vivo Parkinson's Disease Model
Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) is injected unilaterally into the medial forebrain bundle.[9][10]
Two weeks after surgery, the rats are challenged with a subcutaneous injection of apomorphine (B128758) (0.5 mg/kg). The number of full contralateral rotations is recorded for 30-60 minutes. A reduction in the number of rotations in the NSD-treated group compared to the vehicle-treated group would indicate a neuroprotective effect.[11][12]
Caption: Experimental workflow for assessing the translational potential of this compound.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, leveraging the known biological activities of its constituent dopamine and stearic acid moieties. However, the current lack of direct, quantitative preclinical data is a major hurdle for its translational development. The experimental framework provided in this guide offers a clear path forward for researchers to systematically evaluate the efficacy of NSD and benchmark it against relevant alternatives. Future research should focus on generating robust in vitro and in vivo data, elucidating its precise molecular mechanisms, and exploring its pharmacokinetic and safety profiles. Such studies are essential to validate the therapeutic potential of this compound and justify its progression towards clinical development.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 11. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Stearoyldopamine and Standard-of-Care Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous lipid N-Stearoyldopamine (NSD) against current standard-of-care analgesics. It focuses on comparative mechanisms of action, preclinical efficacy benchmarks, and detailed experimental protocols to support further research and development in pain management.
Comparative Analysis of Analgesic Mechanisms
This compound presents a multi-target approach to analgesia, distinct from the mechanisms of traditional pain therapeutics. Its potential lies in the simultaneous modulation of the endocannabinoid and vanilloid systems.
-
This compound (NSD): NSD's primary analgesic mechanism is attributed to its inhibition of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[2] By inhibiting FAAH, NSD elevates endogenous AEA levels, leading to increased activation of cannabinoid receptors (CB1 and CB2), which are known to mediate pain relief.[2][3] This action mimics the effects of other well-documented FAAH inhibitors that produce antinociceptive effects in various animal models of pain.[2][4] Additionally, while some studies suggest NSD is inactive on its own, it may potentiate the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by other endogenous molecules, an "entourage effect" that can contribute to desensitization of nociceptive neurons.[5]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[6][7] Their efficacy is most pronounced in pain states with a significant inflammatory component.[8]
-
Opioids: Opioid analgesics like morphine act as agonists at opioid receptors (primarily mu, but also delta and kappa) located in the central nervous system.[9] This receptor activation inhibits the transmission of nociceptive signals, resulting in potent analgesia. However, their clinical utility is often limited by significant side effects and the potential for abuse.[9]
-
Gabapentinoids: Used primarily for neuropathic pain, drugs like gabapentin (B195806) and pregabalin (B1679071) are thought to exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
Preclinical Efficacy Data
Direct preclinical data benchmarking this compound as a standalone analgesic is not extensively available. However, the efficacy of FAAH inhibitors as a class has been well-documented in rodent models of inflammatory and neuropathic pain. The following table provides representative data for standard-of-care analgesics and a selective FAAH inhibitor to serve as a benchmark for this therapeutic strategy.
| Compound | Pain Model | Species | Dose | Effect | Citation |
| Morphine | Formalin Test (Phase I & II) | Mouse | - | Antinociceptive in both phases | [10] |
| Hot Plate Test | Rat | 0.025 & 0.05 mg/kg | Significantly increased pain threshold | [11] | |
| Ibuprofen / NSAIDs | Formalin Test (Phase II) | Mouse | - | Inhibited the late (inflammatory) phase | [10] |
| Carrageenan-Induced Hyperalgesia | Rat | 4 mg/kg (Indomethacin) | Inhibited hyperalgesic response | [12] | |
| FAAH Inhibitor (URB597) | Neuropathic Pain (CCI Model) | Mouse | Oral Admin. | Attenuated thermal hyperalgesia and mechanical allodynia | [13] |
| Inflammatory Pain (Carrageenan) | Rat | - | Anti-hyperalgesic effects | [2] |
CCI: Chronic Constriction Injury
Key Experimental Protocols
Standardized preclinical models are crucial for evaluating and comparing the efficacy of novel analgesic compounds. The formalin test is a widely used model that captures both acute nociceptive and tonic inflammatory pain mechanisms.
The formalin test induces a biphasic pain response, making it a valuable tool for differentiating the effects of analgesics on acute neurogenic pain versus inflammatory pain.[14][15]
-
Acclimation: Rodents (mice or rats) are individually placed in transparent observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: The test compound (e.g., this compound), vehicle control, or a standard-of-care analgesic is administered at a predetermined time before the formalin injection (e.g., 30-60 minutes prior).
-
Formalin Injection: A dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.[15][16]
-
Observation Period: Immediately following the injection, the animal's behavior is observed for 45-60 minutes. The cumulative time spent licking, biting, or flinching the injected paw is recorded.
-
Data Analysis: The observation period is divided into two distinct phases:
-
Phase I (0-5 minutes): An acute, neurogenic pain phase resulting from the direct chemical stimulation of nociceptors.[10] Centrally acting analgesics like opioids are effective in this phase.[10]
-
Phase II (20-40 minutes): A tonic, inflammatory pain phase involving central sensitization and the release of inflammatory mediators.[10][14] NSAIDs and FAAH inhibitors show significant efficacy in this phase.[2][10]
-
-
Endpoint Calculation: The antinociceptive effect is typically expressed as the percentage reduction in licking/biting time in the drug-treated group compared to the vehicle-treated control group.[15]
Conclusion and Future Directions
This compound offers a promising, mechanistically distinct approach to analgesia by targeting the endocannabinoid system via FAAH inhibition. This strategy has shown robust efficacy in preclinical models of both inflammatory and neuropathic pain, suggesting a potentially broad therapeutic window. Unlike the direct receptor agonism of opioids or the prostaglandin (B15479496) inhibition of NSAIDs, enhancing endogenous anandamide levels may offer a more modulatory and potentially safer profile.
However, a critical gap remains in the literature regarding the direct, standalone analgesic efficacy of NSD. Future research should focus on:
-
Head-to-Head Preclinical Trials: Conducting rigorous studies that directly compare NSD against morphine, celecoxib, and gabapentin in validated models of acute, inflammatory, and neuropathic pain.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between NSD dosage, target engagement (FAAH inhibition), and analgesic response.
-
Safety and Tolerability: Assessing the side-effect profile of NSD, particularly concerning CNS effects, to determine its therapeutic index compared to opioids.
By addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound as a next-generation analgesic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of FAAH and COX produces enhanced anti-allodynic effects in mouse neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSAIDs vs. Acetaminophen: Which Over-the-Counter Medicine Should I Use? | News | Yale Medicine [yalemedicine.org]
- 7. Alternatives to NSAIDs: Options and benefits [medicalnewstoday.com]
- 8. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid and non-opioid analgesia during surgery [myamericannurse.com]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Common Analgesics for Postsurgical Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of N-Stearoyldopamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported mechanisms of action of N-Stearoyldopamine and its alternatives, supported by experimental data. The information is intended to assist researchers in designing and interpreting experiments for the independent verification of these compounds' biological activities.
Introduction to this compound and its Analogs
This compound is a naturally occurring N-acyl amide, structurally composed of a stearic acid moiety linked to a dopamine (B1211576) backbone.[1] It belongs to a larger class of lipid signaling molecules known as N-acyl neurotransmitters, which are recognized for their diverse physiological roles. Emerging evidence suggests that this compound and its analogs, such as N-Arachidonoyl dopamine (NADA) and N-Oleoyldopamine (OLDA), may exert anti-inflammatory and neuroprotective effects. These compounds are often classified as endocannabinoids and endovanilloids due to their interaction with cannabinoid and transient receptor potential (TRP) channels.[2][3]
This guide will focus on the comparative analysis of this compound with two key alternatives:
-
N-Arachidonoyl dopamine (NADA): An extensively studied endocannabinoid and endovanilloid.
-
N-Acetyldopamine Dimer (NADD): A compound noted for its anti-neuroinflammatory properties.
Comparative Analysis of Mechanisms of Action
The primary proposed mechanisms of action for this compound and its alternatives revolve around their interaction with key signaling pathways involved in inflammation and neuronal function.
Interaction with Cannabinoid and TRPV1 Receptors
N-acyl dopamines are known to interact with cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1). These interactions are crucial for their neuromodulatory and sensory functions.
Experimental Data Summary:
| Compound | Target Receptor | Assay Type | Key Findings | Reference |
| N-Arachidonoyl dopamine (NADA) | CB1 | Radioligand Binding Assay | Potent agonist | [3] |
| N-Arachidonoyl dopamine (NADA) | TRPV1 | Calcium Influx Assay | Potent agonist | [3][4] |
| N-Oleoyldopamine (OLDA) | TRPV1 | Calcium Influx Assay | Selective and potent agonist | [5][6] |
| N-Acyl Dopamines | CB1 | Cytotoxicity Assay with Antagonists | Cytotoxic effect mediated by CB1 | [7] |
Experimental Protocol: CB1 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for the CB1 receptor.[8][9][10][11][12]
Objective: To quantify the binding affinity of this compound and its alternatives to the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor.
-
[³H]CP55,940 (radioligand).
-
Test compounds (this compound, NADA, etc.).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.25% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]CP55,940 in the binding buffer.
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive CB1 ligand.
-
Calculate the specific binding and determine the inhibition constant (Ki) for each test compound.
dot
CB1 Receptor Binding Assay Workflow
Modulation of Inflammatory Signaling Pathways
A key proposed mechanism for the anti-inflammatory effects of this compound and its analogs is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression.
Experimental Data Summary:
| Compound | Model System | Key Findings | Reference |
| N-Acetyldopamine Dimer (NADD) | LPS-stimulated BV-2 microglia | Inhibits TLR4/NF-κB and NLRP3/Caspase-1 pathways | [13][14] |
| N-Acetyldopamine Dimer (NADD) | LPS-induced RAW264.7 cells | Inhibits NO production and NF-κB activity | [15] |
| N-Stearoylethanolamine (SEA) | LPS-activated rat peritoneal macrophages | Suppresses NF-κB nuclear translocation | [16] |
| N-Stearoylethanolamine (SEA) | L1210 leukemia cells, insulin-resistant rats | Inhibits pro-inflammatory cytokine production via NF-κB inhibition | [17] |
Experimental Protocol: Western Blot for NF-κB Activation
This protocol describes the detection of NF-κB activation by measuring the phosphorylation of its inhibitory subunit, IκBα, and the nuclear translocation of the p65 subunit.[18][19]
Objective: To determine the effect of this compound and its alternatives on NF-κB activation in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages).
-
LPS (Lipopolysaccharide) to induce inflammation.
-
Test compounds (this compound, NADD, etc.).
-
Cell lysis buffer.
-
Nuclear and cytoplasmic extraction buffers.
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-histone).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
For total protein, lyse the cells and collect the supernatant.
-
For nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH for total protein, histone H3 for nuclear fractions).
dot
Inhibition of the NF-κB Signaling Pathway
Conclusion
The available evidence suggests that this compound and its analogs, particularly NADA and NADD, hold promise as modulators of inflammatory and neuronal signaling pathways. Their ability to interact with CB1 and TRPV1 receptors and to inhibit the NF-κB pathway provides a basis for their observed anti-inflammatory and neuroprotective effects. However, direct comparative studies with standardized experimental protocols are necessary for a conclusive independent verification of this compound's specific mechanism of action and its potency relative to other N-acyl dopamines. The experimental protocols and comparative data presented in this guide offer a framework for researchers to conduct such investigations.
References
- 1. escholarship.org [escholarship.org]
- 2. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 5. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Stearoyldopamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Stearoyldopamine, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
-
Identification and Classification : The first step is to identify the waste as hazardous. Unless a chemical has been explicitly determined to be non-hazardous by an authorized body, it should be treated as hazardous waste.[3] this compound waste may include pure compound, contaminated labware (e.g., glassware, pipette tips), and solutions.
-
Segregation : It is crucial to segregate this compound waste from other waste streams to prevent accidental chemical reactions.[1]
-
Solid Waste : Collect unused or expired this compound powder and contaminated disposable labware in a designated, puncture-resistant container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent wastes unless compatibility has been confirmed.
-
Sharps : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]
-
-
Labeling : All waste containers must be clearly and accurately labeled.[1][2] The label should include:
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic.[1] The storage area should have secondary containment to control any potential leaks or spills. Ensure that incompatible wastes are not stored together.[2] Containers must be kept tightly closed except when adding waste.[2]
-
Professional Disposal : The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal service.[1] Do not attempt to dispose of this compound waste via standard trash or down the sanitary sewer.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines for hazardous waste accumulation should be followed.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation (Liquid) | Do not exceed 55 gallons per accumulation area. | [3] |
| Maximum Acute Hazardous Waste Accumulation | Do not exceed one quart. | [3] |
| Empty Container Rinsing (for acute hazardous waste) | Triple rinse with a solvent capable of removing the chemical. The rinsate must be collected as hazardous waste. | [3] |
Experimental Protocols Cited
The disposal procedures outlined above are derived from standard protocols for handling and disposing of laboratory chemical waste. Key principles include:
-
Waste Characterization : The process of identifying the properties of the waste to determine its hazard classification.[3]
-
Waste Segregation : The practice of keeping different types of waste separate to prevent dangerous reactions and to facilitate proper disposal.[1]
-
Container Management : The use of appropriate, sealed, and labeled containers for waste accumulation and storage.[2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling N-Stearoyldopamine
Essential Safety and Handling Guide for N-Stearoyldopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for chemically similar compounds, it is classified with the following hazards: causes skin irritation, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Provides a barrier against skin contact, preventing irritation.[2][3] Double-gloving is recommended. |
| Eye and Face Protection | Safety glasses with side shields | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Chemical splash goggles | Should be worn when there is a higher risk of splashing. | ||
| Face shield | Recommended to be worn in conjunction with goggles during procedures with a high risk of splashing or aerosol generation. | ||
| Respiratory Protection | Air-purifying respirator | N95, FFP2, or higher (e.g., P100/FFP3) filter cartridge | Essential for handling the powdered form to prevent inhalation of harmful dust particles.[4][5][6][7] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Closed-toe shoes | Prevents exposure from spills. |
Operational Plan: Step-by-Step Handling Procedures
-
Location: Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Surface Preparation: Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Weighing: Use a containment balance or a balance within the fume hood. Handle the powder carefully to avoid generating dust.
-
Solvent Addition: Add the solvent to the weighed this compound slowly and carefully to avoid splashing.
-
Mixing: Use a vortex mixer or stir plate within the fume hood to ensure the compound is fully dissolved before removing it from the controlled environment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). 4. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Decontaminate the spill area with a suitable cleaning agent and wipe clean. |
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects (H410).[1] Therefore, it must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, bench paper, absorbent materials from spills) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. pittsburghsprayequip.com [pittsburghsprayequip.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
